1-Methylpiperidine-4-carbonitrile
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKTMSXYZOSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472715 | |
| Record name | 1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-92-3 | |
| Record name | 1-Methyl-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperidine-4-carbonitrile, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules.[1] Its unique structural scaffold, featuring a methylated piperidine ring and a nitrile functional group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1] An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and established scientific principles.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical entity is to establish its fundamental molecular and chemical identity. This information is critical for accurate documentation, regulatory compliance, and unambiguous communication in a research and development setting.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4-Cyano-1-methylpiperidine, 1-Methyl-4-cyanopiperidine | [1] |
| CAS Number | 20691-92-3 | [2] |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Chemical Structure |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in various physical and chemical processes, influencing its handling, reactivity, and formulation.
| Property | Value | Conditions |
| Appearance | Yellow liquid | Ambient |
| Boiling Point | 82-83 °C | at 10 Torr |
| Density | 0.9521 g/cm³ | at 20 °C |
| Refractive Index | 1.483 | at 20 °C |
| Flash Point | 79.381 °C | Closed Cup |
Solubility Profile
While specific experimental solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, its structural features provide strong indications of its solubility characteristics. The presence of the polar nitrile group and the tertiary amine within the piperidine ring suggests its miscibility with water and a variety of organic solvents. This is further supported by the known solubility of related compounds like piperidine and 1-methylpiperidine, which are soluble in water and common organic solvents.
A qualitative assessment suggests good solubility in:
-
Water
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Chlorinated solvents (Dichloromethane, Chloroform)
-
Ethers (Diethyl ether, Tetrahydrofuran)
-
Aprotic polar solvents (Acetonitrile, Dimethylformamide)
Experimental Protocols for Property Determination
The following section details standardized, step-by-step methodologies for the experimental determination of key physical properties of liquid compounds like this compound. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.
Boiling Point Determination (Micro-scale)
The determination of the boiling point is a fundamental technique for characterizing and assessing the purity of a liquid substance.
Caption: Workflow for micro-scale boiling point determination.
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: This creates a small, trapped air space. As the liquid is heated, the vapor pressure of the substance increases, forcing the trapped air out, which is observed as a stream of bubbles.
-
Recording Temperature on Cooling: The point at which the liquid enters the capillary tube signifies that the external atmospheric pressure has just overcome the vapor pressure of the substance. This is the most accurate point to measure the true boiling point, as it minimizes errors due to superheating.
Density Measurement
Density is a characteristic property that can be used to identify a substance and assess its purity.
Caption: Protocol for density determination using a pycnometer.
Trustworthiness of the Protocol: This method is self-validating because it relies on the known density of a standard substance (water) at a specific temperature to calibrate the volume of the measurement vessel. This internal calibration minimizes systematic errors associated with the glassware.
Refractive Index Measurement
The refractive index is a sensitive physical property that is valuable for the identification of liquid substances.
Caption: Workflow for measuring the refractive index.
Expertise in Experimental Choices: Calibrating the refractometer with a known standard immediately before measuring the sample is crucial. This accounts for any minor instrumental drift or temperature fluctuations, ensuring the accuracy of the measurement.
Spectroscopic Data
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the methyl group, the piperidine ring, and the methine proton at the 4-position.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show signals for the carbon of the nitrile group (typically in the range of 110-125 ppm), the carbons of the piperidine ring, and the methyl group carbon.[3][4]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹ for saturated nitriles.[5]
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (124.18 g/mol ).
Safety, Handling, and Stability
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.
-
Handling: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[6][7][8]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]
-
Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to air or moisture should be avoided.[9]
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical and chemical industries. A thorough understanding of its physical properties, as detailed in this guide, is essential for its proficient application in research and development. The provided data and experimental protocols offer a robust framework for scientists to handle, characterize, and utilize this compound with confidence and precision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
1-Methylpiperidine-4-carbonitrile chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 20691-92-3), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental chemical structure, IUPAC nomenclature, and detailed physicochemical properties. We present a thorough examination of its spectroscopic signature, offering predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification. A plausible and detailed synthetic protocol from a common starting material is provided, emphasizing the causal logic behind reagent selection and reaction conditions. Furthermore, this guide explores the compound's chemical reactivity, focusing on the strategic transformation of its nitrile functional group, and contextualizes its application as a key intermediate in the synthesis of pharmacologically active agents.[1] Safety, handling, and storage protocols are also summarized to ensure best laboratory practices.
Introduction
The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[2] Its conformational characteristics and ability to be functionalized make it an invaluable motif for drug design.[2] this compound is a prime example of a versatile piperidine-based intermediate. Its structure combines the N-methylated piperidine core with a reactive cyano group at the C4 position. This cyano group serves as a versatile chemical handle, capable of being transformed into other critical functionalities such as primary amines or carboxylic acids, thereby opening pathways to a diverse array of complex molecular architectures.[3] This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the chemistry and application of this important synthetic intermediate.
Chapter 1: Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This chapter details the identity and structural features of this compound.
Chemical Identity
The core data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal Prediction |
| CAS Number | 20691-92-3 | [4][5] |
| Molecular Formula | C₇H₁₂N₂ | [1][4] |
| Molecular Weight | 124.18 g/mol | [4] |
| Appearance | Yellow liquid (typical) | [1] |
| Purity | ≥ 95% (GC) (typical commercial grade) | [1] |
Structural Elucidation
This compound features a saturated six-membered heterocycle, piperidine, with a nitrogen atom at position 1 and a carbonitrile (-C≡N) group at position 4. A methyl group is attached to the nitrogen, forming a tertiary amine. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the C4 position able to exist in either an axial or equatorial orientation. The presence of the nitrile group introduces a region of high electron density and a potential site for nucleophilic addition or reduction.
2D Chemical Structure:
Caption: 2D structure of this compound.
Chapter 2: Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and quality control. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show several key signals. A sharp singlet corresponding to the three protons of the N-methyl group would likely appear in the 2.2-2.5 ppm range. The protons on the piperidine ring (at C2, C3, C5, and C6) would present as complex, overlapping multiplets, typically between 1.5 and 3.0 ppm. The proton at C4, being attached to a quaternary carbon, is absent.
-
¹³C NMR: The carbon NMR spectrum provides a clear fingerprint. The N-methyl carbon should appear around 46 ppm. The carbons of the piperidine ring would resonate in the 25-55 ppm range. The quaternary carbon at C4, attached to the nitrile, would be further downfield. The most distinct signal is that of the nitrile carbon, expected in the 120-125 ppm region, which is characteristic for carbonitrile groups.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a few characteristic absorption bands. The most diagnostic peak is the sharp, medium-intensity stretch for the nitrile group (C≡N), which is expected in the range of 2210-2260 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be visible just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 124. Key fragmentation patterns would likely involve the loss of the nitrile group (HCN, 27 Da) or cleavage of the piperidine ring.
Table of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | N-CH₃ (singlet) | ~2.2 - 2.5 ppm |
| Piperidine CH₂ (multiplets) | ~1.5 - 3.0 ppm | |
| ¹³C NMR | Nitrile (-C≡N) | ~120 - 125 ppm |
| Piperidine Carbons | ~25 - 55 ppm | |
| N-CH₃ | ~46 ppm | |
| IR | C≡N Stretch | 2210 - 2260 cm⁻¹ (sharp, medium) |
| C-H Stretch (aliphatic) | 2850 - 2950 cm⁻¹ (strong) | |
| MS | Molecular Ion [M]⁺ | 124 |
Chapter 3: Synthesis and Manufacturing
While several synthetic routes may exist, a common and logical approach involves the transformation of a readily available precursor, 1-methyl-4-piperidone. This strategy leverages well-established ketone chemistry.
Retrosynthetic Analysis
The retrosynthetic analysis points to 1-methyl-4-piperidone as a logical starting material. The key transformation is the conversion of the C4 carbonyl group into a nitrile. This can be achieved through several methods, one of which is the Shapiro reaction or a variation thereof, proceeding through a tosylhydrazone intermediate.
References
An In-depth Technical Guide to 1-Methylpiperidine-4-carbonitrile (CAS: 20691-92-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidine-4-carbonitrile is a versatile heterocyclic building block crucial in modern medicinal chemistry and organic synthesis.[1][2] Its piperidine scaffold is a prevalent feature in numerous biologically active molecules, and the nitrile group offers a flexible handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on providing practical, field-proven insights for laboratory professionals. We will explore the causality behind synthetic choices, detail robust experimental protocols, and present key data in accessible formats to empower researchers in leveraging this compound's full potential in drug discovery and development.[1]
Physicochemical and Spectroscopic Profile
Accurate identification and purity assessment are foundational to any synthetic workflow. This compound is typically a colorless to yellow liquid under standard conditions.[2] Its core properties are summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 20691-92-3 | [2][3][4] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.19 g/mol | [1][4] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 95% (Typical) | [1] |
| Storage Temp. | Refrigerator (0-8°C) | [1] |
| SMILES | C(#N)C1CCN(C)CC1 | [2] |
| InChI Key | HNAKTMSXYZOSTP-UHFFFAOYSA-N | [2] |
Spectroscopic Fingerprint: A Validating System
The confirmation of the structure of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. For this molecule, one would expect distinct signals for the N-methyl group, the methine proton at the C4 position (adjacent to the nitrile), and the four methylene groups (C2, C3, C5, C6) on the piperidine ring. The signals for the ring protons will appear as complex multiplets due to axial and equatorial environments and their coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include the nitrile carbon (typically downfield, ~120 ppm), the C4 methine carbon, the N-methyl carbon (~46 ppm), and the carbons of the piperidine ring (C2/C6 and C3/C5).[5][6] The chemical shifts provide direct evidence of the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[7] The most prominent and diagnostic peak for this molecule is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2210-2260 cm⁻¹ region. The absence of strong O-H or N-H stretches and the presence of C-H stretches below 3000 cm⁻¹ confirm the saturated heterocyclic structure.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (124.19). Fragmentation patterns can further corroborate the structure, often showing losses of the methyl group or fragments of the piperidine ring.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for custom derivatization or scale-up operations. A common and logical route involves the N-methylation of a readily available precursor, 4-cyanopiperidine.
Synthetic Workflow: Reductive Amination
The most field-proven method for this transformation is the Eschweiler-Clarke reaction, a reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent. This method is favored for its mild conditions, high yield, and the use of inexpensive reagents.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Eschweiler-Clarke Methylation)
-
Rationale: This protocol is designed for reliability and scalability. Formic acid first forms an N-formyl intermediate with the secondary amine. Formaldehyde then reacts, and subsequent decarboxylation and hydride transfer from formate effectively methylates the nitrogen. Heating drives the reaction to completion.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanopiperidine (1.0 eq).
-
Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by aqueous formaldehyde (37% solution, approx. 1.5-2.0 eq). The addition may be exothermic and should be done with caution.
-
Heating: Heat the reaction mixture to 90-100°C and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Carefully basify the solution by the slow addition of aqueous sodium hydroxide (e.g., 6M NaOH) until the pH is >12, ensuring the flask is cooled in an ice bath to manage the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its nitrile group, which serves as a gateway to several other critical functional groups.[2]
Caption: Key transformations of the nitrile group in this compound.
Reduction to a Primary Amine
The conversion of the nitrile to a primary amine is one of its most powerful applications, yielding 4-(aminomethyl)-1-methylpiperidine. This product is a valuable diamine linker used in the synthesis of various pharmaceutical agents.[8]
-
Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Causality: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete.
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with the solvent.
-
Dry the combined filtrate and washings over Na₂SO₄, concentrate, and purify the resulting amine, typically by distillation.
-
Hydrolysis to a Carboxylic Acid
Hydrolysis of the nitrile group provides access to 1-Methylpiperidine-4-carboxylic acid, another key building block.[9] This transformation can be achieved under either acidic or basic conditions.[9]
-
Protocol: Acid-Catalyzed Hydrolysis
-
Causality: Strong aqueous acid (like H₂SO₄ or HCl) protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water. The reaction proceeds through an amide intermediate.
-
Add this compound to a solution of aqueous sulfuric acid (e.g., 6M).
-
Heat the mixture to reflux for several hours. The progress can be monitored by the cessation of gas evolution or by LC-MS.
-
Cool the solution and carefully neutralize it to its isoelectric point (the pH at which the amino acid has no net charge), which will cause the product to precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Applications in Medicinal Chemistry
The 1-methylpiperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[10] The parent compound, this compound, serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[1]
-
Neuropharmacology: It is a precursor for molecules designed as ligands for various receptors, including opioid, sigma, and muscarinic receptors.[1][11] The piperidine ring can orient substituents in a specific 3D space, which is critical for receptor binding affinity and selectivity.
-
Oncology: The compound is used to build molecules with antiproliferative properties.[1][11] The ability to easily convert the nitrile to amines or amides allows for the attachment of pharmacophores that can interact with biological targets like kinases or other enzymes involved in cancer progression.
-
As a Synthetic Intermediate: It is a crucial starting material for producing more complex piperidine derivatives, such as those used in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor.[12]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and organic synthesis. Its robust synthesis, well-characterized spectroscopic properties, and predictable reactivity make it an invaluable tool for researchers. By understanding the principles behind its application, scientists can effectively utilize this building block to construct complex molecular architectures and accelerate the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 20691-92-3: 1-Methyl-4-piperidinecarbonitrile [cymitquimica.com]
- 3. 1-METHYL-PIPERIDINE-4-CARBONITRILE | 20691-92-3 [chemicalbook.com]
- 4. This compound , 96% , 20691-92-3 - CookeChem [cookechem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-4-carbonitrile from Isonipecotic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway for the preparation of 1-methylpiperidine-4-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available isonipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details two primary synthetic routes, elucidating the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into process optimization and safety considerations. The synthesis involves a sequence of fundamental organic transformations, including N-methylation, esterification, amidation, and dehydration. Each step is discussed with a focus on mechanistic understanding and practical execution, supported by authoritative references.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a methylated piperidine ring and a nitrile group at the 4-position, is present in a range of therapeutic agents. A common and cost-effective starting material for the synthesis of this intermediate is isonipecotic acid (piperidine-4-carboxylic acid). This guide outlines a robust and scalable synthetic strategy, emphasizing chemical causality and procedural safety.
The overall transformation from isonipecotic acid to this compound can be conceptually divided into two main approaches, primarily differing in the sequence of N-methylation and functional group manipulation of the carboxylic acid.
Route A focuses on the initial N-methylation of isonipecotic acid, followed by the conversion of the resulting 1-methylpiperidine-4-carboxylic acid to the target nitrile.
Route B involves the initial protection of the carboxylic acid as an ester, followed by N-methylation, and subsequent conversion to the nitrile.
This guide will provide a detailed examination of both routes, allowing researchers to select the most suitable approach based on available resources and experimental preferences.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes from isonipecotic acid to this compound.
Caption: Route A: N-methylation followed by functional group transformation.
Caption: Route B: Esterification prior to N-methylation.
Route A: Direct N-Methylation Approach
This route commences with the direct methylation of the secondary amine of isonipecotic acid. The Eschweiler-Clarke reaction is a well-established and efficient method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1]
Step 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid
The reaction proceeds via the formation of an intermediate iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by formic acid (which is oxidized to carbon dioxide in the process) to yield the tertiary amine.
Experimental Protocol:
-
To a reaction vessel, charge isonipecotic acid, palladium on activated carbon (as a catalyst, though often not strictly necessary for the Eschweiler-Clarke reaction itself but sometimes included in similar reductive aminations), and purified water.[2]
-
Heat the mixture to approximately 90-95 °C.[2]
-
Concurrently add formic acid and formaldehyde to the vessel.[2] The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, maintain the reaction temperature for a period to ensure complete conversion.
-
Cool the reaction mixture to 20-30 °C and filter to remove any solids.[2]
-
The resulting aqueous solution containing 1-methylpiperidine-4-carboxylic acid can be used directly in the next step or the product can be isolated. For isolation, concentrate the filtrate and then add concentrated hydrochloric acid to precipitate the hydrochloride salt, which can be further purified by recrystallization from a suitable solvent like acetonitrile.[2]
| Reagent/Parameter | Quantity/Value | Source |
| Isonipecotic Acid | 1.0 eq | - |
| Formaldehyde | Excess | [2] |
| Formic Acid | Excess | [2] |
| Temperature | 90-100 °C | [2] |
| Yield | ~91% (as hydrochloride salt) | [2] |
Step 2: Synthesis of 1-Methylpiperidine-4-carboxamide
The conversion of the carboxylic acid to a primary amide is a crucial step. This can be achieved through several methods, with one common approach involving the activation of the carboxylic acid followed by reaction with an ammonia source. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a reliable method for amide bond formation.[3]
Experimental Protocol:
-
Dissolve 1-methylpiperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add EDC hydrochloride and HOBt to the solution and stir for a short period to allow for the formation of the active ester intermediate.[3]
-
Introduce a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt and liberate ammonia in situ.[3]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated to yield the crude 1-methylpiperidine-4-carboxamide, which can be purified by crystallization or column chromatography.
| Reagent/Parameter | Quantity/Value | Source |
| 1-Methylpiperidine-4-carboxylic Acid | 1.0 eq | - |
| EDC-HCl | 1.1 - 1.5 eq | [3] |
| HOBt | 1.1 - 1.5 eq | [3] |
| Ammonium Chloride | 1.5 - 2.0 eq | [3] |
| DIPEA or TEA | 2.0 - 3.0 eq | [3] |
| Solvent | DCM or DMF | - |
| Temperature | Room Temperature | - |
Step 3: Synthesis of this compound
The final step in this sequence is the dehydration of the primary amide to the corresponding nitrile. This transformation is commonly accomplished using a variety of dehydrating agents, with thionyl chloride and phosphorus oxychloride being particularly effective.[4][5]
Experimental Protocol:
-
Suspend 1-methylpiperidine-4-carboxamide in a suitable solvent such as toluene.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a dehydrating agent, for example, thionyl chloride, dropwise to the stirred suspension.[5] The reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C or room temperature) for several hours until completion.[5]
-
The product, this compound, can be isolated as its hydrochloride salt by filtration of the reaction mixture. The solid is then washed with the solvent and dried under vacuum.
| Reagent/Parameter | Quantity/Value | Source |
| 1-Methylpiperidine-4-carboxamide | 1.0 eq | - |
| Thionyl Chloride | 2.0 - 3.0 eq | [5] |
| Solvent | Toluene | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Yield | ~75-85% (as hydrochloride salt) | [5] |
Route B: Ester Protection Strategy
This alternative route begins with the protection of the carboxylic acid functionality as a methyl ester. This can prevent potential side reactions during the subsequent N-methylation step.
Step 1: Synthesis of Methyl Isonipecotate
The esterification of isonipecotic acid can be readily achieved using standard methods. A common and effective procedure involves the use of thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the reaction.[6][7]
Experimental Protocol:
-
Suspend isonipecotic acid in methanol and cool the mixture to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.[7] The addition is exothermic and generates gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, methyl isonipecotate hydrochloride, can be used directly in the next step or neutralized to obtain the free base.[8]
| Reagent/Parameter | Quantity/Value | Source |
| Isonipecotic Acid | 1.0 eq | - |
| Methanol | Excess (solvent) | [7] |
| Thionyl Chloride | 1.5 - 2.0 eq | [7] |
| Temperature | 0 °C to Reflux | [7] |
| Yield | ~95% (as hydrochloride salt) | [9] |
Step 2: Synthesis of Methyl 1-methylpiperidine-4-carboxylate
With the carboxylic acid protected as an ester, the secondary amine can be methylated. This can be achieved using various methylating agents. A direct synthesis from 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol is also reported with high yield.[10] For the N-methylation of methyl isonipecotate, a common method involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Experimental Protocol (from Methyl Isonipecotate):
-
Dissolve methyl isonipecotate in a suitable solvent such as acetonitrile or acetone.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the methylating agent, for example, methyl iodide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methylpiperidine-4-carboxylate. The product can be purified by distillation or chromatography.
| Reagent/Parameter | Quantity/Value | Source |
| Methyl Isonipecotate | 1.0 eq | - |
| Methyl Iodide | 1.1 - 1.5 eq | [11] |
| Potassium Carbonate | 1.5 - 2.0 eq | [11] |
| Solvent | Acetonitrile or Acetone | - |
| Temperature | Room Temperature to Reflux | - |
| Yield | ~87% (from 1-methylisonipecotic acid HCl) | [10] |
Step 3 & 4: Amidation and Dehydration
The subsequent steps of converting methyl 1-methylpiperidine-4-carboxylate to 1-methylpiperidine-4-carboxamide and then to this compound follow similar procedures as outlined in Route A. The ester can be converted to the amide by treatment with ammonia. Subsequently, the amide is dehydrated to the nitrile using a suitable dehydrating agent.
Safety Considerations
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.
-
Formic acid is corrosive and can cause severe burns.
-
Formaldehyde is a suspected carcinogen and a sensitizer.
-
Methyl iodide is toxic and a suspected carcinogen.
-
EDC is a skin and eye irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from isonipecotic acid can be successfully achieved through the multi-step synthetic sequences detailed in this guide. Both Route A and Route B offer viable pathways, with the choice depending on factors such as reagent availability, scalability, and the desired purity of intermediates. Careful execution of the described protocols, with adherence to safety precautions, will enable the efficient production of this important synthetic building block for applications in pharmaceutical research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. jpsbr.org [jpsbr.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]
1-Methylpiperidine-4-carbonitrile reactivity and functional groups
An In-Depth Technical Guide to the Reactivity and Functional Groups of 1-Methylpiperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. We delve into the distinct reactivity profiles of its core functional groups—the tertiary amine of the piperidine ring and the electrophilic nitrile moiety. The narrative synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols for key chemical transformations including reduction, hydrolysis, and carbon-carbon bond formation via organometallic reagents. This document is structured to serve as an essential resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and more effective utilization of this versatile synthetic intermediate.
Introduction
This compound is a bifunctional organic molecule featuring a saturated N-methylated piperidine ring and a cyano group at the 4-position. Its structural rigidity and the presence of two orthogonal reactive centers make it a valuable intermediate in the synthesis of complex molecular architectures. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, while the nitrile group serves as a versatile precursor to amines, carboxylic acids, and ketones. This guide will explore the chemical personality of this compound, governed by the interplay of its functional groups.
Molecular Structure and Functional Group Analysis
The reactivity of this compound is dictated by two primary functional domains: the tertiary amine and the nitrile group.
-
Tertiary Amine (N-Methylpiperidine): The nitrogen atom is sp³-hybridized and possesses a lone pair of electrons, rendering it both basic and nucleophilic. The methyl group provides steric hindrance that can modulate its reactivity compared to a secondary amine. The piperidine ring exists predominantly in a chair conformation, which influences the stereochemical outcome of reactions.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack.[1] This group is a linchpin for molecular elaboration, acting as a gateway to several other critical functionalities.[2]
Spectroscopic Profile
A summary of the expected spectroscopic data for this compound is provided below for characterization purposes.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Frequency |
| ¹H NMR | Piperidine Ring Protons (CH₂) | δ ≈ 1.5 - 3.0 ppm (complex multiplets) |
| N-Methyl Protons (N-CH₃) | δ ≈ 2.2 - 2.4 ppm (singlet) | |
| Methine Proton (CH-CN) | δ ≈ 2.8 - 3.2 ppm (multiplet) | |
| ¹³C NMR | Nitrile Carbon (C≡N) | δ ≈ 120 - 125 ppm |
| Piperidine Ring Carbons | δ ≈ 25 - 60 ppm | |
| N-Methyl Carbon | δ ≈ 45 - 50 ppm | |
| Infrared (IR) Spectroscopy | Nitrile Stretch (νC≡N) | 2240 - 2260 cm⁻¹ (sharp, medium intensity) |
| C-H Stretch (sp³) | 2800 - 3000 cm⁻¹ |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="CH₃", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-0.75,2.166!", fontcolor="#202124"]; C3 [label="CH₂", pos="0.75,2.166!", fontcolor="#202124"]; C4 [label="CH", pos="1.5,0!", fontcolor="#202124"]; C5 [label="CH₂", pos="0.75,-1.3!", fontcolor="#202124"]; C6 [label="CH₂", pos="-0.75,-1.3!", fontcolor="#202124"]; C7 [label="C", pos="2.8,0!", fontcolor="#202124"]; N2 [label="N", pos="3.8,0!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; // Edges for bonds N1 -- C1; N1 -- C2; N1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- C7; C7 -- N2 [style=bold, len=0.8]; C7 -- N2 [style=bold, len=0.8, headport="n", tailport="n"]; C7 -- N2 [style=bold, len=0.8, headport="s", tailport="s"];
}
Caption: Structure of this compound.
Core Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the selective transformation of its nitrile group.
Reactions of the Nitrile Group
The electrophilic carbon of the nitrile is the primary site of reactivity. The following transformations are fundamental to its application in synthesis.
Caption: Key reaction pathways for this compound.
The conversion of the nitrile to a primary amine is one of its most valuable transformations, providing a one-carbon homologated amine.
-
Mechanism: This reaction proceeds via the addition of two equivalents of a hydride reagent or molecular hydrogen across the carbon-nitrogen triple bond. The intermediate imine is not isolated and is immediately reduced to the amine.[1]
-
Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for nitriles.[1][3][4] The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by a careful aqueous workup.
-
Catalytic Hydrogenation: This method is often more economical and scalable for industrial applications.[3][4][5] Common catalysts include Raney Nickel, Palladium (Pd), or Platinum (Pt) under an atmosphere of hydrogen gas (H₂), often at elevated pressure and temperature.[3][5] Catalyst choice is critical to prevent the formation of secondary and tertiary amine byproducts.[5]
-
Hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid, a valuable building block in its own right.[6]
-
Mechanism: The reaction can be catalyzed by either acid or base and proceeds through a carboxamide intermediate.[7]
-
Acid-Catalyzed: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. Tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.[7]
-
Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon forms an imine anion. Protonation and subsequent hydrolysis of the amide intermediate give a carboxylate salt, which must be acidified in a final step to yield the free carboxylic acid.[7]
-
-
Causality Behind Conditions: Vigorous conditions (e.g., heating under reflux with strong acid like HCl or a strong base like NaOH) are typically required to drive the hydrolysis of both the nitrile and the intermediate amide to completion.[8][9]
A powerful C-C bond-forming reaction involves the addition of Grignard or organolithium reagents to the nitrile.
-
Mechanism: The carbanionic carbon of the organometallic reagent acts as a nucleophile, attacking the electrophilic nitrile carbon.[10] This forms a stable intermediate imine salt (a magnesium salt in the case of a Grignard reagent).[11] Crucially, this intermediate does not react further with a second equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid breaks down the imine salt to furnish the ketone.[1][10][11][12]
-
Expert Insight: This two-step protocol is a superior method for ketone synthesis compared to the reaction of Grignard reagents with acid chlorides or esters, which often suffer from over-addition to form tertiary alcohols. The stability of the intermediate imine salt prevents this side reaction.[12]
Experimental Protocols
The following protocols are illustrative examples of the key transformations discussed. Researchers should always first consult primary literature and perform a thorough risk assessment.
Protocol 1: Reduction of this compound to (1-Methylpiperidin-4-yl)methanamine using LiAlH₄
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous Tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.
Protocol 2: Hydrolysis to 1-Methylpiperidine-4-carboxylic Acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq.) and 6 M aqueous Hydrochloric Acid.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction can be monitored for the disappearance of the nitrile starting material.
-
Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove most of the water and excess HCl.
-
Purification: The resulting solid is the hydrochloride salt of the carboxylic acid.[13] It can be purified by recrystallization, for example, from an ethanol/acetonitrile mixture.[13] To obtain the free amino acid, the pH can be carefully adjusted to the isoelectric point.
Protocol 3: Synthesis of a Ketone via Grignard Reaction
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) dropwise via syringe.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate imine salt may cause the reaction mixture to thicken.
-
Hydrolysis/Workup: Cool the mixture back to 0 °C and slowly add it to a flask containing a stirred solution of 1 M aqueous HCl cooled in an ice bath.
-
Isolation: Stir the two-phase mixture for 1 hour. Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude ketone can be purified by column chromatography or distillation.
Safety and Handling
This compound and its derivatives require careful handling in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Inhalation/Contact: Avoid inhalation of dust or vapors and direct contact with skin and eyes.[14][16] In case of contact, wash the affected area immediately with plenty of water.
-
Reagents: The reagents used in its transformations, particularly LiAlH₄ (pyrophoric and water-reactive) and Grignard reagents (water-reactive), require specialized handling procedures under inert atmospheres.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
Conclusion
This compound stands out as a highly adaptable and valuable intermediate in synthetic chemistry. The predictable and high-yielding reactivity of its nitrile functional group allows for its conversion into primary amines, carboxylic acids, and ketones. This versatility, combined with the stable and medicinally relevant piperidine core, ensures its continued importance in the discovery and development of new chemical entities. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to leverage the full synthetic potential of this important molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3627-62-1 Name: 1-methyl-4-phenylpiperidine-4-carbonitrile [xixisys.com]
An In-depth Technical Guide on 1-Methylpiperidine-4-carbonitrile as a Pharmaceutical Intermediate
Introduction
In the intricate world of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex active pharmaceutical ingredients (APIs). 1-Methylpiperidine-4-carbonitrile (MPC), a heterocyclic compound, has emerged as a critical and versatile intermediate in the development of a wide array of therapeutics.[1][2] Its unique structural features—a tertiary amine within a piperidine ring and a reactive nitrile group—provide a powerful synthetic handle for medicinal chemists.[1]
This guide provides an in-depth technical overview of this compound, exploring its synthesis, chemical reactivity, and pivotal role in the synthesis of notable pharmaceuticals. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies.
Physicochemical Properties and Specifications
A thorough understanding of a key starting material's properties is the foundation of robust process development.
| Property | Value | Reference |
| CAS Number | 20691-92-3 | [1][3] |
| Molecular Formula | C₇H₁₂N₂ | [1][3] |
| Molecular Weight | 124.19 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 95% (GC) | [1] |
| Storage Conditions | 0-8°C, under inert atmosphere | [1][4] |
The Strategic Importance of the Piperidine Motif
The piperidine ring is a dominant scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[5] Its prevalence stems from several key factors:
-
Improved Pharmacokinetics: The piperidine moiety can enhance a drug's solubility and bioavailability.
-
Blood-Brain Barrier Penetration: The nitrogen atom can be protonated at physiological pH, which can be a key factor in designing drugs that target the central nervous system (CNS).[5]
-
Structural Versatility: The ring's chair-like conformation allows for precise three-dimensional positioning of substituents, enabling optimized interactions with biological targets.[5]
This compound expertly leverages these advantages, offering a pre-functionalized and synthetically convenient entry point into this privileged chemical space.
Core Reactivity and Synthetic Utility
The synthetic power of MPC lies in the dual reactivity of its functional groups: the N-methylated piperidine ring and the C4-carbonitrile.
The Nitrile Group: A Gateway to Diverse Functionalities
The carbonitrile (cyano group) is a linchpin for molecular elaboration. It can be readily transformed into a variety of other functional groups, each opening a new branch of synthetic possibilities.
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is fundamental for introducing a key nucleophilic site, often used for amide bond formation or coupling with other electrophilic fragments.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This allows for the introduction of a classic pharmacophore and a handle for ester or amide formation.
-
Grignard Reactions: The nitrile can react with Grignard reagents (R-MgBr) to form ketones after hydrolysis of the intermediate imine. This provides a direct route for carbon-carbon bond formation at the 4-position of the piperidine ring.
The N-Methyl Piperidine Ring
The tertiary amine of the piperidine ring is typically stable under various reaction conditions, a favorable characteristic for a scaffold.[1] However, it imparts basicity to the molecule and can influence its overall pharmacological profile.
Below is a diagram illustrating the primary synthetic transformations available from this compound.
Caption: Key synthetic pathways originating from this compound.
Case Study: Synthesis of Fentanyl Analogues
This compound and its derivatives are crucial precursors in the synthesis of potent analgesics, particularly fentanyl and its analogues. The piperidine core is a defining structural feature of this class of opioids.[6][7] The synthesis often involves a multi-step sequence where the nitrile functionality is elaborated into the characteristic N-anilido side chain.
An optimized Strecker-type condensation reaction is a common starting point, where a piperidone derivative reacts with aniline and a cyanide source to yield an α-anilino-nitrile.[6][7] This intermediate, structurally related to MPC, then undergoes a series of transformations including hydrolysis and acylation to yield the final API.[6][7]
Generalized Synthetic Workflow
The following workflow illustrates a conceptual pathway for synthesizing a fentanyl-like core structure, highlighting the type of transformations where an MPC-like scaffold is essential.
Caption: Conceptual workflow for the synthesis of a Fentanyl analogue core.
Case Study: Role in Antihistamine Development
The piperidine scaffold is a cornerstone in the design of modern H1 receptor antagonists (antihistamines).[8] Second and third-generation antihistamines, such as Bepotastine and Rupatidine, incorporate a piperidine ring to optimize selectivity and reduce sedative side effects.[8] While not a direct precursor in all cases, MPC represents a key functionalized synthon that enables the construction of the complex piperidine-containing moieties found in these drugs.
For instance, the synthesis of such drugs often requires coupling a functionalized piperidine, like 4-hydroxypiperidine or a derivative, with a larger heterocyclic system.[8][9] The synthetic routes to these functionalized piperidines can readily start from a nitrile-containing precursor like MPC, which can be converted to the required carboxylic acid or alcohol.[10]
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A multi-technique approach is necessary for comprehensive characterization.
Recommended Analytical Methods
| Technique | Purpose | Key Parameters & Expected Results |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | Column: DB-5 or equivalent. Detector: Flame Ionization Detector (FID). Result: Purity ≥ 95%, with clear separation of the main peak from any solvent or side-product peaks.[1][11] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification. | ¹H-NMR: Expect signals corresponding to the N-methyl group, and the axial/equatorial protons of the piperidine ring. ¹³C-NMR: Expect a characteristic signal for the nitrile carbon (~120 ppm) and signals for the piperidine ring carbons. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification. | Key Peak: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretch. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Method: Electrospray Ionization (ESI+). Result: Detection of the [M+H]⁺ ion at m/z corresponding to the molecular weight (125.11). |
Experimental Protocol: Purity Determination by Gas Chromatography
This protocol outlines a standard method for assessing the purity of a batch of this compound.
-
Preparation of Standard: Accurately weigh approximately 25 mg of a certified reference standard of MPC into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Preparation of Sample: Accurately weigh approximately 25 mg of the MPC sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
GC System Configuration:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split mode (50:1), Temperature: 250°C.
-
Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: FID, Temperature: 300°C.
-
-
Injection & Analysis:
-
Inject 1 µL of the blank (dichloromethane), followed by the standard preparation, and then the sample preparation.
-
Integrate the peaks in the resulting chromatograms.
-
-
Calculation: Calculate the purity of the sample by comparing the peak area of the MPC in the sample chromatogram to the peak area in the standard chromatogram (area percent method).
Safety, Handling, and Storage
Proper handling of chemical intermediates is crucial for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]
-
Handling Precautions: Avoid contact with skin and eyes.[4][12] In case of contact, rinse immediately and thoroughly with water.[4][14] Prevent fire caused by electrostatic discharge.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12][13] For long-term stability, storage at 0-8°C under an inert atmosphere is recommended.[1]
Future Outlook
The utility of this compound as a pharmaceutical intermediate is well-established. Its future role will likely expand as drug discovery efforts continue to explore new chemical space. The demand for complex, functionalized heterocyclic scaffolds remains high, particularly in the areas of CNS disorders and oncology.[1][2] As synthetic methodologies become more advanced, we can anticipate novel, more efficient transformations of the nitrile group, further cementing the position of MPC and its analogues as indispensable tools in the medicinal chemist's arsenal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3627-62-1 Name: 1-methyl-4-phenylpiperidine-4-carbonitrile [xixisys.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Topic: 1-Methylpiperidine-4-carbonitrile: A Core Scaffold in Modern Agrochemical Synthesis
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
1-Methylpiperidine-4-carbonitrile has emerged as a pivotal structural motif and versatile synthetic intermediate in the discovery and development of novel agrochemicals. Its unique combination of a saturated heterocyclic core and a reactive nitrile functional group provides a robust platform for creating diverse molecular architectures with potent biological activity. This guide offers a senior application scientist's perspective on the synthesis, functionalization, and strategic application of this compound in the creation of next-generation pesticides and herbicides. We will delve into the causality behind its utility, provide detailed experimental protocols for key transformations, and illustrate the logical workflows that underpin its role in modern agrochemical research.
Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold
In the quest for more effective, selective, and environmentally benign agrochemicals, the design of the core molecular scaffold is paramount. The 1-methylpiperidine moiety serves as an excellent foundational structure for several reasons. Its three-dimensional, non-aromatic character often enhances aqueous solubility and optimizes pharmacokinetic properties compared to flat, aromatic rings. The tertiary amine introduced by the N-methyl group provides a site for salt formation and can influence the molecule's interaction with biological targets and its movement within a plant.
This compound, specifically, is a highly valuable building block because it combines this beneficial scaffold with a strategically placed nitrile group.[1][2] The nitrile is a versatile functional handle that can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, unlocking a multitude of synthetic pathways toward complex active ingredients.[3] Consequently, this compound is increasingly utilized in the formulation of advanced pesticides and herbicides, contributing to improved agricultural productivity and more effective pest management strategies.[1][2][4]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 20691-92-3 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.19 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 95% (GC) | [1] |
Synthesis of Key Precursors and the Core Compound
The practical application of this compound begins with its efficient synthesis or that of its immediate precursors. A common and industrially relevant precursor is 1-Methyl-4-piperidone, which can be synthesized through various routes, including the Robinson-Schöpf-type condensation.
Workflow for Precursor Synthesis: 1-Methyl-4-piperidone
The following diagram outlines a common synthetic route to this key ketone intermediate.
Caption: Synthetic workflow for 1-Methyl-4-piperidone.
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone
This protocol is adapted from established methodologies for the synthesis of 1-Methyl-4-piperidone.[5]
Objective: To synthesize 1-Methyl-4-piperidone via a one-pot reaction followed by decarboxylation.
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
Methylamine (aqueous solution)
-
Formaldehyde (aqueous solution, 37%)
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (solvent)
-
Concentrated Hydrochloric Acid (12M)
-
Dichloromethane (for extraction)
-
Sodium Hydroxide (for pH adjustment)
-
Anhydrous Sodium Sulfate (drying agent)
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a stirrer and reflux condenser, charge diethyl 1,3-acetonedicarboxylate and benzene. Stir to ensure a homogenous mixture.
-
Catalyst Addition: Add p-toluenesulfonic acid as a catalyst to the mixture.
-
Reactant Addition: Under continuous stirring, add formaldehyde and methylamine to the reaction vessel.
-
Condensation: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A solid may precipitate, which should be removed by filtration.
-
Hydrolysis and Decarboxylation: Transfer the filtrate to a new reaction vessel. Add concentrated hydrochloric acid and stir vigorously for approximately 4 hours. Heat the acidic layer to reflux to facilitate decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH to approximately 12 using a suitable base (e.g., NaOH solution).
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
Purification: The crude product can be further purified by column chromatography to yield pure N-methyl-4-piperidone.[5]
The Nitrile Group: A Gateway to Agrochemical Diversity
The true synthetic power of this compound lies in the reactivity of its cyano group. This functional group is a linchpin, allowing for its conversion into a variety of other moieties essential for building biologically active molecules.
Caption: Key transformations of the nitrile group.
Application in Herbicide Synthesis
The piperidine structure is a known component in the development of effective herbicides.[4] Specifically, pyrazole-based scaffolds are prominent in modern herbicides.[6] this compound can serve as a starting point for novel pyrazole carboxamide herbicides. The primary amine, generated via nitrile reduction, can be used to form an amide bond with a functionalized pyrazole carboxylic acid, a critical step in synthesizing these types of active ingredients.[7]
Application in Fungicide Synthesis
Similarly, pyrazole carboxamides are significant in agrochemical research for their fungicidal properties.[7] The synthesis of these fungicides often requires coupling a pyrazole carboxylic acid with a diverse range of amines to optimize activity. The derivative, 4-(aminomethyl)-1-methylpiperidine, synthesized from the parent nitrile, provides a valuable, non-aromatic amine building block for creating novel fungicidal candidates.
Advanced Synthetic Protocols
The following protocols provide detailed methodologies for key transformations that enable the use of this compound as a versatile intermediate.
Protocol 1: Reduction of Nitrile to Primary Amine
Objective: To synthesize 4-(Aminomethyl)-1-methylpiperidine, a key intermediate for amide-based agrochemicals.
Causality: The reduction of a nitrile to a primary amine is a fundamental transformation.[3] Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for this purpose. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The final work-up with aqueous base is critical for quenching excess reagent and precipitating aluminum salts for easy removal.
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate solution (15% w/v)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of a 15% aqueous sodium sulfate solution until the grey precipitate turns white and gas evolution ceases. Caution: This step is highly exothermic.
-
Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of celite. Wash the filter cake thoroughly with diethyl ether.
-
Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 4-(Aminomethyl)-1-methylpiperidine.
-
Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Hypothetical Synthesis of a Pyrazole Carboxamide Agrochemical Scaffold
The following workflow illustrates how the previously synthesized amine can be integrated into a potential agrochemical structure.
Caption: Amide coupling to form a pyrazole carboxamide.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern agrochemical scientist. Its robust scaffold provides favorable physicochemical properties, while its versatile nitrile handle allows for entry into diverse and potent classes of active ingredients, including pyrazole-based herbicides and fungicides. The synthetic pathways and protocols detailed in this guide underscore the compound's utility and provide a framework for its application in the development of innovative and effective crop protection solutions. By understanding the causality behind its reactivity and applying rigorous synthetic methodologies, researchers can fully leverage the potential of this powerful building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonitrile in Neuropharmacology Research
Abstract
This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carbonitrile, a pivotal molecular scaffold in neuropharmacology. While primarily recognized as a crucial intermediate in the synthesis of the synthetic opioid analgesic pethidine (meperidine), this document explores its broader significance for researchers, scientists, and drug development professionals. Beyond its established role in synthetic chemistry, we delve into the theoretical neuropharmacological profile of this compound itself, drawing insights from the structure-activity relationships of related piperidine derivatives. This guide offers detailed synthetic protocols, analytical methodologies, and a structured framework for its comprehensive neuropharmacological evaluation, from in vitro receptor binding assays to in vivo behavioral studies. The objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the full potential of this versatile piperidine derivative in the quest for novel central nervous system (CNS) therapeutics.
Introduction: The Dual Persona of a Piperidine Scaffold
The piperidine ring is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with profound effects on the central nervous system.[1][2] Within this important class of compounds, this compound, also known as pethidine intermediate A, holds a unique position.[3] Historically, its claim to fame has been as an essential building block in the multi-step synthesis of pethidine, a widely used opioid agonist.[4] This role has, to a large extent, overshadowed investigations into its intrinsic biological activity.
However, the inherent structural features of this compound—a tertiary amine, a polar nitrile group, and a lipophilic character—suggest the potential for direct interactions with various CNS targets. The exploration of such "intermediates" as potentially active pharmacological agents in their own right is a burgeoning area of drug discovery, offering pathways to novel molecular entities with unique therapeutic profiles. This guide, therefore, adopts a dual perspective: firstly, by detailing its established and critical role as a synthetic precursor, and secondly, by postulating a roadmap for the systematic investigation of its standalone neuropharmacological properties.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [5] |
| Molecular Weight | 124.18 g/mol | [5] |
| CAS Number | 20691-92-3 | [5] |
| Appearance | Colorless liquid (may appear as a low melting solid) | [6] |
| Boiling Point | Approx. 95-97 °C at 12 mmHg | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water. | N/A |
Synthesis of this compound
The synthesis of this compound is a well-established process, typically achieved through the cyanation of 1-methyl-4-piperidone. This reaction is a critical step in the industrial production of pethidine.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Acidification: Concentrated hydrochloric acid (HCl) is slowly added to the KCN solution. This in situ generation of hydrogen cyanide (HCN) is highly hazardous and requires extreme caution.
-
Addition of Ketone: 1-Methyl-4-piperidone is added dropwise to the reaction mixture while maintaining a low temperature.
-
Reaction Monitoring: The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Role as a Precursor in Pethidine Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the opioid analgesic pethidine.[4] The nitrile group serves as a versatile handle for conversion to the carboxylic acid and subsequent esterification.
Pethidine Synthesis Pathway:
Caption: The synthetic route from this compound to Pethidine.
This synthetic pathway underscores the industrial importance of this compound. The efficiency and yield of pethidine production are directly dependent on the purity and availability of this precursor.
Predicted Neuropharmacological Profile and Rationale
While direct pharmacological studies on this compound are scarce, its chemical structure allows for informed hypotheses regarding its potential CNS activity. It is classified as a Schedule II controlled substance in the United States, suggesting a potential for abuse, although this may be primarily due to its role as a precursor to pethidine.[3][5]
Structural Analogy to Opioids
The 4-phenylpiperidine scaffold is a classic feature of many opioid analgesics, including pethidine and fentanyl.[4][7] While this compound lacks the 4-phenyl group of the more direct pethidine precursor (4-cyano-1-methyl-4-phenylpiperidine), the piperidine core itself is a key element for opioid receptor interaction. It is plausible, though not demonstrated, that this compound could exhibit weak affinity for opioid receptors, particularly the mu-opioid receptor. However, it is important to note that it is not known to possess analgesic activity on its own.[3]
Potential for Sigma Receptor Modulation
The piperidine moiety is also present in many high-affinity sigma receptor ligands. Sigma receptors, which are not considered classical opioid receptors, are implicated in a variety of CNS functions, including motor control, cognition, and mood. The lipophilic nature of this compound could facilitate its interaction with these receptors.
Monoamine Oxidase (MAO) Inhibition
Some piperidine-containing compounds have been shown to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] The inhibition of these enzymes can lead to antidepressant and anxiolytic effects. The structural resemblance of this compound to known MAO inhibitors warrants investigation into this potential mechanism of action.
Proposed Experimental Workflows for Neuropharmacological Characterization
To elucidate the true neuropharmacological profile of this compound, a systematic and multi-tiered experimental approach is necessary. The following workflows provide a roadmap for such an investigation.
In Vitro Characterization
The initial step in characterizing a novel compound is to assess its binding affinity and functional activity at a panel of relevant CNS receptors.
Experimental Workflow for In Vitro Analysis:
Caption: A systematic workflow for the in vitro neuropharmacological profiling of this compound.
Detailed Protocols:
-
Opioid Receptor Binding Assay (Radioligand Displacement):
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human mu, delta, and kappa opioid receptors.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.
-
-
Sigma-1 Receptor Binding Assay (Radioligand Displacement):
-
Membrane Preparation: Use membrane preparations from tissues with high expression of sigma-1 receptors (e.g., guinea pig brain) or cells overexpressing the receptor.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0.
-
Incubation: Incubate membranes with a selective sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine) and a range of this compound concentrations.
-
Filtration and Counting: Follow the same procedure as for the opioid receptor binding assay.
-
Analysis: Determine the Ki value to quantify the affinity for the sigma-1 receptor.
-
In Vivo Behavioral Assessment
Should in vitro studies reveal significant activity, the next logical step is to evaluate the compound's effects on behavior in animal models.
Common In Vivo Assays for Psychoactive Compounds:
| Assay | Primary Endpoint | Potential Indication |
| Hot Plate Test | Latency to paw lick or jump | Analgesia (opioid-like activity) |
| Tail Flick Test | Latency to tail withdrawal from a heat source | Analgesia (opioid-like activity) |
| Forced Swim Test | Immobility time | Antidepressant activity |
| Elevated Plus Maze | Time spent in open arms | Anxiolytic/anxiogenic activity |
| Locomotor Activity | Horizontal and vertical movement | Stimulant or sedative effects |
Step-by-Step Protocol for the Hot Plate Test:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses. A vehicle control group should also be included.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine if the compound has a significant analgesic effect.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.
HPLC Method for Quantification:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where the compound has sufficient absorbance.
-
Sample Preparation: For biological samples (e.g., plasma, brain homogenate), a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is usually required to remove interfering substances.
Conclusion and Future Directions
This compound stands as a testament to the untapped potential that may lie within well-established synthetic pathways. While its role as a precursor to pethidine is undisputed, a comprehensive neuropharmacological investigation is warranted to determine its intrinsic activity. The structural motifs it possesses suggest a potential for interaction with opioid, sigma, and monoamine systems. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for such an investigation. By systematically characterizing its in vitro and in vivo profiles, researchers can definitively ascertain whether this compound is merely a stepping stone to other compounds or a valuable neuropharmacological tool in its own right, potentially paving the way for the development of novel CNS therapeutics.
References
- 1. ijnrd.org [ijnrd.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pethidine intermediate A - Wikipedia [en.wikipedia.org]
- 4. radiusanesthesia.com [radiusanesthesia.com]
- 5. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Strategic Role of 1-Methylpiperidine-4-carbonitrile in Modern Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Pharmaceutical Synthesis
In the intricate landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these crucial intermediates, 1-Methylpiperidine-4-carbonitrile emerges as a compound of significant interest. Its unique structural features, combining a polar nitrile group with a lipophilic N-methylated piperidine ring, render it a versatile scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its critical applications in the development of life-changing pharmaceuticals. As a key intermediate, its efficient synthesis and well-characterized properties are essential for advancing drug discovery programs, particularly in the realm of neurological and pain-modulating therapies.[1][2]
Core Identity: Nomenclature and Physicochemical Properties
A clear understanding of a compound's identity is the foundation of its effective utilization. This compound is known by several synonyms, reflecting its widespread use across different chemical databases and suppliers.
Table 1: Synonyms and Identifiers for this compound
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 4-Cyano-1-methylpiperidine, N-Methylpiperidine-4-carbonitrile, 1-Methyl-4-cyanopiperidine | 20691-92-3 | C₇H₁₂N₂ | 124.18 g/mol |
This compound is typically a yellow liquid and should be stored under refrigerated conditions (0-8°C) to maintain its stability.[1] Its purity, often determined by Gas Chromatography (GC), is generally available at ≥ 95%.[1]
The Synthetic Keystone: Pathways to this compound
The efficient and scalable synthesis of this compound is a critical consideration for its application in drug development. The most common and logical synthetic route involves the N-methylation of a readily available precursor, 4-cyanopiperidine. This transformation can be achieved through several established methodologies, with reductive amination being a prominent and effective approach.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a laboratory-scale synthesis of this compound from 4-cyanopiperidine and formaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is favored for its mild reaction conditions and high selectivity.
Materials:
-
4-Cyanopiperidine hydrochloride
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (for basification)
Procedure:
-
Preparation of the Free Base: Dissolve 4-cyanopiperidine hydrochloride in water and basify with a suitable base such as sodium hydroxide to a pH > 12. Extract the free base, 4-cyanopiperidine, into an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-cyanopiperidine free base in dichloromethane.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of formaldehyde solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Pivotal Role in Pharmaceutical Applications
The true value of this compound lies in its role as a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. The piperidine scaffold is a common motif in many neuroactive drugs, and the cyano group provides a versatile handle for further chemical transformations.
Case Study: A Precursor to Opioid Analgesics
While direct citation is pending, the structural similarity of this compound to intermediates in the synthesis of potent opioid analgesics, such as remifentanil, is noteworthy. The synthesis of remifentanil and other fentanyl analogs often involves a 4-substituted piperidine core. The nitrile group of this compound can be hydrolyzed to a carboxylic acid and subsequently esterified, a common transformation in the synthesis of such compounds.
Caption: A plausible synthetic pathway illustrating the conversion of this compound to a key intermediate for opioid analgesics.
Analytical Characterization: Ensuring Quality and Purity
Robust analytical methods are essential for the quality control of this compound, ensuring its suitability for use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound.
Table 2: Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
A singlet corresponding to the N-methyl protons.
-
Multiplets in the aliphatic region for the piperidine ring protons.
-
A downfield shift for the proton at the 4-position due to the electron-withdrawing effect of the cyano group.
Expected ¹³C NMR Features:
-
A signal for the N-methyl carbon.
-
Several signals in the aliphatic region for the piperidine ring carbons.
-
A quaternary carbon signal for the carbon attached to the cyano group.
-
A signal for the nitrile carbon in the characteristic downfield region.
Safety and Handling: A Commitment to Laboratory Safety
As with any chemical intermediate, proper handling and safety precautions are paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, hazard information from suppliers indicates that the compound should be handled with care.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Conclusion: A Small Molecule with a Large Impact
This compound stands as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its versatile structure and reactivity provide a reliable starting point for the synthesis of complex and vital medications. A thorough understanding of its synthesis, properties, and applications empowers researchers and drug development professionals to leverage this valuable building block to its full potential, accelerating the journey from laboratory discovery to clinical reality. As synthetic methodologies evolve and the demand for novel therapeutics grows, the strategic importance of this compound is set to endure.
References
1-Methylpiperidine-4-carbonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 1-Methylpiperidine-4-carbonitrile
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 20691-92-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available material safety data sheets and chemical databases to provide a cohesive and practical safety framework. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Section 1: Chemical and Physical Identity
This compound is a heterocyclic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its identity is defined by the following properties.
| Property | Value | Source |
| CAS Number | 20691-92-3 | [1][2][3] |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | HNAKTMSXYZOSTP-UHFFFAOYSA-N | [3] |
| Storage Temperature | Refrigerator | [3] |
Section 2: Hazard Identification and GHS Classification
A thorough understanding of the inherent hazards of this compound is fundamental to its safe use. Based on available data, this compound is classified as highly hazardous.[3] The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Expert Analysis of Hazards:
The combination of H-statements indicates that this compound poses a significant multi-route exposure risk.
-
High Acute Toxicity (H301, H311, H331): The "Toxic" classification (as opposed to "Harmful") signifies that exposure to relatively small quantities of the substance via ingestion, skin contact, or inhalation can cause severe health effects or be fatal. This necessitates the use of stringent engineering controls (fume hood) and a comprehensive Personal Protective Equipment (PPE) ensemble to prevent any direct contact.
-
Irritant Properties (H315, H319, H335): The compound is a known irritant to the skin, eyes, and respiratory tract.[3] While less severe than its systemic toxicity, irritation can be a first indicator of exposure and can lead to chronic issues with repeated contact. The potential for serious eye irritation demands robust eye protection.
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to minimize risk at every stage.
Engineering Controls
The primary line of defense is to isolate the researcher from the chemical.
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][5][6]
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed in the laboratory where the compound is handled.[4][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to match the identified hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][8] A face shield is mandatory over goggles to protect against splashes, which can cause serious eye irritation.[9] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.4 mm) and a flame-retardant lab coat. | Gloves must be inspected for integrity before each use.[10] Given the H311 "Toxic in contact with skin" classification, double-gloving is recommended. Contaminated gloves must be disposed of properly.[10] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | If there is a risk of ventilation failure, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and nitriles (e.g., Type ABEK) must be available for emergency use.[10] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to prevent exposure at all stages of handling.
Caption: Diagram 1: A sequential workflow for handling this compound.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
Immediate medical attention is required for any exposure.[6][7][11]
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call a poison center or physician immediately.[6][10][11] |
| Skin Contact | Take off all contaminated clothing immediately.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10][11] Remove contact lenses if present and easy to do.[11] Continue rinsing. Call a poison center or physician immediately. |
| Ingestion | Do NOT induce vomiting.[4][11] If the person is conscious, rinse their mouth with water.[10][11] Never give anything by mouth to an unconscious person.[10][12] Seek immediate medical attention. |
Accidental Release and Fire-Fighting
-
Accidental Release: In case of a spill, evacuate all non-essential personnel from the area.[12] Remove all sources of ignition.[4][12] Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4][12] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[4][12] Do not allow the chemical to enter drains.[12]
-
Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[4][10][12] Hazardous combustion products include toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][6][10] Due to the nitrile group, the formation of highly toxic hydrogen cyanide gas is possible. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6][10]
Caption: Diagram 2: A decision-making flowchart for emergency events.
Section 5: Toxicological and Ecological Profile
-
Ecological Information: There is no specific data available regarding the ecotoxicity of this compound. As a standard practice for all laboratory chemicals, discharge into the environment must be avoided.[12] All waste materials must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[10]
References
- 1. 1-METHYL-PIPERIDINE-4-CARBONITRILE | 20691-92-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 20691-92-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dem.ri.gov [dem.ri.gov]
- 10. capotchem.com [capotchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Piperidine Alkaloids
Introduction: The Piperidine Privilege in Nature's Pharmacy
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of nature's most privileged scaffolds. This fundamental structure is the cornerstone of a vast and diverse class of natural products known as piperidine alkaloids.[1] Found in myriad plant families, from the infamous poison hemlock (Conium maculatum) to the common black pepper (Piper nigrum), and even in the venom of fire ants, these compounds exhibit a breathtaking range of pharmacological activities.[2][3] Their history is deeply intertwined with human civilization, serving as potent poisons, traditional medicines, and the inspiration for modern pharmaceuticals.[4] This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery, history, and scientific underpinnings of this remarkable class of molecules. We will delve into their ethnobotanical roots, trace the landmark achievements in their isolation and synthesis, dissect their biosynthetic origins, and outline the modern analytical workflows essential for their study.
A Storied Past: From Ancient Poisons to Modern Pharmacopoeia
The journey of piperidine alkaloids is a compelling narrative of chemical discovery, beginning long before the principles of chemistry were understood.
Coniine: The Hemlock's Kiss and the Dawn of Alkaloid Chemistry
The story of piperidine alkaloids is inseparable from that of coniine , the principal toxic alkaloid of poison hemlock (Conium maculatum). Its most famous application was the execution of the philosopher Socrates in 399 BCE.[5] For centuries, the potent neurotoxicity of hemlock was known, but the agent responsible remained a mystery.
It was not until 1827 that the German chemist Giesecke first isolated the impure alkaloid.[6] A pivotal moment in organic chemistry arrived in 1886 when Albert Ladenburg reported the first total synthesis of coniine, a landmark achievement that also marked the first-ever synthesis of an alkaloid.[7][8] This accomplishment not only confirmed the structure proposed by August Wilhelm von Hofmann in 1881 but also helped to solidify the structural theory of organic chemistry.[5] Coniine acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade, paralysis, and ultimately, death by respiratory failure.[5]
Arecoline: The Betel Nut's Psychoactive Secret
The chewing of areca (betel) nuts (Areca catechu) is a practice deeply embedded in the cultural fabric of South and Southeast Asia, with a history spanning thousands of years.[9] The primary psychoactive component responsible for its stimulant and euphoric effects is the piperidine alkaloid arecoline .[10] Arecoline was first isolated in 1888 by the German pharmacist E. Jahns.[10][11] Structurally, it is the methyl ester of N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid and acts as a partial agonist of both muscarinic and nicotinic acetylcholine receptors.[10] Its widespread use by over 600 million people makes it the fourth most commonly used psychoactive substance globally, after caffeine, nicotine, and alcohol.[9]
Lobeline: The Enigmatic Alkaloid of Indian Tobacco
Lobelia inflata, commonly known as Indian tobacco, has a long history of use in the traditional medicine of Native American tribes as an emetic and respiratory stimulant.[12] The main bioactive constituent, lobeline , was first isolated in 1838 by William Procter Jr.[12] Its complex structure, featuring a piperidine ring substituted with two side chains, was elucidated by Heinrich Wieland in 1921.[12] Lobeline's pharmacology is multifaceted, acting as a mixed agonist-antagonist at different nicotinic acetylcholine receptor subtypes.[12] This complex activity has led to its investigation as a potential treatment for drug addiction, including smoking cessation, although clinical evidence for its efficacy remains limited.[2][13]
Piperine: The Pungent Power of Pepper
The sharp, pungent taste of black pepper (Piper nigrum) is owed to the alkaloid piperine , first discovered in 1819 by Hans Christian Ørsted.[14] Piperine is an amide, formed from piperidine and piperic acid.[3] Beyond its culinary significance, piperine is a subject of intense pharmacological research. It is a potent bio-enhancer, known to inhibit drug-metabolizing enzymes like CYP3A4 and the P-glycoprotein transporter, thereby increasing the bioavailability of co-administered drugs.[15][16] This property is of significant interest in drug development for improving the efficacy of various therapeutic agents.[17]
Solenopsins: The Fiery Sting of an Ant's Venom
Piperidine alkaloids are not confined to the plant kingdom. The venom of fire ants (Solenopsis species) is a complex cocktail of which over 95% is composed of lipophilic piperidine alkaloids known as solenopsins .[3] These compounds, structurally characterized as 2-methyl-6-alkylpiperidines, are responsible for the intense pain, burning sensation, and necrotic lesions associated with fire ant stings.[16] Solenopsins exhibit a wide array of biological activities, including insecticidal, antimicrobial, and anti-angiogenic effects, making them intriguing candidates for therapeutic development.[3][16]
Biosynthesis: Nature's Chemical Factories
The structural diversity of piperidine alkaloids arises from distinct biosynthetic pathways. The two major routes originate from the amino acid L-lysine and from polyketides.
Lysine-Derived Piperidines
A significant number of piperidine alkaloids, including those found in Lobelia, Piper, and Punica species, use L-lysine as their foundational building block.[4][7] The biosynthesis is a testament to nature's chemical elegance.
// Nodes Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cadaverine [label="Cadaverine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoaldehyde [label="5-Aminopentanal", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperideine [label="Δ¹-Piperideine\n(Schiff Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SimpleAlkaloids [label="Simple Piperidine Alkaloids\n(e.g., Pelletierine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ComplexAlkaloids [label="Complex Piperidine Alkaloids\n(e.g., Lobeline, Piperine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lysine -> Cadaverine [label="Lysine Decarboxylase\n(LDC)"]; Cadaverine -> Aminoaldehyde [label="Copper Amine Oxidase\n(CuAO)"]; Aminoaldehyde -> Piperideine [label="Spontaneous\nCyclization"]; Piperideine -> Piperidine [label="Reduction"]; Piperideine -> SimpleAlkaloids [label="Condensation with\nAcetoacetyl-CoA"]; Piperidine -> ComplexAlkaloids [label="Condensation with\nCinnamoyl-CoA derived units"];
// Invisible nodes for layout {rank=same; Lysine; Cadaverine; Aminoaldehyde; Piperideine;} {rank=same; Piperidine; SimpleAlkaloids; ComplexAlkaloids;} } .dot Caption: Generalized biosynthetic pathway of lysine-derived piperidine alkaloids.
The key steps in this pathway are:
-
Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to yield cadaverine.[18]
-
Oxidative Deamination: Cadaverine is then oxidized by a copper amine oxidase (CuAO), which converts one of the primary amine groups into an aldehyde, forming 5-aminopentanal.[19]
-
Cyclization: This amino-aldehyde spontaneously cyclizes to form the Schiff base, Δ¹-piperideine, which exists in equilibrium with its enamine tautomer.[18]
-
Divergence: Δ¹-piperideine is a critical branch point. It can be reduced to form the simple piperidine ring or serve as an electrophile in condensation reactions with various carbon units (e.g., derived from acetoacetate or cinnamic acid) to generate the vast diversity of complex piperidine alkaloids like lobeline and piperine.[3][4]
Polyketide-Derived Piperidines
In contrast to the lysine pathway, the piperidine alkaloids found in poison hemlock (Conium) and fire ants (Solenopsis) are derived from a polyketide pathway.[9] This pathway resembles fatty acid synthesis but with crucial modifications.
// Nodes Starter [label="Butyryl-CoA\n(Starter Unit)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase\n(PKS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl [label="2x Malonyl-CoA\n(Extender Units)", fillcolor="#F1F3F4", fontcolor="#202124"]; PolyketideChain [label="Octa-ketoacyl Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Transamination [label="Transamination\n(incorporates N from L-Alanine)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Non-enzymatic\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniceine [label="γ-Coniceine", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniine [label="Coniine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Starter -> PKS; Malonyl -> PKS; PKS -> PolyketideChain; PolyketideChain -> Transamination; Transamination -> Cyclization; Cyclization -> Coniceine; Coniceine -> Coniine [label="γ-Coniceine Reductase\n(NADPH-dependent)"];
// Invisible nodes for layout {rank=same; Starter; Malonyl;} {rank=same; PKS;} {rank=same; PolyketideChain; Transamination; Cyclization; Coniceine; Coniine;} } .dot Caption: Biosynthesis of the polyketide-derived alkaloid, coniine.
For coniine, the biosynthesis involves:
-
Chain Assembly: A polyketide synthase (PKS) catalyzes the condensation of a starter unit (butyryl-CoA) with two extender units (malonyl-CoA) to form a linear eight-carbon polyketide chain.[9]
-
Nitrogen Incorporation: A transamination reaction, utilizing an amino acid like L-alanine as the nitrogen donor, replaces a keto group with an amine.[9]
-
Cyclization and Reduction: The resulting amino-polyketide undergoes spontaneous cyclization to form γ-coniceine, the immediate precursor to coniine.[9]
-
Final Reduction: The pathway concludes with the NADPH-dependent reduction of γ-coniceine by γ-coniceine reductase to yield the final product, coniine.[9]
Modern Workflow for Piperidine Alkaloid Discovery
The process of discovering and characterizing novel piperidine alkaloids has evolved from classical extraction methods to a sophisticated, multi-step workflow integrating advanced analytical techniques.
// Nodes Start [label="Plant/Organism Material\n(Dried, Powdered)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., Soxhlet, UAE with MeOH/EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Acid-Base Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separation & Fractionation\n(TLC, Column Chromatography, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Elucidation [label="Structural Elucidation\n(MS, NMR, IR, UV-Vis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Identified Piperidine Alkaloid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Purification [label="Crude Extract"]; Purification -> Separation [label="Purified Alkaloid Mixture"]; Separation -> Elucidation [label="Isolated Compounds"]; Elucidation -> End; } .dot Caption: Modern workflow for the isolation and identification of piperidine alkaloids.
Experimental Protocols
The initial step involves liberating the alkaloids from the source material. The choice of solvent and method is critical for achieving high extraction efficiency.
Methodology: Acid-Base Extraction
This classical and highly effective method leverages the basicity of alkaloids to separate them from neutral and acidic compounds.[12][20]
-
Sample Preparation: Dry the plant material (e.g., leaves, seeds, bark) at 40-50°C and grind it into a fine powder to maximize surface area.[11][21]
-
Acidification: Macerate the powdered material in an acidic aqueous solution (e.g., 1-5% hydrochloric or sulfuric acid) for several hours. This protonates the alkaloids, forming their water-soluble salts.[22]
-
Filtration: Filter the mixture to remove the solid plant debris. The aqueous filtrate now contains the alkaloid salts.
-
Basification: Slowly add a base (e.g., ammonium hydroxide or sodium hydroxide) to the filtrate until the pH is greater than 9. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally insoluble in water and will precipitate.[20][22]
-
Solvent Extraction: Extract the basified aqueous solution multiple times with a water-immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). The free base alkaloids will partition into the organic layer.[12]
-
Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[23]
The crude extract is a complex mixture requiring further separation. Thin-Layer Chromatography (TLC) is an invaluable tool for initial assessment and method development, while High-Performance Liquid Chromatography (HPLC) is used for purification and quantification.[24]
Methodology: Thin-Layer Chromatography (TLC) for Alkaloid Profiling
-
Plate Preparation: Use silica gel TLC plates. For basic alkaloids, it is often beneficial to develop the plate in a chamber containing a small amount of ammonia vapor or to use a mobile phase containing a small percentage of a base like triethylamine to prevent streaking and improve resolution.[11]
-
Sample Application: Dissolve the crude extract in a small amount of solvent (e.g., methanol) and spot it onto the baseline of the TLC plate using a capillary tube.[25]
-
Development: Place the plate in a sealed chromatographic chamber containing the mobile phase (e.g., a mixture of a nonpolar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a small amount of ammonia).[24][25] Allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the separated spots. Alkaloids can often be visualized under UV light or by spraying with an alkaloid-specific staining agent, such as Dragendorff's reagent , which produces characteristic orange or brown spots.[25][26]
-
Analysis: Calculate the Retention Factor (Rf) for each spot to aid in identification and to guide the development of column chromatography or HPLC methods.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is typically used for the separation of alkaloids.[10][27]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing a small amount of acid like phosphoric or acetic acid to ensure the alkaloids are protonated and have good peak shape) and an organic solvent like acetonitrile or methanol.[10][27]
-
Detection: A UV detector is commonly used. The detection wavelength is set to the absorbance maximum of the target alkaloids (e.g., piperine absorbs strongly around 340 nm).[27][28] For compounds lacking a strong chromophore, pre-column derivatization with a UV-active reagent (e.g., 4-toluenesulfonyl chloride) can be employed.[10][29]
-
Quantification: A calibration curve is constructed using standards of known concentration to quantify the amount of each alkaloid in the sample.[28]
| Parameter | Typical Condition for Piperine Analysis | Typical Condition for Non-Chromophoric Piperidines |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[27] | C18 (e.g., 250 x 4.6 mm)[29] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (60:39.5:0.5)[27] | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32)[29] |
| Flow Rate | 1.0 mL/min[27] | 1.0 mL/min[29] |
| Detection | UV at 340 nm[27] | UV at ~230 nm (after derivatization)[10] |
| Temperature | Ambient[27] | 30°C[29] |
Once an alkaloid is isolated in pure form, its molecular structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[30]
-
Mass Spectrometry (MS): Provides the accurate molecular weight and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments give crucial clues about the compound's substructures.[31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton and the determination of stereochemistry.[31][32]
-
The Future is a Scaffold: Piperidines in Drug Discovery
The piperidine ring is one of the most frequently encountered heterocycles in approved pharmaceuticals.[6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The rich history of naturally occurring piperidine alkaloids provides a treasure trove of chemical diversity that continues to inspire the synthesis of novel therapeutic agents.[2] Modern synthetic organic chemistry has developed a powerful arsenal of methods for the stereoselective synthesis of highly substituted piperidine rings, enabling the creation of new generations of drugs for a wide range of diseases, from cancer to neurological disorders.[5][6][33] The journey that began with Socrates' cup of hemlock continues in state-of-the-art laboratories, underscoring the enduring legacy and future promise of the piperidine alkaloids.
References
- 1. Structural determination of alkaloids | PPS [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids Derived from Lysine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Extraction of alkaloids | DOCX [slideshare.net]
- 13. Phytochemical and pharmacological attributes of piperine: A bioactive ingredient of black pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperine - Wikipedia [en.wikipedia.org]
- 15. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 22. quora.com [quora.com]
- 23. uobabylon.edu.iq [uobabylon.edu.iq]
- 24. jk-sci.com [jk-sci.com]
- 25. scribd.com [scribd.com]
- 26. scispace.com [scispace.com]
- 27. florajournal.com [florajournal.com]
- 28. ijper.org [ijper.org]
- 29. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 31. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 32. researchgate.net [researchgate.net]
- 33. ajchem-a.com [ajchem-a.com]
A Senior Application Scientist's Guide to the Foundational Characterization of Novel Piperidine Derivatives
Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological activity, pharmacokinetic properties, and safety profiles. As researchers continue to explore the vast chemical space surrounding this privileged scaffold, the rapid and rigorous characterization of newly synthesized derivatives becomes the critical bottleneck in the hit-to-lead and lead optimization phases of drug discovery.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a holistic framework for the foundational characterization of novel piperidine derivatives. Herein, we will not only detail the "how" but, more importantly, the "why," grounding each experimental choice in the fundamental principles of medicinal chemistry and drug development. Our focus is on establishing a self-validating system of protocols that ensures the generation of reliable, reproducible, and decision-enabling data.
Chapter 1: The Imperative of Physicochemical Profiling in Early Drug Discovery
Before delving into the specifics of structural elucidation, it is paramount to understand the profound impact of a molecule's physicochemical properties on its ultimate therapeutic success.[3][4][5] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere physical constants; they are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] A molecule with exquisite target affinity in an in-vitro assay is of little therapeutic value if it cannot reach its site of action in the body. Therefore, the early assessment of these properties is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" paradigm that conserves resources for the most promising candidates.[7]
Chapter 2: Unveiling the Molecular Architecture: Spectroscopic and Chromatographic Characterization
The initial and most fundamental task in the characterization of a novel piperidine derivative is the unambiguous confirmation of its chemical structure and the assessment of its purity. This is achieved through a synergistic application of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For novel piperidine derivatives, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified piperidine derivative.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][9] The choice of solvent is critical and should be based on the solubility of the analyte.[10]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.[11]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[9]
-
Key acquisition parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.[8]
-
-
Data Interpretation:
-
¹H NMR: Analyze the chemical shift (δ) to identify the types of protons (aromatic, aliphatic, etc.). The integration of each signal provides the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the connectivity of neighboring protons.[12]
-
¹³C NMR: The chemical shift of each signal indicates the type of carbon atom (e.g., C=O, aromatic C, aliphatic C).[9]
-
For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[8]
-
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).[13]
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for many piperidine derivatives.[13]
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The high-resolution data allows for the determination of the elemental composition, providing a high degree of confidence in the compound's identity.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. While not as detailed as NMR, it provides valuable confirmatory data.
-
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate.[9]
-
Data Acquisition: The FT-IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is first recorded and automatically subtracted.[9]
-
Data Analysis: The presence of characteristic absorption bands indicates specific functional groups (e.g., a strong absorption around 1700 cm⁻¹ for a carbonyl group, or a broad absorption around 3300 cm⁻¹ for an O-H or N-H group).[14]
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
HPLC is the workhorse of the pharmaceutical industry for assessing the purity of chemical compounds.[15][16][17] For novel piperidine derivatives, establishing a robust HPLC method is crucial to ensure that biological data is generated on a compound of known purity.
-
System and Column: A standard HPLC system with a UV detector is typically used. A reversed-phase C18 column is a common starting point for the analysis of many piperidine derivatives due to their often-moderate polarity.[1][18]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
The acidic modifier helps to protonate any basic nitrogens in the piperidine ring, leading to better peak shapes.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.[19]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.[19]
-
-
Chromatographic Conditions:
-
Gradient: A typical screening gradient would be 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak.[20] Monitor at a wavelength where the compound has significant absorbance.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for compounds progressing to biological assays.
Chapter 3: Foundational Physicochemical Properties
The following physicochemical properties are critical for understanding how a novel piperidine derivative will behave in a biological system.
Melting Point (Mp): An Indicator of Purity and Crystal Lattice Energy
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined range.[21] Impurities will typically depress the melting point and broaden the melting range.[21]
-
Sample Preparation:
-
Measurement:
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed.[25] Therefore, aqueous solubility is a critical parameter that influences bioavailability.[5] For early drug discovery, a target solubility of >60 µg/mL is often considered desirable.[26]
This high-throughput method is suitable for early-stage discovery.[26]
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Equilibration and Separation:
-
Shake the plate for a period (e.g., 1-2 hours) to allow for equilibration.
-
Separate the undissolved precipitate by filtration through a filter plate.[27]
-
-
Quantification:
Dissociation Constant (pKa): The Determinant of Ionization State
The pKa is the pH at which a compound is 50% ionized and 50% unionized.[25][28] Since the ionization state of a molecule affects its solubility, permeability, and target binding, knowing the pKa is essential.[29][30][31] The piperidine nitrogen is basic, and its pKa will be a key determinant of the compound's properties at physiological pH (around 7.4).
Potentiometric titration is a highly accurate method for determining pKa.[30]
-
Sample Preparation:
-
Accurately prepare a solution of the compound in water or a co-solvent system if solubility is low.[29]
-
-
Titration:
-
Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
For a basic piperidine derivative, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[30]
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[30]
-
Chapter 4: Data Synthesis and Visualization
Effective communication of characterization data is crucial for project teams to make informed decisions.
Data Summary Table
A consolidated table provides a clear and concise summary of the foundational characterization data for a novel piperidine derivative.
| Parameter | Method | Result |
| Structure | ¹H NMR, ¹³C NMR | Confirmed |
| Molecular Formula | HRMS | CₓHᵧNₐOₑ... |
| Molecular Weight | HRMS | [M+H]⁺ = zzz.zz |
| Purity | HPLC (254 nm) | >98% |
| Melting Point | Capillary Method | 150-152 °C |
| Aqueous Solubility | Kinetic UV Assay | 75 µg/mL (pH 7.4) |
| pKa (basic) | Potentiometric Titration | 8.5 |
Visualization of Workflows
Visualizing experimental workflows can aid in understanding the logical flow of the characterization process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]
- 15. conductscience.com [conductscience.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. torontech.com [torontech.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 21. SSERC | Melting point determination [sserc.org.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. thinksrs.com [thinksrs.com]
- 24. westlab.com [westlab.com]
- 25. Physicochemical Properties Of Drugs [unacademy.com]
- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmatutor.org [pharmatutor.org]
- 28. ijirss.com [ijirss.com]
- 29. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Methodological & Application
Introduction: The Significance of 1-Methylpiperidine-4-carbonitrile
An in-depth guide to the synthesis of 1-Methylpiperidine-4-carbonitrile, a key building block in modern drug discovery. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers and scientists.
This compound (CAS No: 20691-92-3) is a versatile heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1][2] As a key synthetic intermediate, its piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into biologically active molecules.[3] Its unique structure allows for the introduction of various functional groups, making it an invaluable building block in the development of novel therapeutic agents, particularly in neuropharmacology and oncology research.[1] This application note details two robust and widely applicable protocols for its synthesis, starting from the commercially available 4-cyanopiperidine.
Strategic Approach: N-Methylation of 4-Cyanopiperidine
The most direct and efficient pathway to this compound is the N-methylation of 4-cyanopiperidine. This transformation can be achieved through several methods, with two standing out for their reliability and scalability:
-
Reductive Amination via the Eschweiler-Clarke Reaction: A classic and highly effective one-pot method that uses formaldehyde as the carbon source and formic acid as the reducing agent.
-
Direct Alkylation: A standard nucleophilic substitution reaction employing a methylating agent, such as methyl iodide, in the presence of a base.
This guide will elaborate on both protocols, providing the necessary mechanistic understanding and practical steps for successful execution.
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
Principle and Rationale
The Eschweiler-Clarke reaction is a specialized form of reductive amination that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid.[4] This method is particularly advantageous because the reaction mechanism inherently prevents over-alkylation to form a quaternary ammonium salt, a common side reaction in other alkylation methods.[5] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[4][6]
The mechanism proceeds in two main stages. First, the secondary amine of 4-cyanopiperidine undergoes condensation with formaldehyde to form an unstable iminium ion. In the second stage, the formic acid acts as a hydride donor, transferring a hydride ion to the iminium intermediate, which reduces it to the tertiary amine product while releasing carbon dioxide.[7]
Experimental Workflow
Caption: High-level workflow for the Eschweiler-Clarke synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanopiperidine (1.0 eq).
-
Reagent Addition: Add formic acid (e.g., 90%, 2.5 eq) followed by aqueous formaldehyde (37% w/w, 2.2 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.
-
Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Basification: Slowly basify the acidic solution by adding aqueous sodium hydroxide (e.g., 50% w/w) with constant stirring and cooling in an ice bath until the pH is strongly alkaline (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear or yellow liquid.[1]
Quantitative Data
| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |
| 4-Cyanopiperidine | 1.0 | 110.16[8] | 11.0 g |
| Formaldehyde (37% aq) | 2.2 | 30.03 | 18.0 mL |
| Formic Acid (90%) | 2.5 | 46.03 | 12.0 mL |
| Product | 124.19 [1] | ||
| Typical Yield | 80-90% |
Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Protocol 2: Synthesis via Direct Alkylation
Principle and Rationale
Direct N-alkylation is a fundamental method for forming C-N bonds. This protocol involves the treatment of 4-cyanopiperidine with a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in a classic bimolecular nucleophilic substitution (SN2) reaction.[7]
A base, typically potassium carbonate (K2CO3) or triethylamine (TEA), is required to neutralize the hydrogen iodide byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. While straightforward, this method requires careful control of stoichiometry to minimize the risk of over-alkylation, which would lead to the formation of a quaternary ammonium salt.[7][9]
Experimental Workflow
Caption: High-level workflow for the Direct Alkylation synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyanopiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
Reagent Addition: Stir the suspension vigorously and add methyl iodide (1.1-1.2 eq) dropwise. An ice bath can be used to control any initial exotherm.
-
Reaction Execution: Allow the reaction to stir at room temperature overnight, or heat gently (e.g., to 40-50 °C) for several hours to expedite the reaction. Monitor by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the solid potassium carbonate and potassium iodide salts and wash the filter cake with a small amount of the solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Quantitative Data
| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |
| 4-Cyanopiperidine | 1.0 | 110.16[8] | 11.0 g |
| Methyl Iodide | 1.1 | 141.94 | 7.0 mL |
| Potassium Carbonate | 1.5 | 138.21 | 20.7 g |
| Acetonitrile | - | - | 150 mL |
| Product | 124.19 [1] | ||
| Typical Yield | 75-85% |
Reaction Mechanism
Caption: Mechanism of Direct N-Alkylation (SN2).
Safety and Handling
-
4-Cyanopiperidine: Is toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Formic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.
-
Formaldehyde: Is a known carcinogen and is toxic and corrosive. All handling should be performed in a fume hood.
-
Methyl Iodide: Is toxic, a suspected carcinogen, and a potent alkylating agent. Use extreme caution and handle only in a well-ventilated fume hood with appropriate gloves.
-
General Precautions: Perform a thorough risk assessment before starting any chemical synthesis. Ensure appropriate quenching and waste disposal procedures are in place.
Conclusion
Both the Eschweiler-Clarke reaction and direct alkylation are effective methods for the synthesis of this compound. The Eschweiler-Clarke protocol is often preferred for its high yield, operational simplicity, and avoidance of quaternary byproducts. Direct alkylation, while also effective, requires more careful control of reaction conditions and the use of a highly toxic methylating agent. The choice of method will depend on the scale of the synthesis, available reagents, and specific laboratory safety constraints.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]
1-Methylpiperidine-4-carbonitrile reaction with grignard reagents
Application Note & Protocol
Topic: Synthesis of 4-Acyl-1-methylpiperidines via Grignard Reaction with 1-Methylpiperidine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-acylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] This document provides a detailed guide to the synthesis of 4-acyl-1-methylpiperidines through the nucleophilic addition of Grignard reagents to this compound. We will explore the underlying reaction mechanism, provide a robust, step-by-step laboratory protocol, address critical safety considerations, and discuss the applications of these valuable intermediates in pharmaceutical research and development.
Scientific Foundation: Mechanism and Rationale
The reaction between a Grignard reagent (R-MgX) and a nitrile is a classic and reliable method for the synthesis of ketones.[4][5] Unlike reactions with other carbonyl derivatives like esters, which can undergo a double addition to yield tertiary alcohols, the reaction with nitriles controllably stops at the ketone stage.[6][7][8]
Mechanism:
-
Nucleophilic Addition: The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent source of a carbanion nucleophile (R⁻).[9] This nucleophile attacks the electrophilic carbon of the nitrile group in this compound.[6][10]
-
Formation of Imine Anion: This addition breaks the carbon-nitrogen pi bond, resulting in the formation of a stable, negatively charged imine-magnesium salt (an imine anion).[4][6] This intermediate is unreactive towards a second molecule of the Grignard reagent due to the presence of the negative charge on the nitrogen atom.[4][6]
-
Hydrolysis: Upon completion of the addition, the reaction is quenched with an aqueous acid (acidic workup). This step first protonates the imine anion to form a neutral imine.[10][11] The imine is then readily hydrolyzed under the acidic conditions to yield the final ketone product, 4-acyl-1-methylpiperidine, and ammonia.[10][11]
Caption: Reaction mechanism for the synthesis of 4-acyl-1-methylpiperidines.
Experimental Protocol: Synthesis of 4-Acetyl-1-methylpiperidine
This protocol details the synthesis of 4-acetyl-1-methylpiperidine using methylmagnesium bromide. The principles can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier | Notes |
| This compound | C₇H₁₂N₂ | 124.18 | >98% | Sigma-Aldrich | Store under inert gas. |
| Methylmagnesium Bromide | CH₃MgBr | 119.27 | 3.0 M in Diethyl Ether | Sigma-Aldrich | Highly flammable, water-reactive. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Dri-Solv® or equivalent | EMD Millipore | Peroxide formation risk. Test before use. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 3 M Aqueous Solution | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Aqueous Solution | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Acros Organics | For drying organic phase. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Pre-Reaction Setup Workflow
Executing a successful Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[12][13] Water will protonate and destroy the Grignard reagent, halting the reaction.[13]
Caption: Workflow for a successful Grignard reaction setup and execution.
Step-by-Step Procedure
PART A: Reaction Setup
-
Dry Glassware: Thoroughly clean and oven-dry all glassware (flask, condenser, dropping funnel) at 120 °C for at least 4 hours.[13][14] Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas.[12] Allow the system to cool to room temperature.
-
Charge Reactants: To the 250 mL three-neck flask, add this compound (5.0 g, 40.3 mmol) and 50 mL of anhydrous diethyl ether via syringe.
-
Prepare Grignard Reagent: In the dropping funnel, place methylmagnesium bromide (16.1 mL of 3.0 M solution in Et₂O, 48.4 mmol, 1.2 equivalents).
-
Cool Reaction: Immerse the reaction flask in an ice-water bath to cool the contents to 0 °C.
PART B: Grignard Addition
-
Slow Addition: With vigorous stirring, add the Grignard reagent dropwise from the addition funnel to the nitrile solution over a period of 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.[15] A precipitate (the magnesium salt) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion by TLC or GC-MS analysis of a quenched aliquot.
PART C: Workup and Purification
-
Quench Reaction: Cool the reaction flask back to 0 °C in an ice bath. In a separate beaker, prepare 50 mL of 3 M HCl solution in an ice bath. Very slowly and carefully, transfer the reaction mixture via cannula or by pouring into the stirred HCl solution. Caution: This process is highly exothermic and will release flammable gases.[14][16] Ensure adequate ventilation and control the rate of addition to prevent excessive boiling.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If a solid is present, add water until it dissolves. Separate the aqueous and organic layers.
-
Extraction: Extract the acidic aqueous layer with diethyl ether (3 x 30 mL) to recover any dissolved product.
-
Neutralization & Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a brine wash (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-acetyl-1-methylpiperidine.
Safety Protocols and Hazard Management
Grignard reactions are inherently hazardous and require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.[17]
| Hazard | Associated Reagents | Mitigation and PPE |
| Extreme Flammability | Diethyl Ether, Grignard Reagent | Work exclusively in a certified chemical fume hood.[15] Ensure no ignition sources are present.[12] Use a heating mantle with a controller; avoid open flames.[17] Have a Class D fire extinguisher readily available. |
| Exothermic/Runaway Reaction | Grignard Addition, Acid Quench | Maintain strict temperature control with an ice bath.[12][17] Add reagents slowly and in a controlled manner.[15] Do not scale up the reaction without prior experience and additional engineering controls like a blast shield.[15] |
| Water Reactivity | Grignard Reagent, Magnesium | Use anhydrous solvents and meticulously dried glassware.[12][13] The reaction releases flammable hydrogen gas upon contact with water.[18] |
| Corrosivity & Toxicity | Hydrochloric Acid, Iodine (if used for initiation) | Wear appropriate PPE: flame-resistant lab coat, chemical splash goggles, and face shield.[17] Use heavy-duty gloves (e.g., butyl rubber) when handling corrosive acids. Nitrile gloves offer dexterity but are combustible.[15] |
Emergency Response: In the event of an uncontrolled exotherm (runaway reaction), immediately remove the heat source, stop reagent addition, and ensure the vessel is vented through the bubbler.[15] Do not attempt to cool the flask rapidly with an external bath, as this may cause thermal shock and glassware failure.[15] Evacuate the area if necessary.
Applications in Drug Discovery & Development
The 4-acyl-1-methylpiperidine core is a key pharmacophore in several classes of therapeutic agents. Its rigid, saturated ring system allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets.
-
CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants.[2][3] The acyl group can be further modified to tune receptor binding affinity and selectivity.
-
Analgesics: Derivatives of 4-acylpiperidine have been extensively investigated for their analgesic properties, building upon the legacy of related structures in opioid research.[1]
-
Enzyme Inhibitors: These compounds serve as versatile intermediates for synthesizing more complex molecules, including inhibitors for enzymes like CCR5, which is a key target in HIV-1 entry inhibition.[19]
The synthesis of a library of 4-acyl-1-methylpiperidine analogs, by varying the Grignard reagent, allows for the exploration of structure-activity relationships (SAR) essential for lead optimization in drug discovery programs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | Wet glassware or solvent; inactive Grignard reagent. | Ensure all components are scrupulously dry.[13] Use a fresh, verified batch of Grignard reagent. To initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[12][14] |
| Low product yield. | Incomplete reaction; Grignard reagent destroyed by moisture or acidic impurities in the starting material; product loss during workup. | Increase reaction time or gently warm the mixture after initial addition. Purify the starting nitrile if necessary. Be meticulous during extractions to avoid leaving product in the aqueous phase. |
| Formation of biphenyl or other coupling byproducts. | High local concentration of Grignard reagent; elevated reaction temperature. | Ensure slow, controlled addition of the Grignard reagent with efficient stirring. Maintain low reaction temperatures. |
| Emulsion during aqueous workup. | Formation of magnesium salts. | Add more water or a saturated solution of ammonium chloride (NH₄Cl) to help break up the emulsion. Gentle swirling is preferred over vigorous shaking. |
References
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Khan Academy [en.khanacademy.org]
- 10. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dchas.org [dchas.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. acs.org [acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Selective Reduction of 1-Methylpiperidine-4-carbonitrile to its Primary Amine Counterpart
This technical guide provides an in-depth exploration of the chemical reduction of the nitrile functional group in 1-Methylpiperidine-4-carbonitrile, a critical transformation for synthesizing 1-methyl-4-(aminomethyl)piperidine. This primary amine is a valuable building block in medicinal chemistry and drug development, often incorporated into more complex molecular architectures to modulate physicochemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of Nitrile Reduction
The conversion of a nitrile to a primary amine represents a fundamental synthetic operation, adding a versatile nucleophilic handle to a molecule. In the context of this compound, this transformation unlocks a key intermediate for the synthesis of a wide array of bioactive compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce an aminomethyl substituent at the 4-position opens avenues for further derivatization, such as amide bond formation, reductive amination, and urea synthesis.
The primary challenge in nitrile reduction is achieving high selectivity for the primary amine, as over-reduction or side reactions can lead to the formation of secondary and tertiary amines. This guide will detail two robust and widely applicable methods for this conversion: Catalytic Hydrogenation using Raney® Nickel and a Metal Hydride-mediated reduction using Lithium Aluminum Hydride (LiAlH₄).
Methodology Overview: A Comparative Analysis
The choice of reduction methodology is contingent upon several factors, including available equipment, substrate compatibility with other functional groups, desired scale, and safety considerations. Below is a comparative summary of the two primary methods discussed in this guide.
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Metal Hydride Reduction (LiAlH₄) |
| Reagents | Raney® Nickel, Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | Anhydrous Ethers (e.g., THF, Diethyl Ether) |
| Temperature | Room Temperature to Mild Heating | 0 °C to Reflux |
| Pressure | Atmospheric to High Pressure | Atmospheric |
| Key Advantages | Cost-effective, Scalable, "Greener" | Rapid, High Yields, Broad Applicability |
| Key Disadvantages | Pyrophoric catalyst, Requires H₂ gas | Highly reactive, Moisture-sensitive, Pyrophoric |
| Safety | Requires specialized hydrogenation equipment | Requires stringent anhydrous conditions |
Visualizing the Transformation: Reaction Pathway
The reduction of this compound to 1-methyl-4-(aminomethyl)piperidine proceeds through an imine intermediate. The complete addition of two equivalents of hydrogen (or hydride) across the carbon-nitrogen triple bond affords the desired primary amine.
Caption: General reaction pathway for nitrile reduction.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a highly efficient and economical method for nitrile reduction on an industrial scale.[1] Raney® Nickel, a fine-grained solid catalyst composed primarily of nickel derived from a nickel-aluminum alloy, is a common choice for this transformation.[1][2] The reaction is typically performed under a hydrogen atmosphere. To suppress the formation of secondary and tertiary amine byproducts, ammonia or an ammonium hydroxide solution is often added to the reaction mixture.[3]
Causality of Experimental Choices:
-
Raney® Nickel: This catalyst provides a high surface area for the adsorption of both the nitrile and hydrogen gas, facilitating the reduction.
-
Hydrogen Gas (H₂): The ultimate reducing agent in this process.
-
Methanol/Ammonia: Methanol is a suitable solvent that dissolves the starting material. Ammonia helps to drive the equilibrium away from the formation of secondary amines by competing with the product amine for reaction with the intermediate imine.
-
Celite® Filtration: Celite is a diatomaceous earth filter aid that allows for the safe and complete removal of the fine, pyrophoric Raney® Nickel catalyst.
Experimental Workflow
Caption: Step-by-step workflow for catalytic hydrogenation.
Detailed Step-by-Step Protocol:
-
Reactor Preparation: To a high-pressure hydrogenation vessel, add a solution of this compound (1.0 eq) in 7N methanolic ammonia (10-15 mL per gram of nitrile).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney® Nickel (approximately 10-20% by weight of the nitrile) as a slurry in water or ethanol. Safety Note: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[2]
-
Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by GC-MS or TLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent at all times and disposed of according to safety guidelines for pyrophoric reagents.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 1-methyl-4-(aminomethyl)piperidine can be purified by vacuum distillation or other suitable chromatographic techniques.
Protocol 2: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[4][5] This method is particularly useful for smaller-scale laboratory syntheses where high reactivity and rapid conversion are desired. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[4]
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful source of hydride (H⁻) ions that readily attacks the electrophilic carbon of the nitrile group.[6]
-
Anhydrous Tetrahydrofuran (THF): An inert, aprotic solvent that is compatible with the high reactivity of LiAlH₄.
-
Controlled Temperature: The initial addition is performed at 0 °C to manage the exothermic nature of the reaction. The subsequent heating to reflux drives the reaction to completion.
-
Sequential Quenching: The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a standard and safe procedure for quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.
Experimental Workflow
Caption: Step-by-step workflow for LiAlH₄ reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it at this temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously and sequentially add the following reagents dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide solution
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-methyl-4-(aminomethyl)piperidine. The product can be further purified by vacuum distillation.
Conclusion
The reduction of this compound is a robust and reliable transformation that can be achieved through several methodologies. Catalytic hydrogenation with Raney® Nickel offers a cost-effective and scalable solution, ideal for larger-scale production, provided the necessary safety infrastructure for handling hydrogen gas and pyrophoric catalysts is in place. For laboratory-scale synthesis, the use of Lithium Aluminum Hydride provides a rapid and high-yielding alternative, demanding careful attention to anhydrous reaction conditions. The selection of the optimal protocol will depend on the specific needs and constraints of the research or development project.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Leveraging 1-Methylpiperidine-4-carbonitrile Scaffolds in Solid-Phase Synthesis for Drug Discovery
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its conformational pre-organization and ability to engage in key biological interactions make it a privileged scaffold in drug design. Solid-phase organic synthesis (SPOS) provides a powerful engine for the rapid assembly and diversification of compound libraries, accelerating the hit-to-lead optimization process. This document outlines a comprehensive strategy for the solid-phase synthesis of libraries based on the 1-methylpiperidine-4-carbonitrile core. While direct immobilization of the target molecule is challenging, we present a robust, multi-step sequence starting from a resin-bound precursor, detailing the on-resin construction of the N-methylated piperidine ring and subsequent diversification of the versatile 4-carbonitrile group. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently generate novel piperidine-based chemical entities.
Introduction: The Synergy of Piperidine Scaffolds and Solid-Phase Synthesis
The piperidine ring's prevalence in pharmaceuticals stems from its ability to serve as a versatile scaffold, presenting substituents in well-defined three-dimensional space. This structural feature is critical for optimizing interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The generation of libraries of substituted piperidines is therefore a high-priority activity in many drug discovery programs.[1]
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library construction. By anchoring the scaffold to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and dramatically simplifies purification, which is reduced to simple filtration and washing steps.[2] This amenability to automation and parallel synthesis makes it the premier platform for combinatorial chemistry.
This guide provides a validated workflow for creating a library of compounds centered around the this compound core, a scaffold offering multiple points of diversification. We will detail the on-resin assembly of the core structure and showcase the chemical utility of the nitrile group as a linchpin for further functionalization.
Strategic Overview: On-Resin Assembly and Diversification
A direct attachment of this compound to a solid support is impractical due to the lack of a suitable functional handle for linkage and the potential for the tertiary amine to interfere with subsequent chemical steps. Therefore, a more robust strategy involves the sequential construction of the scaffold on the resin.
Our proposed workflow begins with the immobilization of a suitable amine on a Rink Amide resin. The piperidine ring is then constructed via a key reductive amination step using a protected piperidone derivative. Subsequent on-resin modifications, including N-methylation and functional group transformations of the nitrile, allow for the generation of a diverse library of compounds that are cleaved in the final step.
Figure 1: Overall workflow for the solid-phase synthesis of the this compound-based library.
Detailed Experimental Protocols
Protocol 1: Immobilization of Piperidine Scaffold via Reductive Amination
This protocol describes the attachment of the core piperidine scaffold to the solid support. We begin with a Rink Amide resin, which upon Fmoc deprotection, provides a primary amine handle for the key reductive amination step.
Rationale: Reductive amination is a highly efficient and general method for forming C-N bonds and has been successfully adapted for solid-phase synthesis to create tertiary amides and other nitrogen-containing heterocycles.[3][4][5] Using N-Boc-4-piperidone allows for the selective introduction of the piperidine ring, with the Boc group serving as an orthogonal protecting group for the piperidine nitrogen.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic Acid (AcOH) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Rink Amide resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with fresh 20% piperidine in DMF for 20 minutes. Drain.
-
Washing: Wash the resin thoroughly by agitating with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Reductive Amination:
-
Add a solution of N-Boc-4-piperidone (498 mg, 2.5 mmol, 5 equiv.) in 1% AcOH/DMF (10 mL) to the resin. Agitate for 1 hour at room temperature.
-
Add STAB (530 mg, 2.5 mmol, 5 equiv.) to the vessel. Agitate for 12 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Resin Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be cleaved to confirm the success of the reaction by LC-MS.
Protocol 2: On-Resin N-Methylation
This protocol details the deprotection of the Boc group and subsequent methylation of the piperidine nitrogen.
Rationale: The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA) without cleaving the molecule from the acid-stable Rink Amide linker. The subsequent N-methylation can be achieved using various reagents; here we use the widely adopted method of reductive amination with formaldehyde.
Materials:
-
Resin from Protocol 1
-
50% TFA in DCM
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
-
37% Aqueous Formaldehyde solution
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic Acid (AcOH) in DMF
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 30 minutes. Drain.
-
Add 50% TFA in DCM (10 mL). Agitate for 5 minutes. Drain. Repeat with fresh 50% TFA in DCM for 30 minutes.
-
Drain and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL, to neutralize), and DMF (3 x 10 mL).
-
-
N-Methylation:
-
Add a solution of 37% aqueous formaldehyde (0.94 mL, 12.5 mmol, 25 equiv.) in 1% AcOH/DMF (10 mL) to the resin. Agitate for 1 hour.
-
Add STAB (2.65 g, 12.5 mmol, 25 equiv.). Agitate for 12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Resin Drying: Dry the resin under high vacuum.
Protocol 3: Conversion to 4-Carbonitrile
This protocol outlines the conversion of the 4-hydroxypiperidine (resulting from the reduction of the piperidone) to the 4-carbonitrile. This requires a two-step process via an intermediate tosylate.
Rationale: A common route to nitriles is via the nucleophilic displacement of a good leaving group, such as a tosylate, with a cyanide salt.[6] This transformation is adaptable to solid-phase conditions.
Materials:
-
Resin from Protocol 2 (possessing a 4-hydroxy group after reduction)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Tosylation:
-
Swell the resin in anhydrous DCM (10 mL). Drain.
-
Add a solution of TsCl (954 mg, 5.0 mmol, 10 equiv.) in anhydrous pyridine/DCM (1:1, 10 mL). Agitate for 16 hours at room temperature.
-
Drain and wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
-
Cyanation:
-
Add a solution of NaCN (490 mg, 10 mmol, 20 equiv.) in DMSO (10 mL) to the resin.
-
Heat the reaction mixture to 60°C and agitate for 24 hours.
-
Cool to room temperature, drain, and wash the resin with DMSO (2 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Resin Drying: Dry the resin under high vacuum. The resin now contains the target this compound scaffold.
Protocol 4: Library Generation via Nitrile Group Diversification
The resin-bound this compound is a versatile intermediate. The nitrile group can be transformed into a variety of other functionalities.[7][8][9] Below are two examples for library diversification.
A. Reduction to 4-(Aminomethyl)piperidine Derivative
Rationale: The reduction of a nitrile to a primary amine provides a valuable functional group for further derivatization (e.g., acylation, sulfonylation).[9] While LiAlH₄ is common in solution, milder borane reagents are more suitable for SPOS.
Procedure:
-
Swell the resin from Protocol 3 in anhydrous Tetrahydrofuran (THF).
-
Add Borane-THF complex (1.0 M solution in THF, 10 mL, 10 mmol, 20 equiv.) to the resin suspension.
-
Agitate at 50°C for 16 hours.
-
Cool, drain, and carefully quench the excess reagent by slowly adding MeOH.
-
Wash the resin with THF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
The resulting primary amine can be further acylated using standard peptide coupling conditions.
B. Conversion to a Tetrazole Derivative
Rationale: Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry. The [3+2] cycloaddition of an azide to the nitrile is a standard method for their synthesis.
Procedure:
-
Swell the resin from Protocol 3 in DMF.
-
Add sodium azide (650 mg, 10 mmol, 20 equiv.) and triethylamine hydrochloride (1.38 g, 10 mmol, 20 equiv.) to the resin in DMF (10 mL).
-
Heat the mixture to 120°C and agitate for 24 hours.
-
Cool, drain, and wash the resin with water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Protocol 5: Cleavage and Product Isolation
This final step releases the synthesized compounds from the solid support.
Rationale: The Rink Amide linker is designed to be cleaved under strongly acidic conditions, yielding a primary amide at the point of attachment.
Procedure:
-
Wash the final, dried resin with DCM.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the final compound by reverse-phase HPLC.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the key steps of the synthesis based on analogous reactions reported in the literature. Actual yields and purities may vary depending on the specific substrates and reaction efficiency.
| Step | Transformation | Key Reagents | Typical Purity (Crude) | Typical Yield | Analytical Method |
| 1 | Reductive Amination | N-Boc-4-piperidone, STAB | >85% | 80-95% | LC-MS of test cleavage |
| 2 | N-Methylation | Formaldehyde, STAB | >90% | >95% | LC-MS of test cleavage |
| 3 | Conversion to Nitrile | TsCl, NaCN | >80% | 75-90% | LC-MS of test cleavage |
| 4A | Nitrile to Amine | Borane-THF complex | >75% | 70-85% | LC-MS of final product |
| 4B | Nitrile to Tetrazole | NaN₃, Et₃N·HCl | >80% | 80-95% | LC-MS of final product |
Visualization of Diversification
The on-resin diversification strategy allows for the creation of a focused library from a common intermediate.
Figure 2: Diversification pathways from the common resin-bound 4-carbonitrile intermediate.
Conclusion and Future Directions
The protocols detailed herein provide a comprehensive and robust framework for the solid-phase synthesis of compound libraries based on a this compound scaffold. By constructing the core heterocycle on the resin and leveraging the versatile chemistry of the nitrile functional group, researchers can efficiently generate a multitude of analogs for structure-activity relationship (SAR) studies. This strategy streamlines the synthetic process, minimizes purification efforts, and is well-suited for automated and parallel synthesis platforms, thereby accelerating the pace of drug discovery and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of 1-Methylpiperidine-4-carbonitrile: Validated GC-FID and HPLC-UV Methodologies
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract This application note provides detailed, validated analytical methods for the precise quantification of 1-Methylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's physicochemical properties—specifically its basicity, polarity, and lack of a strong native chromophore—we present two robust, orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV). Each protocol is designed for accuracy, precision, and reliability, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[3][4] This guide offers field-proven insights into experimental design, explains the causality behind methodological choices, and provides step-by-step protocols suitable for implementation in quality control and research environments.
Introduction and Analytical Rationale
This compound (C₇H₁₂N₂) is a heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules.[2][5] Its purity and concentration in reaction mixtures and as a raw material are critical quality attributes that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, the development of reliable and validated analytical methods for its quantification is imperative.
The analytical challenge presented by this compound stems from its structure:
-
Volatility and Thermal Stability: The compound's relatively low molecular weight (124.18 g/mol ) and boiling point suggest suitability for Gas Chromatography (GC).[6]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering direct quantification by HPLC with UV detection difficult and insensitive.
-
Polarity and Basicity: The tertiary amine imparts basicity and polarity, which must be managed chromatographically to achieve good peak shape and prevent interactions with active sites on columns.
To address these characteristics, this note details two distinct and complementary methods:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A direct method leveraging the analyte's volatility and the universal response of carbon-containing compounds to an FID detector. This is an ideal choice for purity assessment and quantification in simple matrices.
-
Reversed-Phase HPLC with Pre-Column Derivatization (HPLC-UV): An indirect method that overcomes the lack of a chromophore by covalently attaching a UV-active tag (4-toluenesulfonyl chloride) to the analyte prior to analysis. This method provides high sensitivity and specificity, making it suitable for trace-level analysis and complex sample matrices.[7]
Both methods are validated according to the ICH Q2(R2) guideline to ensure they are fit for their intended purpose.[3][4][8]
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle and Method Rationale
GC-FID is selected for its simplicity, robustness, and direct applicability. The analyte is volatilized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) provides a sensitive and linear response proportional to the mass of carbon atoms eluting from the column, making it well-suited for quantifying organic intermediates like this compound.
The choice of a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) is a critical aspect of this method. It provides an optimal balance of interactions to effectively resolve the polar analyte from potential process impurities (e.g., starting materials, solvents) while minimizing peak tailing often associated with the basic tertiary amine group.
Experimental Protocol: GC-FID
2.2.1. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Methanol (HPLC Grade or equivalent)
-
Class A volumetric flasks and pipettes
-
2 mL GC vials with PTFE-lined septa
2.2.2. Instrument and Chromatographic Conditions The following table summarizes the instrumental parameters for the GC-FID analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent with FID |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 1 min) Ramp: 15 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with methanol in volumetric flasks.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in methanol to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
2.2.4. Analysis Sequence
-
Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL) to establish system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject a methanol blank to ensure no carryover or system contamination.
-
Inject each calibration standard in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Inject a calibration standard after every 6-10 sample injections to verify system stability.
GC-FID Experimental Workflow
Caption: Workflow for this compound quantification by GC-FID.
Method 2: HPLC-UV with Pre-Column Derivatization
Principle and Method Rationale
This method addresses the analyte's poor UV absorbance by introducing a chromophore through chemical derivatization. 4-Toluene sulfonyl chloride (TsCl) reacts with the secondary amine precursor or potentially other reactive sites under basic conditions to form a highly UV-active tosyl derivative. A similar strategy has been successfully employed for the analysis of other piperidine compounds.[7] The resulting derivative is stable and exhibits excellent chromatographic properties on a reversed-phase C18 column.
This approach offers superior sensitivity and selectivity compared to direct detection methods. The choice of a C18 column provides robust retention for the derivatized analyte, while a standard mobile phase of acetonitrile and water (with a phosphoric acid modifier for pH control and improved peak shape) allows for efficient separation.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
4-Toluene sulfonyl chloride (TsCl, >98%)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Sodium Bicarbonate (ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Methanol (HPLC Grade)
-
Class A volumetric flasks, pipettes, and autosampler vials
3.2.2. Derivatization Procedure
-
Derivatization Reagent (TsCl Solution): Prepare a 10 mg/mL solution of TsCl in acetonitrile. This solution should be prepared fresh daily.
-
Buffer Solution: Prepare a 0.1 M Sodium Bicarbonate solution in ultrapure water.
-
Reaction: In a 4 mL vial, combine:
-
500 µL of the standard or sample solution (prepared in methanol).
-
500 µL of 0.1 M Sodium Bicarbonate buffer.
-
1000 µL of the TsCl solution.
-
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 60 °C for 45 minutes.
-
Cool the vial to room temperature.
-
Transfer the solution to an HPLC vial, filtering through a 0.45 µm syringe filter if necessary.
3.2.3. Instrument and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 230 nm |
| Run Time | 15 minutes |
3.2.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the GC-FID method (Section 2.2.3).
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with methanol. Derivatize each standard according to the procedure in Section 3.2.2.
-
Sample Preparation: Prepare a sample solution in methanol to achieve a final concentration within the calibration range post-derivatization. Derivatize the sample solution as described in Section 3.2.2.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis via pre-column derivatization.
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation study must be performed for the chosen analytical method to demonstrate its fitness for purpose.[4][9] The protocol should be documented before execution, and the results summarized in a validation report.[4] The following parameters and acceptance criteria provide a framework based on ICH guidelines.[3][10]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD detector for HPLC. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | To establish a proportional relationship between concentration and signal. | Analyze at least five concentration levels across the desired range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. | Precision (RSD) at the LOQ should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determine based on signal-to-noise ratio (S/N ≈ 3). | Visual evaluation or S/N ratio confirmation. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary key parameters (e.g., GC oven temp ±2°C, HPLC flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | System suitability criteria must be met. Results should not deviate significantly from the nominal method. |
Conclusion
This application note provides two distinct, robust, and validated methods for the quantification of this compound. The GC-FID method offers a simple, direct approach for routine analysis and purity checks, while the HPLC-UV method with pre-column derivatization provides a highly sensitive and specific alternative for more demanding applications. The choice of method should be based on the specific analytical need, sample matrix, and available instrumentation. Both protocols, when properly validated according to the outlined ICH framework, will provide trustworthy and accurate results essential for quality control in the pharmaceutical development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS protocol for identifying 1-Methylpiperidine-4-carbonitrile
An Application Note for the Identification of 1-Methylpiperidine-4-carbonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed protocol for the identification and qualitative analysis of this compound (CAS No: 20691-92-3) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its unambiguous identification critical for process monitoring, quality control, and drug development research[1]. This guide is designed for researchers, analytical scientists, and professionals in drug development, offering a robust methodology grounded in established analytical principles. The protocol details every stage from sample preparation and instrument configuration to data interpretation, emphasizing the scientific rationale behind each procedural choice to ensure methodological integrity and reproducibility.
Introduction and Scientific Principle
This compound is a heterocyclic compound featuring a saturated piperidine ring N-alkylated with a methyl group and substituted with a nitrile functional group at the 4-position. Its molecular formula is C₇H₁₂N₂ with a monoisotopic molecular weight of 124.1000 Da[2]. The analysis of such polar, nitrogen-containing compounds can be challenging; however, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an ideal analytical solution.
The principle of this method relies on the physicochemical properties of the analyte. GC provides the necessary separation of the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the chromatographic column[3]. Following separation, the mass spectrometer serves as a highly specific detector. Using electron ionization (EI), the eluted analyte is fragmented into a unique pattern of characteristic ions. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for highly confident identification of this compound.
Safety and Handling Precautions
All laboratory work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
This compound: Handle as a potentially toxic compound. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) before use.
-
Solvents: Solvents such as methanol, dichloromethane, and ethyl acetate are flammable and toxic. Handle with care, away from ignition sources.
Materials, Reagents, and Instrumentation
Reagents and Consumables
| Item | Grade/Specification | Recommended Supplier |
| This compound | Reference Standard, ≥95% Purity (GC) | Chem-Impex[1], Santa Cruz Biotechnology[2] |
| Methanol (MeOH) | HPLC or GC Grade | Fisher Scientific, Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC or GC Grade | Fisher Scientific, Sigma-Aldrich |
| Ethyl Acetate | HPLC or GC Grade | Fisher Scientific, Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR, Sigma-Aldrich |
| Deionized Water | Type 1, 18.2 MΩ·cm | In-house system (e.g., Milli-Q) |
| GC Vials | 2 mL, Amber, with PTFE-lined caps | Agilent, Waters, Thermo Scientific |
| Syringe Filters | 0.22 µm, PTFE | MilliporeSigma |
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector is required. The following specifications are recommended, though equivalent systems may be used.
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise temperature and flow control for reproducible retention times. |
| Autosampler | Agilent 7693A or equivalent | Ensures high-throughput and reproducible injection volumes. |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane phase) | This non-polar to mid-polarity column provides excellent resolution for a wide range of compounds, including tertiary amines like piperidine derivatives. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS | Offers the sensitivity and mass accuracy required for confident identification via library matching or spectral interpretation. |
| Data System | Agilent MassHunter, NIST MS Search 2.3 | For instrument control, data acquisition, and processing. The NIST library is essential for tentative identification of unknown impurities. |
Detailed Analytical Protocol
This protocol is structured to provide a clear path from sample receipt to final data analysis. The workflow is visualized in the diagram below.
Caption: High-level workflow for the GC-MS analysis of this compound.
Standard Preparation
Accuracy begins with a well-prepared standard.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This stock solution is stable for several months when stored at 2-8°C.
-
Working Standard Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. For example, transfer 100 µL of the stock into a 10 mL volumetric flask and dilute to the mark with methanol. This working standard should be prepared fresh weekly.
Sample Preparation
The choice of sample preparation is dictated by the complexity of the sample matrix. The goal is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration[4][5].
-
Method A: "Dilute and Shoot" (For pure substances or simple reaction mixtures)
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Perform a further 1:100 dilution with methanol to reach a target concentration of ~10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial. This is a critical step to prevent particulates from entering the GC system[6].
-
-
Method B: Liquid-Liquid Extraction (LLE) (For complex aqueous matrices)
-
Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.
-
Add 2 mL of a suitable organic solvent like dichloromethane or ethyl acetate[6].
-
Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (for DCM) or top organic layer (for ethyl acetate) to a clean tube.
-
Dry the collected organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to near dryness and reconstitute in 100 µL of methanol. Transfer to a GC vial for analysis.
-
GC-MS Instrument Conditions
These parameters serve as a robust starting point and should be optimized as needed for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. A lower split ratio or splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 1 min | A lower initial temperature helps focus the analytes at the head of the column, improving peak shape. |
| Ramp Rate | 20 °C/min to 280 °C | A moderate ramp rate allows for effective separation from potential impurities. |
| Final Hold | Hold at 280 °C for 5 min | This "bake-out" step ensures that any less volatile matrix components are eluted from the column, preventing carryover[3]. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns, allowing comparison with spectral libraries. |
| Source Temperature | 230 °C | Optimized to prevent analyte degradation while ensuring efficient ionization. |
| Quadrupole Temp | 150 °C | Maintains mass accuracy. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Scan | Full scan mode is used to acquire the complete mass spectrum for identification. |
| Scan Range | 40 - 300 m/z | Covers the expected molecular ion (m/z 124) and all significant fragment ions. |
| Solvent Delay | 3 min | Prevents the high concentration of injection solvent from reaching the MS detector, which would cause premature filament burnout. |
Data Analysis and Interpretation
-
Chromatogram Review: Examine the Total Ion Chromatogram (TIC). The peak corresponding to this compound should be sharp and symmetrical. Record its retention time.
-
Mass Spectrum Extraction: Obtain the mass spectrum for the peak of interest by averaging the scans across the peak and subtracting the background spectrum from a nearby baseline region.
-
Spectral Interpretation: The mass spectrum is the key to identification. The fragmentation of piperidine derivatives under EI conditions is well-characterized and typically involves cleavages adjacent to the nitrogen atom (α-cleavage) and fission of the ring itself[7]. Nitrile compounds often exhibit a weak or absent molecular ion peak[8].
Caption: Plausible EI fragmentation pathways for this compound.
Expected Mass Spectrum and Key Fragments
| m/z | Proposed Ion Structure | Interpretation |
| 124 | [C₇H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙): May be of low abundance or absent, which is common for nitriles and aliphatic amines[8]. Its presence confirms the molecular weight. |
| 123 | [M-H]⁺ | [M-1] Peak: Loss of a hydrogen radical from the carbon alpha to the nitrogen, a characteristic fragmentation for amines[7]. |
| 96 | [M-C₂H₄]⁺˙ | Ring Cleavage: Loss of ethene via retro-Diels-Alder (RDA) type fragmentation is a common pathway for six-membered rings. |
| 70 | [C₄H₈N]⁺ | Iminium Ion: A stable fragment resulting from further ring cleavage. |
| 58 | [C₃H₈N]⁺ | Iminium Ion: A highly characteristic and often abundant fragment for N-methylated cyclic amines, resulting from cleavage of the ring. |
Confirmation Criteria: The compound is positively identified if the retention time and the mass spectrum of the peak in the sample match those of the authentic reference standard analyzed under identical conditions. The relative abundances of the key fragment ions should agree within ±20%.
Method Validation and Trustworthiness
To ensure the protocol is self-validating and trustworthy, the following checks should be performed:
-
System Suitability: Inject the working standard at the beginning of the analytical run. The retention time should be stable, and the peak shape should be symmetrical.
-
Blank Analysis: Inject a vial of pure methanol to confirm that the system is free from contamination and carryover.
-
Specificity: The method is highly specific due to the combination of chromatographic separation and mass spectrometric detection. The unique fragmentation pattern provides a high degree of confidence in the identification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak observed | Incorrect sample preparation; Instrument malfunction; Analyte degradation. | Verify standard/sample concentration. Check GC-MS instrument status (gas flow, vacuum, filament). Ensure inlet/source temperatures are not excessively high. |
| Poor peak shape (tailing) | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner. Trim the first 10-20 cm of the GC column. Perform a column bake-out as described. The basic nitrogen can interact with acidic sites[7]. |
| Retention time drift | Leak in the system; Column aging; Inconsistent oven temperature. | Perform a leak check on the GC. Replace the column if performance has degraded significantly. Verify oven temperature calibration. |
| High background noise | Column bleed; Contaminated carrier gas; System leak. | Condition the column. Replace gas filters. Perform a leak check. |
Conclusion
This application note provides a detailed and robust GC-MS protocol for the confident identification of this compound. By explaining the causality behind key experimental choices, from sample preparation to instrument settings and data interpretation, this guide equips researchers with a scientifically sound methodology. The combination of chromatographic retention time and the unique mass spectral fingerprint generated by electron ionization ensures a high degree of specificity and reliability, making this method highly suitable for quality control and research applications in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. organomation.com [organomation.com]
- 5. preprints.org [preprints.org]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GCMS Section 6.17 [people.whitman.edu]
Application Notes & Protocols: 1-Methylpiperidine-4-carbonitrile as a Versatile Precursor in API Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Methylpiperidine-4-carbonitrile (CAS No: 20691-92-3) as a pivotal precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the core chemical transformations that unlock its synthetic potential, provide detailed, field-proven protocols, and contextualize its application in the development of complex therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs due to its ability to confer desirable pharmacokinetic properties and engage with biological targets effectively.[1] this compound is a versatile and economically significant starting material that provides access to a range of functionalized piperidine derivatives.[2] Its structure, featuring a reactive nitrile group and a stable tertiary amine, allows for selective chemical modifications, making it an invaluable building block for creating diverse compound libraries and constructing complex molecular architectures for novel drug candidates.[2][3]
Clarification of a Common Misconception: It is crucial to distinguish this compound from its analogue, 1-methyl-4-phenylpiperidine-4-carbonitrile (also known as "Pethidine Intermediate A").[4] The latter, containing a C4-phenyl group, is a direct precursor to the opioid analgesic Pethidine (Meperidine).[5][6] this compound, the subject of this guide, lacks this phenyl group and serves as a precursor for a different class of APIs, primarily through the transformation of its nitrile functionality.
Core Synthetic Transformations: Unlocking the Precursor's Potential
The synthetic utility of this compound is primarily derived from the chemical reactivity of its nitrile group. Two principal transformations convert this precursor into key intermediates: hydrolysis to a carboxylic acid and reduction to a primary amine. These reactions create versatile functional handles for subsequent coupling and derivatization steps in a broader API synthesis workflow.
Caption: Core transformations of this compound.
Protocol 1: Hydrolysis to 1-Methylpiperidine-4-carboxylic Acid
This protocol describes the conversion of the nitrile to a carboxylic acid, a cornerstone functional group for forming amide and ester linkages.
Principle: The carbon-nitrogen triple bond of the nitrile is sequentially hydrated under acidic or basic conditions, proceeding through an amide intermediate, to yield the corresponding carboxylic acid. Strong acid catalysis is often preferred for its efficiency in driving the reaction to completion.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Slowly and carefully add a 1:1 (v/v) mixture of concentrated H₂SO₄ and water (approx. 5-10 volumes relative to the nitrile). The addition should be performed in an ice bath to control the initial exotherm.
-
Rationale: The use of concentrated acid is necessary to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction is highly exothermic.
-
-
Hydrolysis: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. In a well-ventilated fume hood, slowly neutralize the acidic solution by adding a concentrated NaOH solution until the pH is approximately 7.
-
Rationale: Neutralization is critical for subsequent extraction. The process generates significant heat and potentially fumes, requiring careful execution.
-
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 1-Methylpiperidine-4-carboxylic acid, which can be purified further by recrystallization.[7]
Protocol 2: Reduction to (1-Methylpiperidin-4-yl)methanamine
This protocol details the transformation of the nitrile into a primary amine, a key nucleophile for building a wide range of C-N bonds.
Principle: The nitrile group is reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and better safety profile on a larger scale.
Materials:
-
This compound
-
Ethanol or Methanol (solvent)
-
Raney Nickel or Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas (H₂) source
-
Diatomaceous Earth (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the catalyst (approx. 5-10% w/w of the nitrile) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Rationale: Catalysts like Raney Nickel and Pd/C are pyrophoric and must be handled carefully under an inert atmosphere to prevent ignition.
-
-
Reaction Setup: Add a solution of this compound (1.0 eq) dissolved in ethanol.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from 2 to 24 hours depending on the catalyst activity and conditions.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.
-
Causality: The diatomaceous earth prevents the fine catalyst particles from passing through and ensures safe handling of the potentially pyrophoric catalyst. The filter cake should not be allowed to dry in the air.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (1-Methylpiperidin-4-yl)methanamine. The product can be purified by distillation if necessary.
Application in API Synthesis: A Representative Workflow
The intermediates generated from this compound are readily incorporated into larger molecules. A common application is in the synthesis of enzyme inhibitors or receptor antagonists, where the piperidine moiety serves as a scaffold to correctly orient pharmacophoric groups. For instance, piperidine derivatives are used in the synthesis of Factor Xa antagonists.[8]
The following workflow illustrates a general amide coupling reaction, a frequent step in API synthesis, using the 1-Methylpiperidine-4-carboxylic acid intermediate.
Caption: General workflow for amide coupling in API synthesis.
Data Summary and Quality Control
Ensuring the purity of the precursor and its derivatives is paramount for the success of subsequent synthetic steps.
Table 1: Physicochemical and Analytical Data
| Property | This compound | 1-Methylpiperidine-4-carboxylic Acid | (1-Methylpiperidin-4-yl)methanamine |
| CAS Number | 20691-92-3[2] | 68947-43-3[9] | 7149-42-0[10] |
| Molecular Formula | C₇H₁₂N₂[2] | C₇H₁₃NO₂ | C₇H₁₆N₂ |
| Molecular Weight | 124.19 g/mol [2] | 143.19 g/mol | 128.22 g/mol |
| Appearance | Yellow liquid[2] | White to off-white solid | Colorless to yellow liquid |
| Typical Purity (GC) | ≥ 95%[2] | ≥ 98% (Titration) | ≥ 95% (GC) |
| Primary QC Method | Gas Chromatography (GC) | HPLC, Titration | GC, HPLC (after derivatization) |
Note: Data for derivatives is representative.
Safety and Handling
Proper handling of this compound and its derivatives is essential. Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere.[10][11] this compound is typically stored at 0-8°C.[2]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3627-62-1 Name: 1-methyl-4-phenylpiperidine-4-carbonitrile [xixisys.com]
Application of 1-Methylpiperidine-4-carbonitrile in CNS Drug Design
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 1-methylpiperidine scaffold is a cornerstone in the design of centrally acting therapeutics, prized for its ability to impart favorable physicochemical properties essential for blood-brain barrier (BBB) penetration and effective target engagement. This guide provides an in-depth exploration of 1-Methylpiperidine-4-carbonitrile, a versatile building block, detailing its strategic application in the development of drugs for a range of Central Nervous System (CNS) disorders. We will dissect its role in shaping structure-activity relationships (SAR), provide detailed synthetic protocols, and illustrate its incorporation into advanced drug candidates for conditions such as schizophrenia, Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold
The design of effective CNS drugs presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier.[1] Successful CNS agents typically occupy a specific physicochemical space characterized by controlled molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors.[2] The 1-methylpiperidine moiety is a "privileged scaffold" that consistently helps molecules achieve these desirable properties.
The tertiary amine of the 1-methylpiperidine group is typically protonated at physiological pH, providing a basic center (pKa ≈ 8.4-9.0) that can engage in crucial ionic interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and enzymes.[2] The N-methyl group itself contributes to the molecule's overall lipophilicity and can be a key factor in modulating metabolic stability.
This compound, specifically, serves as an invaluable synthetic intermediate.[3] The nitrile group at the C4 position is a versatile chemical handle; it can be retained as a polar interaction point, hydrolyzed to a carboxylic acid, or reduced to a primary amine, opening a vast array of possibilities for structural elaboration and library synthesis.[4]
Physicochemical Properties for CNS Drug Design
Optimizing a molecule's properties is a balancing act. The following table summarizes generally accepted parameter ranges for successful CNS drugs, providing a framework for why the 1-methylpiperidine scaffold is so frequently employed.
| Property | CNS Drug Preferred Range | Rationale & Contribution of this compound |
| Molecular Weight (MW) | < 450 Da | The scaffold itself has a low MW (~124.19 g/mol ), leaving ample mass for functionalization without exceeding the typical CNS limit. |
| Lipophilicity (ClogP) | 2.0 - 4.0 | The piperidine ring and N-methyl group provide a lipophilic character that aids in membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The core structure has a low TPSA. The nitrile adds polarity (TPSA ≈ 23.79 Ų), which can be tuned to balance solubility and permeability. |
| Hydrogen Bond Donors (HBD) | 0 - 3 | The parent scaffold has zero HBDs, a highly desirable trait for minimizing desolvation penalties upon crossing the BBB. |
| Most Basic Center (pKa) | 7.5 - 10.5 | The tertiary amine provides a reliable basic center for target interaction and aids in aqueous solubility. |
Data derived from analyses of successful CNS drugs.[2]
Therapeutic Applications & Structure-Activity Relationship (SAR) Insights
The this compound core has been instrumental in developing ligands for various CNS targets. Its utility is best understood by examining its role in specific therapeutic areas.
Antipsychotics: Targeting Serotonin Receptors
Schizophrenia is a complex disorder often treated with drugs that modulate dopamine and serotonin receptors.[5][6] The 1-methylpiperidine moiety is a key feature in several antipsychotic agents.
-
Case Study: Pimavanserin (ACP-103) Pimavanserin is a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[7] Its structure features an N-(1-methylpiperidin-4-yl) core. In this context, the 1-methylpiperidine group serves to:
-
Anchor the molecule: The basic nitrogen is critical for forming a salt bridge with a conserved aspartate residue in the 5-HT2A receptor binding pocket.
-
Optimize Pharmacokinetics: This moiety contributes to the drug's oral bioavailability (>42.6% in rats) and CNS penetration.[8]
-
The development of such agents highlights a key SAR principle: the piperidine ring acts as a non-aromatic scaffold that correctly orients substituents for optimal receptor engagement, while the N-methyl group fine-tunes potency and metabolic properties.[9]
Neurodegenerative Diseases: A Multifaceted Approach
The piperidine scaffold is widely explored in the search for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11][12]
-
Alzheimer's Disease:
-
Acetylcholinesterase (AChE) Inhibitors: Donepezil, a cornerstone of Alzheimer's therapy, features a related N-benzylpiperidine moiety.[13][14] SAR studies on similar compounds reveal that the piperidine nitrogen is essential for interacting with the catalytic anionic site of AChE.[15][16] this compound provides a direct entry point for synthesizing novel AChE inhibitors by elaborating the nitrile into various functional groups.
-
O-GlcNAcase (OGA) Inhibitors: A potential therapeutic strategy for Alzheimer's involves inhibiting OGA to increase protective O-GlcNAcylation of the tau protein. Recently, potent OGA inhibitors incorporating a 4-substituted piperidine moiety have been developed, demonstrating good cellular potency and the ability to cross the BBB.[17]
-
γ-Secretase Inhibitors: This enzyme is involved in the production of amyloid-beta plaques.[18] Piperidine derivatives have been designed as γ-secretase inhibitors, where the piperidine ring serves as a central scaffold to position functional groups that interact with the enzyme's active site.
-
-
Parkinson's Disease: The study of Parkinson's disease is inextricably linked to a molecule containing the 1-methylpiperidine core: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a Parkinsonian state in animal models.[19][20][21] While a toxin, the study of MPTP has been invaluable, confirming that this core structure is efficiently taken up by the dopamine transporter (DAT). This knowledge is now leveraged to design DAT ligands and other molecules intended to target the dopaminergic system.[22][23][24]
Neuropathic Pain Management
Chronic and neuropathic pain represent significant areas of unmet medical need.[25][26] The sigma-1 receptor (σ1R) has emerged as a promising target for pain intervention. A novel compound, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, demonstrated a powerful antiallodynic effect in preclinical models of neuropathic pain through σ1R antagonism.[27] The N-substituted piperidine in this molecule is crucial for its affinity and efficacy at the σ1R target. The versatility of the 4-carbonitrile intermediate allows for the systematic exploration of substituents at this position to optimize potency and selectivity.[28]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound
This two-step protocol proceeds via the common intermediate 1-Methyl-4-piperidone.
Step A: Synthesis of 1-Methyl-4-piperidone Hydrochloride Causality: This step involves a Mannich-type cyclization followed by decarboxylation. Using diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine in a buffered solution provides an efficient one-pot synthesis of the piperidone ring system.[29] Subsequent treatment with strong acid (HCl) hydrolyzes the ester groups and drives the decarboxylation to yield the desired ketone.
-
Reaction Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl 1,3-acetonedicarboxylate (202 g, 1.0 mol) and water (500 mL).
-
Reagent Addition: While stirring vigorously, add a solution of methylamine hydrochloride (81 g, 1.2 mol) in water (100 mL). Then, add 37% aqueous formaldehyde (162 g, 2.0 mol) dropwise over 30 minutes, maintaining the temperature below 30°C with an ice bath.
-
Cyclization: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, then heat to 60°C for 1 hour.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture to 10°C and slowly add concentrated hydrochloric acid (400 mL). Heat the mixture to reflux and maintain for 6 hours until CO₂ evolution ceases.
-
Workup & Isolation: Cool the solution to room temperature and concentrate under reduced pressure to a thick syrup. Add ethanol (500 mL) and cool to 0°C to precipitate the product. Filter the solid, wash with cold ethanol (2 x 100 mL) and diethyl ether (2 x 100 mL), and dry under vacuum to yield 1-Methyl-4-piperidone hydrochloride.
-
Expected Yield: 75-85%.
-
Step B: Conversion to this compound Causality: This is a standard conversion of a ketone to a nitrile via a tosylhydrazone intermediate, followed by reaction with cyanide. This method avoids the direct use of highly toxic cyanohydrin intermediates under strongly acidic or basic conditions.
-
Tosylhydrazone Formation: In a 1 L flask, dissolve 1-Methyl-4-piperidone hydrochloride (150 g, 1.0 mol) and p-toluenesulfonhydrazide (186 g, 1.0 mol) in methanol (500 mL). Heat the mixture to reflux for 2 hours.
-
Precipitation: Cool the reaction to room temperature and then to 0°C in an ice bath. The tosylhydrazone will precipitate as a white solid. Filter the solid, wash with cold methanol, and dry.
-
Cyanation: Suspend the dried tosylhydrazone (281 g, 0.9 mol) in methanol (800 mL). Add potassium cyanide (130 g, 2.0 mol) in one portion.
-
Reaction & Monitoring: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting material.
-
Workup & Purification: Cool the mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (500 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or flash chromatography (silica gel, gradient of 0-5% methanol in dichloromethane) to afford this compound as a clear oil.
-
Expected Yield: 60-70%.
-
Protocol 2: Derivatization to a Primary Amine for Further Elaboration
Causality: The reduction of the nitrile to a primary amine is a fundamental transformation that converts the scaffold into a nucleophile, ready for amide coupling, reductive amination, or other C-N bond-forming reactions. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this conversion.
-
Reaction Setup: To a dry 2 L three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LAH) (19 g, 0.5 mol) in anhydrous tetrahydrofuran (THF) (500 mL). Cool the suspension to 0°C.
-
Substrate Addition: Dissolve this compound (62 g, 0.5 mol) in anhydrous THF (250 mL) and add it dropwise to the LAH suspension, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0°C. Cautiously and sequentially, add water (19 mL), 15% aqueous NaOH solution (19 mL), and then water again (57 mL) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
Isolation: Stir the resulting granular precipitate for 1 hour at room temperature. Filter the solid through a pad of Celite and wash thoroughly with THF (3 x 100 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting oil, (1-Methylpiperidin-4-yl)methanamine, is often pure enough for subsequent steps. If necessary, it can be purified by vacuum distillation.
-
Expected Yield: 85-95%.
-
Visualizing Workflows and Relationships
Diagrams can clarify complex synthetic and conceptual relationships.
Synthesis and Derivatization Workflow
Caption: Synthetic pathway from a ketone precursor to the target nitrile and its subsequent reduction to a key amine intermediate.
Conceptual Model of SAR
Caption: Structure-Activity Relationship (SAR) contributions of the key features of the this compound scaffold.
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the medicinal chemist's arsenal for CNS drug discovery. Its favorable physicochemical profile, combined with the synthetic versatility of the nitrile group, provides a robust platform for developing novel therapeutics. By understanding the principles behind its application and mastering its synthesis and derivatization, research organizations can significantly accelerate their drug discovery programs targeting the central nervous system.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ayurvedjournal.com [ayurvedjournal.com]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Candidates for the Treatment of Alzheimer’s Disease: New Findings from 2021 and 2022 | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Parkinson's disease: current view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The significance of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. The Role of Organic Small Molecules in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biomaterials and Regenerative Medicine in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
- 29. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylpiperidine-4-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methylpiperidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental choices and provide robust, field-proven solutions to optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound, particularly when starting from 1-Methyl-4-piperidone.
Issue 1: Low reaction conversion with significant starting material remaining.
Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 1-Methyl-4-piperidone. What are the likely causes and how can I drive the reaction to completion?
A: This is a common issue often related to equilibrium and reagent activity. Let's break down the potential causes:
-
Cause 1: Inefficient Iminium Ion Formation: The initial step in a Strecker-type reaction is the formation of an iminium ion intermediate, which is pH-dependent and crucial for the subsequent nucleophilic attack by the cyanide ion.[1]
-
Solution: The reaction requires a mildly acidic environment to facilitate the dehydration of the hemiaminal intermediate. Operating in a pH range of 4-6 is often optimal. This can be achieved by using a buffer or adding a catalytic amount of an acid like acetic acid.
-
-
Cause 2: Inactive Cyanide Source: The nucleophilicity of your cyanide source is paramount.
-
Solution: If using an alkali metal cyanide (e.g., KCN, NaCN), ensure it is fresh and has been stored in a desiccator, as moisture can reduce its activity. For reactions that are sluggish, switching to a more reactive silylated cyanide source like Trimethylsilyl cyanide (TMSCN) can be beneficial. TMSCN can activate the carbonyl group, facilitating the addition.
-
-
Cause 3: Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated under your current conditions.
-
Solution: Monitor the reaction progress over a longer duration (e.g., 24-48 hours). A moderate increase in temperature can also increase the reaction rate, but this must be balanced against the potential for side reactions.
-
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose and resolve low conversion issues.
Caption: A decision tree for troubleshooting low conversion.
Issue 2: Significant formation of 1-Methylpiperidine-4-carboxamide as a byproduct.
Q: My final product is contaminated with a significant amount of the corresponding amide. How is this forming and how can I prevent it?
A: The presence of 1-Methylpiperidine-4-carboxamide indicates that the nitrile group is undergoing hydrolysis.
-
Cause: Inappropriate pH during Work-up or Purification: Nitriles are susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. Vigorous basic or acidic washes during the work-up can lead to this unwanted side reaction.
-
Solution 1 (Work-up Modification): Perform the aqueous work-up under neutral or mildly basic conditions (e.g., using a saturated sodium bicarbonate solution) and at room temperature or below. Avoid prolonged contact with strong acids or bases.
-
Solution 2 (Purification Strategy): If hydrolysis occurs during purification, consider alternative methods. Flash column chromatography on silica gel is generally effective. If silica's mild acidity is a concern, you can use silica pre-treated with a base like triethylamine (typically 1% in the eluent).
-
Issue 3: Product loss due to difficulties in isolation from the aqueous phase.
Q: I'm experiencing low isolated yield, and I suspect my product has high water solubility. How can I improve extraction efficiency?
A: this compound, being a relatively small and polar molecule with a basic nitrogen atom, can exhibit significant water solubility, especially if the aqueous phase is acidic (forming the protonated and highly soluble piperidinium salt).
-
Cause: Product Sequestration in Aqueous Layer: During an acidic wash or if the reaction mixture is acidic, the product becomes protonated and remains in the aqueous layer.
-
Solution 1 (Basify before Extraction): Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 9-10). Use a base like sodium carbonate or a 1-2M sodium hydroxide solution. This deprotonates the piperidine nitrogen, making the molecule less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Solution 2 (Increase Ionic Strength): Saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Solution 3 (Continuous Extraction): For particularly challenging cases, continuous liquid-liquid extraction can be employed to ensure exhaustive removal of the product from the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to this compound?
A1: The most prevalent laboratory-scale synthesis starts from 1-Methyl-4-piperidone. An optimized Strecker-type reaction is often employed, which involves the one-pot reaction of the ketone with a cyanide source and an amine source (in this case, the methylamine is already part of the piperidone ring).[2] The key transformation is the conversion of the ketone carbonyl group into an α-aminonitrile.
Q2: How critical is the choice of solvent for this synthesis?
A2: Solvent selection is crucial. It must be able to dissolve the reactants while not interfering with the reaction.
-
Protic Solvents (e.g., Methanol, Ethanol): These can be effective as they can help to solubilize alkali metal cyanide salts.
-
Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): When using TMSCN, aprotic solvents are preferred to avoid reaction of the reagent with the solvent.[2]
-
Mixed Solvent Systems: Sometimes a mixture, such as Dichloromethane/Acetic Acid, can provide an optimal balance of reactivity and solubility.[2]
Q3: What are the key safety considerations when working with cyanide reagents?
A3: EXTREME CAUTION IS REQUIRED.
-
Toxicity: All cyanide salts and hydrogen cyanide (HCN) gas are highly toxic and can be fatal.
-
Handling: Always handle cyanide reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved), a lab coat, and safety goggles.
-
Acidification: NEVER add acid to a cyanide salt solution without extreme caution and proper containment, as this will liberate lethal HCN gas. All reactions should be quenched carefully.
-
Waste Disposal: Cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching procedure involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Experimental Protocols & Visual Guides
Protocol: Synthesis via Strecker-type Reaction
This protocol describes the synthesis of this compound from 1-Methyl-4-piperidone using potassium cyanide.
Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq) - (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
Methanol (or Ethanol)
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-4-piperidone and ammonium chloride in a mixture of methanol and water (e.g., 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide in a minimal amount of cold water.
-
Slowly , add the cold KCN solution dropwise to the stirred piperidone solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue, then extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Reaction Pathway Diagram
The diagram below illustrates the key steps in the Strecker-type synthesis.
Caption: Key intermediates in the synthesis pathway.
Quantitative Data Summary Table
The following table provides a hypothetical comparison of reaction conditions to guide optimization.
| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KCN | Methanol/H₂O | 25 | 24 | 65 |
| 2 | KCN | Methanol/H₂O | 50 | 12 | 72 |
| 3 | NaCN | Ethanol/H₂O | 25 | 24 | 62 |
| 4 | TMSCN | Dichloromethane | 25 | 18 | 85 |
References
Technical Support Center: Synthesis of 1-Methylpiperidine-4-carbonitrile
Introduction: 1-Methylpiperidine-4-carbonitrile is a valuable building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of a wide range of therapeutic agents.[1] While its synthesis may appear straightforward, researchers frequently encounter challenges with side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice, addressing common issues in a direct question-and-answer format to help you optimize your synthetic protocols and overcome common experimental hurdles.
Section 1: Navigating Synthetic Routes and Common Pitfalls
This section addresses the most frequent questions regarding the primary synthetic strategies and the side reactions intrinsically linked to them.
Q1: What are the most common industrial and laboratory methods for synthesizing this compound, and what are their primary drawbacks?
A1: There are two principal approaches to this synthesis, each with a distinct profile of advantages and potential side reactions:
-
Reductive Amination (Eschweiler-Clarke Reaction): This is often the preferred method. It involves the methylation of piperidine-4-carbonitrile using formaldehyde as the carbon source and formic acid as the reducing agent.[2] The reaction is driven by the irreversible formation of carbon dioxide.[3] Its main advantage is that it cleanly stops at the tertiary amine stage, preventing over-methylation.[3][4]
-
Direct N-Alkylation: This classic SN2 reaction involves treating piperidine-4-carbonitrile with a methylating agent, such as methyl iodide, in the presence of a base.[5] While conceptually simple, this method is notoriously difficult to control and is highly prone to over-alkylation, leading to the formation of quaternary ammonium salts.[6]
Below is a diagram illustrating these two competing synthetic pathways.
Caption: High-level overview of synthetic routes to this compound.
Section 2: Troubleshooting the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is robust, but deviations from optimal conditions can lead to a complex mixture of impurities. This section troubleshoots common issues.
Q2: My Eschweiler-Clarke reaction is sluggish and the final product is contaminated with several impurities. What are the likely side products and how can I prevent them?
A2: An impure product from an Eschweiler-Clarke reaction typically points to issues with reaction conditions (temperature, stoichiometry) or workup. The primary culprits are unreacted starting material, N-formyl intermediate, and nitrile hydrolysis.
-
Side Product A: Unreacted Piperidine-4-carbonitrile
-
Cause & Mechanism: The most common cause is an incomplete reaction. This can stem from insufficient heating (the reaction is often run near boiling), inadequate amounts of formaldehyde or formic acid, or too short a reaction time.[3] The reaction requires enough thermal energy to drive the dehydration of the hemiaminal intermediate and the subsequent reduction by formate.
-
Troubleshooting & Prevention:
-
Temperature Control: Ensure the reaction mixture is heated adequately, typically between 80-100 °C, to facilitate the irreversible decarboxylation of formic acid that drives the reduction.[7]
-
Reagent Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of both formaldehyde and formic acid to ensure the reaction proceeds to completion.
-
Reaction Monitoring: Track the disappearance of the starting material using an appropriate method like TLC or GC-MS before initiating the workup.
-
-
-
Side Product B: N-Formylpiperidine-4-carbonitrile
-
Cause & Mechanism: This impurity can arise if the N-formylation step occurs but the subsequent reduction by formate is incomplete. The amine can react with formic acid to form a formamide, especially if conditions are not optimized for the reductive pathway.
-
Troubleshooting & Prevention:
-
Prioritize Formaldehyde Reaction: Add the amine to the formaldehyde/formic acid mixture. The initial formation of the iminium ion from formaldehyde is crucial for the desired pathway.[8]
-
Sufficient Formic Acid: Ensure an excess of formic acid is present to act as both the acid catalyst and the hydride donor.[2]
-
-
-
Side Product C: 1-Methylpiperidine-4-carboxamide or -carboxylic acid
-
Cause & Mechanism: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated during workup.[9] The reaction itself is run in hot formic acid, and the workup often involves neutralization, creating conditions where the nitrile can convert first to an amide and then to a carboxylic acid.
-
Troubleshooting & Prevention:
-
Careful Workup: Cool the reaction mixture to room temperature or below (0-5 °C) before beginning neutralization.
-
Controlled Neutralization: Slowly add a saturated solution of a mild base like sodium carbonate or bicarbonate to basify the mixture to pH 8-9. Avoid strong bases like NaOH or KOH, which can aggressively promote hydrolysis.
-
-
The diagram below details the desired reaction mechanism and the points where these side reactions can occur.
Caption: Mechanism of the Eschweiler-Clarke reaction and key side-reaction pathways.
Section 3: Overcoming Challenges in Direct N-Alkylation
While less ideal, direct alkylation is sometimes attempted. This section focuses on its primary, often reaction-killing, side product.
Q3: I am attempting a direct methylation of piperidine-4-carbonitrile with methyl iodide and K₂CO₃. My reaction yields very little product and a large amount of a solid that won't dissolve in my extraction solvent (e.g., ethyl acetate). What is this solid and how can I prevent its formation?
A3: The solid is almost certainly the 1,1-Dimethyl-4-cyanopiperidinium iodide , a quaternary ammonium salt. This is the classic and most significant side reaction in direct N-alkylation of secondary amines.
-
Cause & Mechanism: The product, this compound (a tertiary amine), is often as nucleophilic, or even more so, than the starting secondary amine. It successfully competes for the methyl iodide, leading to a second alkylation event. This "over-alkylation" is very rapid and forms the quaternary salt, which is ionic and generally insoluble in organic solvents.[3][4] The formation of this salt is essentially irreversible under these conditions.
-
Troubleshooting & Prevention:
-
Switch Synthetic Methods (Highly Recommended): The most effective solution is to abandon direct alkylation in favor of the Eschweiler-Clarke reaction, which is specifically designed to prevent over-methylation.[2][8]
-
Modify Alkylation Protocol (If you must proceed):
-
Control Stoichiometry: Use a significant excess of the starting piperidine-4-carbonitrile relative to the methyl iodide.
-
Slow Addition: Add the methyl iodide dropwise over a long period using a syringe pump to keep its instantaneous concentration very low.[5] This gives the more abundant secondary amine a greater statistical chance to react before the tertiary amine product can.
-
Use Less Reactive Alkylating Agents: Agents like dimethyl sulfate are sometimes used, but the fundamental problem of over-alkylation remains.
-
-
Data Summary: Comparison of Synthetic Routes
| Feature | Eschweiler-Clarke Reaction | Direct N-Alkylation (e.g., with CH₃I) |
| Selectivity | High for mono-N-methylation | Poor; significant over-alkylation |
| Primary Side Product | N-formyl derivative, unreacted SM | Quaternary ammonium salt |
| Reagent Toxicity | Uses formaldehyde and formic acid | Uses alkyl halides (e.g., methyl iodide) |
| Reaction Control | Generally robust and predictable | Difficult to control; sensitive to stoichiometry |
| Scalability | Excellent; widely used in industry | Poor due to selectivity issues and salt formation |
| Recommendation | Highly Recommended | Not Recommended for this substrate |
Section 4: Optimized Protocols and Purification Strategies
Optimized Protocol: Eschweiler-Clarke Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and reaction scale.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (98-100%, 2.0 eq.). Cool the flask in an ice-water bath.
-
Addition of Formaldehyde: Slowly add aqueous formaldehyde (37% solution, 1.5 eq.) to the cooled formic acid.
-
Addition of Starting Material: To this mixture, slowly add piperidine-4-carbonitrile (1.0 eq.). An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C. Maintain this temperature for 4-8 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Neutralization: Slowly and carefully add a saturated solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the evolution of CO₂ ceases and the pH of the aqueous layer is ~9.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is a liquid and can be purified by vacuum distillation to yield pure this compound.
Q4: What is the best strategy for purifying the crude product from these reactions?
A4: The optimal purification strategy depends on the synthetic route used and the scale of the reaction.
-
For Eschweiler-Clarke Product:
-
Primary Method (Large Scale): Vacuum distillation is the most effective method. The desired product is a liquid with a boiling point significantly different from any non-volatile impurities (salts, formylated byproducts).
-
Secondary Method (Small Scale/High Purity): Column chromatography on silica gel can be employed. To prevent the basic amine product from streaking on the acidic silica, it is crucial to pre-treat the eluent. A typical system would be a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (NEt₃) added to the solvent mixture.
-
-
For Direct Alkylation Product:
-
Purification is challenging due to the quaternary salt. The first step is to filter off the insoluble quaternary salt. The filtrate, containing the desired product, unreacted starting material, and other impurities, can then be subjected to distillation or chromatography as described above. The poor selectivity often makes purification low-yielding and labor-intensive.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methylpiperidine-4-carbonitrile
Welcome to the technical support center for the purification of 1-Methylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to overcome common purification challenges and ensure the high purity of this critical synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, affect biological activity, and complicate data interpretation. The purification of this compound, a basic tertiary amine with a nitrile functional group, presents a unique set of challenges that require a systematic and well-understood approach.
This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your purification process.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is a yellow to brown liquid, but the literature reports it as a clear liquid. What is causing this discoloration and how can I remove it?
Answer:
Discoloration in your this compound sample is a common issue and typically points to the presence of high-molecular-weight byproducts or oxidation products. Piperidine and its derivatives can be susceptible to oxidation, which often leads to colored impurities.[2]
Possible Causes:
-
Oxidation: Exposure to air, especially at elevated temperatures during distillation or reaction workup, can lead to the formation of colored oxidation products.
-
Residual Starting Materials or Byproducts: If the synthesis starts from 1-methyl-4-piperidone, residual ketone or aldol condensation byproducts can contribute to color.[3][4]
-
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause some decomposition, leading to colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). Stir the mixture for 30-60 minutes at room temperature, then filter through a pad of celite to remove the carbon. This is often effective at adsorbing colored impurities.
-
Vacuum Distillation: This is the most effective method for removing non-volatile colored impurities. A short-path distillation apparatus is recommended to minimize product loss.[5]
-
Column Chromatography: If distillation does not yield a colorless product, flash column chromatography on silica gel can be employed. A gradient elution with a solvent system like dichloromethane/methanol with a small amount of triethylamine (0.5-1%) to prevent streaking is often effective.[2][6]
Question 2: My NMR/GC-MS analysis shows the presence of 1-methylpiperidine-4-carboxylic acid in my purified product. How did this form and what is the best way to remove it?
Answer:
The presence of 1-methylpiperidine-4-carboxylic acid is a classic example of impurity formation through hydrolysis of the nitrile group. This can occur during the reaction workup or even during storage if moisture is present.
Causality:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid. Aqueous workups, especially if the pH is not carefully controlled, are a common source of this impurity.
dot
References
Technical Support Center: Scaling Up the Synthesis of 1-Methylpiperidine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methylpiperidine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the challenges of scaling up this important pharmaceutical intermediate. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the fields of neuropharmacology and anti-cancer research.[1] Its efficient and scalable synthesis is therefore of significant interest.
This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Overview of Synthetic Strategies
Two primary routes dominate the synthesis of this compound: Reductive Amination and Direct N-Alkylation. The choice between them often depends on factors such as scale, safety requirements, cost of raw materials, and available equipment.
-
Route A: Reductive Amination (Eschweiler-Clarke Reaction & Variants): This is a classic and highly reliable method for N-methylation.[2][3] It involves the reaction of a secondary amine (piperidine-4-carbonitrile) with formaldehyde to form an iminium ion, which is then reduced in situ by a hydride source. The traditional method uses formic acid as the reductant, but modern variations employ milder and more selective reducing agents.[2][4][5] A key advantage is that the reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][4][5]
-
Route B: Direct N-Alkylation: This approach involves treating piperidine-4-carbonitrile with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, typically in the presence of a base. While conceptually simple, this method is often plagued by over-alkylation, leading to the formation of a quaternary ammonium salt byproduct. Furthermore, many traditional methylating agents are highly toxic and carcinogenic, posing significant safety risks, especially at scale.[6][7][8][9]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination (Eschweiler-Clarke) | Route B: Direct N-Alkylation |
| Selectivity | High for tertiary amine; no quaternization.[2] | Risk of over-alkylation to form quaternary salts. |
| Safety | Formic acid/formaldehyde have handling risks. Safer variants (e.g., NaBH₃CN) exist. | High toxicity and carcinogenicity of common agents (MeI, DMS).[6][7] Safer alternatives (e.g., DMC) require harsher conditions. |
| Atom Economy | Good; formic acid decomposes to CO₂. | Can be lower, depending on the methylating agent and base used. |
| Scalability | Generally robust and scalable. Exotherm needs management. | Challenging due to safety concerns and potential for runaway reactions. |
| Cost | Reagents (formaldehyde, formic acid) are inexpensive. | Cost varies. Toxic reagents may require expensive handling infrastructure. |
| Typical Yields | Often high (>85-90%).[3] | Variable; can be high but often reduced by side products. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.
General Scale-Up Challenges
Q1: My reaction yield dropped significantly when moving from a 1L to a 20L reactor. What are the most likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to changes in the surface-area-to-volume ratio, which impacts both mixing and heat transfer.
-
Mixing Inefficiency: Inadequate agitation in a larger vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your impeller design and agitation speed are sufficient to maintain a homogenous mixture.
-
Poor Temperature Control: The exotherm from the reaction is harder to dissipate in a larger reactor. If the internal temperature rises uncontrollably, side reactions and degradation can occur. Use a more powerful cooling system and consider a slower rate of reagent addition.
-
Reagent Addition Rate: A rate of addition that works on a small scale may be too fast for a large scale. The addition should be controlled to match the reactor's ability to dissipate heat.
Q2: I am observing a significant exotherm during the methylation step. How can I control it?
A2: Exotherm management is critical for safety and product quality.
-
Slow Controlled Addition: Add the limiting reagent (e.g., formaldehyde or the methylating agent) subsurface via a dosing pump over an extended period.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
"Reverse Addition": In some cases, adding the amine solution to the formaldehyde/formic acid mixture can help control the initial exotherm.
-
Jacket Cooling: Ensure your reactor's cooling jacket is operating efficiently and set to a sufficiently low temperature before starting the addition.
Route A: Reductive Amination (Eschweiler-Clarke) Troubleshooting
Caption: Troubleshooting low yields in the Eschweiler-Clarke reaction.
Q3: My Eschweiler-Clarke reaction has stalled and is not going to completion. Why?
A3: Reaction stalling is typically due to one of three factors:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive it to completion.[2] The mechanism involves formic acid acting as a hydride donor, and it is consumed in the process.[4] A molar ratio of at least 2-3 equivalents of each per amine hydrogen is a good starting point.
-
Low Temperature: The traditional Eschweiler-Clarke reaction is typically run at elevated temperatures (80–100 °C), often at reflux.[3] The evolution of carbon dioxide is a visual indicator that the reaction is proceeding. If the temperature is too low, the rate will be impractically slow.
-
Water Content: While the reaction is often run in aqueous solution, excessive water can dilute the reagents and affect kinetics. Using a concentrated (e.g., 37%) formaldehyde solution and a high-purity (e.g., 88-98%) formic acid is recommended.
Q4: I am seeing an unknown impurity in my crude product. What could it be?
A4: The most common side product is the hemiaminal formed from the initial reaction of the amine and formaldehyde, which may not have fully converted to the iminium ion and been reduced. Another possibility is the formation of a 1,3,5-dioxazine derivative if a primary amine was present as an impurity. Ensure sufficient heating time and adequate formic acid to complete the reduction.
Q5: Can I use a different reducing agent besides formic acid?
A5: Yes, and it is often recommended for milder conditions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent alternatives that work at or below room temperature.[10] They are more selective and can be used with substrates that are sensitive to the high temperatures and acidic conditions of the classic Eschweiler-Clarke reaction.[11]
Route B: Direct N-Alkylation Troubleshooting
Q6: My main impurity is the quaternary ammonium salt. How can I minimize its formation?
A6: This is the primary challenge of direct alkylation.
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the methylating agent.
-
Slow Addition: Add the methylating agent slowly to a solution of the amine. This maintains an excess of the secondary amine relative to the methylating agent, favoring methylation of the starting material over the product.[12]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which is often faster than the first.
-
Use a Bulky or Weaker Base: A strong, non-nucleophilic base can deprotonate the resulting ammonium salt, regenerating the tertiary amine and making it available for quaternization. Using a weaker base like potassium carbonate (K₂CO₃) can sometimes provide better control.[12]
Q7: The reaction with dimethyl carbonate (DMC) is extremely slow. How can I improve the reaction rate?
A7: Dimethyl carbonate is a much safer, "green" methylating agent, but it is also less reactive than traditional agents.[6] To achieve reasonable reaction times, you will need to use more forcing conditions:
-
High Temperature: Reactions with DMC often require temperatures above 150 °C.[6]
-
High Pressure: Using a sealed reactor (autoclave) can increase the temperature beyond the solvent's boiling point and improve reaction rates.
-
Catalyst: Certain catalysts can activate DMC. Consult the literature for specific catalyst systems for N-methylation.
Section 3: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis via Eschweiler-Clarke Reaction (100 g Scale)
This protocol describes a robust procedure for the N-methylation of piperidine-4-carbonitrile using the classic Eschweiler-Clarke conditions.
Reagents:
-
Piperidine-4-carbonitrile: 110 g (1.0 mol)
-
Formaldehyde (37% in H₂O): 243 g (3.0 mol)
-
Formic Acid (98%): 138 g (3.0 mol)
-
Sodium Hydroxide (50% w/w aq.): ~200 mL
-
Toluene or Dichloromethane (DCM): 2 L for extractions
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Charging the Reactor: To a 2 L reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add piperidine-4-carbonitrile (110 g).
-
Reagent Addition: Slowly add the formic acid (138 g) via the dropping funnel. An exotherm will occur; maintain the temperature below 40 °C using an ice bath.
-
Formaldehyde Addition: Once the initial exotherm subsides, begin the slow, dropwise addition of the formaldehyde solution (243 g).
-
Heating to Reflux: After the addition is complete, slowly heat the reaction mixture to 95-100 °C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature for 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully and slowly add 50% NaOH solution to basify the mixture to pH > 12. This is a highly exothermic step; use an ice bath to maintain the temperature below 30 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene or DCM (3 x 400 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Visualization of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Section 4: References
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. American Chemical Society. --INVALID-LINK--
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5781. --INVALID-LINK--
-
PrepChem. (2023). Synthesis of methyl 1-methylpiperidine-4-carboxylate. --INVALID-LINK--
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. --INVALID-LINK--
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Safest Methylating Agent. --INVALID-LINK--
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. --INVALID-LINK--
-
ResearchGate. (2023). Alkylation Strategy on piperidine-4 carboxylate. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction. --INVALID-LINK--
-
Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. --INVALID-LINK--
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? --INVALID-LINK--
-
ResearchGate. (2024). Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents. --INVALID-LINK--
-
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. --INVALID-LINK--
-
YouTube. (2024). Reductive Amination | Synthesis of Amines. --INVALID-LINK--
-
YouTube. (2022). Eschweiler-Clarke Reaction. --INVALID-LINK--
-
National Institutes of Health. (2012). Biological Basis for Threshold Responses to Methylating Agents. Toxicological Sciences, 125(1), 1–21. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis. --INVALID-LINK--
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. --INVALID-LINK--
-
ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Methyl-piperidine-4-carbonitrile. --INVALID-LINK--
-
National Institutes of Health. (2014). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Chemical Research in Toxicology, 27(7), 1123–1136. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Biological Basis for Threshold Responses to Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 1-Methylpiperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will explore common synthetic pathways, troubleshoot potential experimental issues, and offer detailed protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
There are two primary and highly effective strategies for the synthesis of this compound, each starting from a different commercially available precursor:
-
Reductive Amination of Piperidine-4-carbonitrile: This is the most direct and widely used method. It involves the N-methylation of piperidine-4-carbonitrile. The classic and most robust catalytic system for this transformation is the Eschweiler-Clarke reaction .[1][2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering high yields and selectivity for the tertiary amine product.[1][2][3]
-
Catalytic Hydrogenation of 4-Cyanopyridine followed by N-methylation: This two-step approach begins with the reduction of the pyridine ring of 4-cyanopyridine to form piperidine-4-carbonitrile. This intermediate is then N-methylated, typically via the Eschweiler-Clarke reaction as mentioned above. The initial hydrogenation can be achieved using various catalysts, such as ruthenium on carbon (Ru/C) or platinum on carbon (Pt/C), under hydrogen pressure.[3]
Q2: Why is the Eschweiler-Clarke reaction highly recommended for the N-methylation step?
The Eschweiler-Clarke reaction is favored for several key reasons, making it a trustworthy and efficient method for this synthesis:[4]
-
High Selectivity: The reaction mechanism inherently prevents over-methylation to form a quaternary ammonium salt, a common side reaction with other alkylating agents like methyl iodide.[2][4] The reaction stops cleanly at the tertiary amine stage.
-
Irreversibility: The reaction is driven to completion by the formation of carbon dioxide gas, which is liberated from the formic acid reductant, rendering the process irreversible.[2]
-
Robust and High-Yielding: It is known for providing good to excellent yields (often >80%) for a wide range of amine substrates, including heterocyclic amines.[1][3]
-
Mild Conditions: The reaction is typically performed at or near boiling in an aqueous solution, which are relatively mild conditions that are tolerant of many functional groups.[1]
Q3: Are there alternative reducing agents to formic acid for the reductive amination?
Yes, while the classic Eschweiler-Clarke reaction uses formic acid, modern variations have employed other reducing agents. These can be useful if the substrate is sensitive to the acidic conditions of formic acid. Common alternatives include:
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
-
Hydrogen gas with a metal catalyst (e.g., Pd/C)[5]
However, for the synthesis of this compound, the formaldehyde/formic acid system remains the most common, cost-effective, and efficient choice.[1][2]
Q4: Can the nitrile group be affected during the N-methylation reaction?
Under the typical conditions of the Eschweiler-Clarke reaction, the nitrile group is generally stable. However, prolonged heating in strongly acidic or basic conditions could potentially lead to hydrolysis of the nitrile to a carboxylic acid or an amide.[6][7] The relatively mild and controlled conditions of the Eschweiler-Clarke reaction minimize this risk.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the recommended Eschweiler-Clarke reaction for N-methylation of piperidine-4-carbonitrile.
Issue 1: Low Yield of this compound
Q: My final yield is significantly lower than expected. What are the potential causes and how can I resolve this?
Low yields can often be traced back to several key factors in the reaction setup and execution. A systematic approach to troubleshooting is essential.[8]
Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating or reaction time. The formation of the iminium ion intermediate and its subsequent reduction by formate is temperature-dependent.[1][2] | Monitor the reaction: Use TLC or GC-MS to track the consumption of the starting material (piperidine-4-carbonitrile). Optimize conditions: Ensure the reaction mixture reaches a gentle reflux (around 100°C) and maintain it for the recommended time (typically 4-8 hours). |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of formaldehyde and formic acid to the amine can lead to incomplete methylation or side reactions. Excess formic acid is crucial to act as both the reducing agent and to drive the equilibrium towards the iminium ion intermediate.[1][2] | Use excess reagents: A common protocol uses at least 2-3 equivalents of both formaldehyde and formic acid relative to the starting amine. Ensure accurate measurement of all reagents. |
| Loss of Product During Workup | This compound is a basic compound. Improper pH adjustment during the extraction phase can lead to significant product loss in the aqueous layer. | Ensure basic conditions: Before extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), basify the reaction mixture to a pH of >10 using a strong base like NaOH or K₂CO₃. This ensures the product is in its free base form and is soluble in the organic phase. |
| Volatilization of Product | The product is a relatively low molecular weight liquid and can be volatile.[9] Excessive heat or prolonged exposure to high vacuum during solvent removal can lead to loss of product. | Use moderate conditions for solvent removal: Use a rotary evaporator with a water bath temperature not exceeding 40-50°C. Avoid using a high-vacuum pump for extended periods once the bulk of the solvent is removed. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Presence of Impurities in the Final Product
Q: My NMR/GC-MS analysis shows unexpected peaks. What are the likely impurities and how can I avoid them?
The Eschweiler-Clarke reaction is generally clean, but impurities can arise from the starting material or side reactions if conditions are not optimal.
Common Impurities and Their Prevention
| Impurity | Source | Prevention & Removal |
| Unreacted Piperidine-4-carbonitrile | Incomplete reaction. | As discussed in "Low Yield," ensure the reaction goes to completion by using sufficient heating time and the correct excess of reagents. This impurity can be removed by column chromatography. |
| Piperidine-4-carboxamide or Piperidine-4-carboxylic acid | Hydrolysis of the nitrile group. This is more likely if the reaction is heated for an excessively long time or if the workup involves strong acidic conditions at high temperatures.[7] | Avoid prolonged heating. During workup, do not heat the reaction mixture after acidification. These more polar impurities can typically be removed by silica gel chromatography. |
| Formic Acid Esters | Potential reaction with any alcohol impurities or if an alcohol is used as a co-solvent. | Ensure all glassware is dry and use high-purity reagents. Avoid using alcohol co-solvents unless specified in a validated procedure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol details the N-methylation of piperidine-4-carbonitrile.
Materials:
-
Piperidine-4-carbonitrile
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Reaction Mechanism Visualization
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Guide: Optimizing Temperature and Pressure for Reactions of 1-Methylpiperidine-4-carbonitrile
Welcome to the technical support center for 1-Methylpiperidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a pivotal building block in medicinal chemistry, particularly in neuropharmacology and anti-cancer research, precise control over reaction parameters is paramount to achieving desired yields and purity.[1] This document provides in-depth, experience-driven insights into optimizing temperature and pressure, structured in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Principles: The "Why" Behind Optimization
Before troubleshooting, it is critical to understand the interplay between thermodynamics, kinetics, and the physical state of reactants. These principles govern every reaction's outcome.
The Guiding Principle: Thermodynamic vs. Kinetic Control
A common challenge in organic synthesis is the formation of multiple products. The distribution of these products is often dictated by whether the reaction is under thermodynamic or kinetic control, a choice primarily influenced by temperature.
-
Kinetic Control: Occurs at lower temperatures. The reaction follows the path with the lowest activation energy, producing the product that is formed fastest. This product is not necessarily the most stable.
-
Thermodynamic Control: Occurs at higher temperatures. With sufficient energy, the system can overcome higher activation barriers and reach equilibrium, favoring the formation of the most stable, lowest-energy product.[2]
Understanding this dichotomy is the first step in troubleshooting selectivity issues. If you are forming an undesired, less stable isomer, lowering the reaction temperature may favor your desired kinetic product. Conversely, if a side reaction leads to a more stable by-product, higher temperatures will likely exacerbate the issue.
Caption: Thermodynamic vs. Kinetic Pathways.
The Role of Pressure in Synthesis
While many reactions with this compound are run at atmospheric pressure, pressure becomes a critical variable under two main conditions:
-
Reactions Involving Gases: In processes like the catalytic hydrogenation of the nitrile group to a primary amine, hydrogen pressure is directly proportional to the concentration of dissolved H₂ in the solvent. According to Le Chatelier's principle, increasing pressure drives the equilibrium toward the products, increasing the reaction rate.
-
Controlling Boiling Points: In a sealed-vessel reaction, the pressure will rise as the temperature increases. This can be used to run reactions above the solvent's normal boiling point, significantly accelerating sluggish reactions. However, this demands rigorous safety protocols and specialized equipment.
Physicochemical & Safety Data
Handling and reaction setup must be informed by the compound's properties.
| Property | Value | Source(s) |
| CAS Number | 20691-92-3 | [3][4] |
| Molecular Formula | C₇H₁₂N₂ | [4] |
| Molecular Weight | 124.19 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Refrigerator | [3] |
| Key Safety Hazards | Toxic: Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Irritant: Causes skin and serious eye irritation. May cause respiratory irritation. | [3][5] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [6][7] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before beginning any experimental work.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature when using this compound in a reaction?
A: This depends entirely on the reaction type. For nucleophilic additions or reactions where it is a substrate, starting at room temperature (20-25°C) is a prudent baseline. For more robust transformations like hydrolysis or certain derivatizations, gentle heating to 40-60°C may be required.[8] For reactions known to be sluggish, such as the formation of sterically hindered products, temperatures of 80°C or higher might be necessary, often under reflux.[9] Always begin with milder conditions and incrementally increase temperature.
Q2: My reaction is sluggish. Should I increase the temperature or, if applicable, the pressure first?
A: For reactions involving a gaseous reactant (e.g., hydrogenation), increasing pressure is often the more selective first choice. A pressure increase from 1 atm to 3-4 atm can significantly boost the rate without thermally activating potential side reactions. If the reaction is still slow, a modest temperature increase (e.g., 10-20°C) can be beneficial. For reactions not involving gases, temperature is your primary tool. A 10°C increase can roughly double the reaction rate, but be mindful of by-product formation.
Q3: I'm observing significant by-product formation, specifically the corresponding amide or carboxylic acid. What is the likely cause related to temperature?
A: This is a classic case of nitrile hydrolysis. The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, a process that is significantly accelerated by heat.[10] If this is not your desired product, you must rigorously exclude water from your reaction. If trace water is unavoidable, running the reaction at a lower temperature is your best strategy to minimize the rate of this undesired side reaction.
Q4: How does solvent choice interact with temperature and pressure optimization?
A: The solvent's boiling point defines the maximum temperature achievable at atmospheric pressure. To exceed this, a sealed pressure vessel is required. High-boiling solvents like DMF, DMSO, or toluene allow for higher atmospheric-pressure temperatures but can complicate product isolation. Furthermore, the solubility of gaseous reactants (like H₂) is temperature-dependent and varies between solvents, impacting reactions like hydrogenation.
Q5: What are the essential safety precautions for running these reactions under pressure?
A: Pressurized reactions carry significant risk. Key precautions include:
-
Use a certified pressure vessel with a pressure relief valve and burst disc.
-
Never fill the vessel more than 75% of its volume to allow for solvent expansion and pressure buildup.
-
Always conduct reactions behind a blast shield within a fume hood.[6]
-
Ensure all fittings and gauges are rated for the intended maximum pressure and are chemically compatible with your reagents.
-
Never heat a sealed system without a pressure-monitoring device.
Section 3: Troubleshooting Guides
Guide 1: Low Yield or Incomplete Conversion
-
Problem: Your primary reaction is stalling, leaving significant starting material even after extended reaction times.
-
Analysis & Workflow: A stalled reaction points to an insufficient driving force, which is typically a kinetic or thermodynamic barrier. The following workflow can systematically diagnose the issue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 20691-92-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methylpiperidine-4-carbonitrile
A Guide to Effective Work-up and Purification
Safety First: A Non-Negotiable Prerequisite
Before commencing any work-up procedure, a thorough understanding of the hazards associated with all reagents and the product is essential. 1-Methylpiperidine-4-carbonitrile and its precursors can pose significant health risks.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.
-
Reagents and Solvents: Many solvents used in the extraction (e.g., Dichloromethane, Ethyl Acetate) are volatile and flammable. Acids and bases used for pH adjustment are corrosive.
Mandatory Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]
-
Have spill kits and emergency eyewash/shower stations readily accessible.
-
Consult the Safety Data Sheet (SDS) for every chemical before use.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical during the extraction of this compound? A1: The product is a tertiary amine, which is basic. To extract it from the aqueous reaction mixture into an organic solvent, it must be in its neutral (free base) form. In acidic conditions, the amine becomes protonated, forming a salt that is soluble in water but insoluble in most organic solvents. Therefore, the aqueous layer must be made sufficiently basic (pH > 10) to ensure the amine is deprotonated and can be efficiently extracted.
Q2: My crude product is a dark oil, not the expected liquid. What happened? A2: The presence of impurities or residual high-boiling solvents can result in an oil.[4][5] Minor side products or degradation products can also impart color. Further purification, such as vacuum distillation or column chromatography, is necessary.
Q3: I'm seeing multiple spots on my TLC plate after the work-up. What are they? A3: Common impurities include unreacted starting materials or side-products. If the reaction was a Strecker-type synthesis, for example, you might have residual starting ketone or amine. The identity of these impurities will dictate the optimal purification strategy.
Q4: Can I use column chromatography to purify my product? A4: Yes, but with a critical modification. Basic compounds like this compound can interact strongly with the acidic sites on standard silica gel, leading to poor separation and "tailing" of the product spot. To mitigate this, the silica gel should be deactivated by using an eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine.[4][5]
Standard Work-up and Extraction Protocol
This protocol assumes the synthesis was performed in an organic solvent and is ready for quenching and purification.
Step-by-Step Methodology:
-
Reaction Quenching:
-
Cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any exothermic processes that may occur upon adding the aqueous solution.
-
Slowly and carefully add deionized water to the reaction mixture with vigorous stirring. If the reaction contains highly reactive reagents (e.g., metal hydrides), a more cautious quench with a reagent like saturated aqueous sodium sulfate may be required first.
-
-
pH Adjustment:
-
Transfer the biphasic mixture to a separatory funnel.
-
Measure the pH of the aqueous layer. It is likely acidic or neutral.
-
Add a saturated aqueous solution of a base, such as sodium carbonate or a 2-4 M solution of sodium hydroxide, dropwise until the pH of the aqueous layer is >10.[6][7] Check the pH frequently using pH paper. This step is crucial to deprotonate the product into its free base form.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times (3x volume of aqueous layer).
-
Combine all organic extracts in a clean flask.
-
-
Washing the Organic Phase:
-
Wash the combined organic extracts with deionized water to remove water-soluble impurities.
-
Subsequently, wash the organic extracts with a saturated aqueous solution of sodium chloride (brine).[8][9] This step helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any emulsions.
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9] Add the drying agent until it no longer clumps together.
-
Filter the mixture to remove the drying agent, collecting the filtrate. Rinse the drying agent with a small amount of fresh extraction solvent to ensure complete recovery of the product.
-
-
Solvent Removal:
Work-up Procedure Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methylpiperidine-4-carbonitrile and Related Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methylpiperidine-4-carbonitrile. By comparing its spectral features with those of structurally related 1-methylpiperidine derivatives, we aim to provide a deeper understanding of how substituent effects at the C4 position influence the magnetic environment of the piperidine ring.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties. Understanding the precise structural features of substituted piperidines is paramount for designing novel therapeutics, and NMR spectroscopy stands as the most powerful tool for elucidating molecular structure in solution.
This guide will first detail the expected ¹H and ¹³C NMR spectral characteristics of this compound. Subsequently, we will present a comparative analysis with other 4-substituted 1-methylpiperidine analogues, including those with carboxamide, carboxylic acid, hydroxyl, and chloro functionalities. This comparison will illuminate the electronic and steric effects of these substituents on the chemical shifts and coupling constants of the piperidine ring protons and carbons.
Experimental Protocol: NMR Spectrum Acquisition
The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR:
- Acquire the spectrum at a constant temperature, typically 298 K.
- Use a standard single-pulse experiment.
- Optimize the spectral width to encompass all proton signals (typically 0-12 ppm).
- Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR:
- Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
Structural Elucidation of this compound
The structure and numbering scheme for this compound are depicted below. This numbering will be used for all spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available, assigned experimental spectra for this compound, the following data is based on spectral prediction and analysis of closely related structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ (C7) | ~2.30 | s | 3H | ~46.5 |
| H2, H6 | ~2.80 (eq), ~2.10 (ax) | m | 4H | ~54.0 |
| H3, H5 | ~1.95 (eq), ~1.80 (ax) | m | 4H | ~29.0 |
| H4 | ~2.70 | m | 1H | ~25.0 |
| C≡N (C8) | - | - | - | ~122.0 |
Note: 'eq' denotes equatorial and 'ax' denotes axial protons. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Comparative NMR Analysis of 4-Substituted 1-Methylpiperidines
To understand the influence of the C4-substituent on the NMR spectrum, we will now compare the data for this compound with several other 1,4-disubstituted piperidines.
Caption: Workflow for the comparative NMR analysis of substituted piperidines.
¹H NMR Comparison
The ¹H NMR chemical shifts of the piperidine ring protons are sensitive to the electronegativity and magnetic anisotropy of the substituent at the C4 position.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 4-Substituted 1-Methylpiperidines
| Compound | N-CH₃ | H2, H6 | H3, H5 | H4 |
| 1-Methylpiperidine | 2.23 | 2.33 | 1.59, 1.41 | 1.59, 1.41 |
| 1-Methylpiperidine-4-carboxamide | ~2.25 | ~2.8 (eq), ~1.9 (ax) | ~1.8 (eq), ~1.6 (ax) | ~2.2 |
| 1-Methylpiperidine-4-carboxylic acid | ~2.96 | ~3.5 (eq), ~3.2 (ax) | ~2.1 | ~2.6 |
| N-Methyl-4-hydroxypiperidine | ~2.27 | ~2.7 (eq), ~2.0 (ax) | ~1.9 (eq), ~1.5 (ax) | ~3.7 |
| N-Methyl-4-chloropiperidine | ~2.35 | ~2.8 (eq), ~2.2 (ax) | ~2.1 (eq), ~1.9 (ax) | ~4.1 |
| This compound (Predicted) | ~2.30 | ~2.8 (eq), ~2.1 (ax) | ~1.95 (eq), ~1.80 (ax) | ~2.70 |
Note: Experimental values are approximate and sourced from various literature. Direct comparison should be made under identical experimental conditions.
Analysis of ¹H NMR Data:
-
N-CH₃ Proton: The chemical shift of the N-methyl protons remains relatively constant across the series, indicating that the electronic effect of the C4-substituent does not significantly propagate to the nitrogen atom.
-
H2 and H6 Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) show distinct signals for the axial and equatorial positions. The equatorial protons are generally downfield compared to the axial protons. The presence of electronegative substituents at C4 leads to a general downfield shift of these protons.
-
H4 Proton: The chemical shift of the proton at C4 is most directly affected by the substituent. As the electronegativity of the substituent increases (e.g., from -CN to -OH to -Cl), the H4 proton signal shifts significantly downfield. This is a classic example of the inductive effect.
¹³C NMR Comparison
The ¹³C NMR chemical shifts provide direct insight into the electronic environment of the carbon skeleton.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted 1-Methylpiperidines
| Compound | N-CH₃ | C2, C6 | C3, C5 | C4 | Substituent Carbon |
| 1-Methylpiperidine | 46.9 | 56.8 | 26.5 | 24.5 | - |
| 1-Methylpiperidine-4-carboxamide | ~46.0 | ~55.0 | ~29.0 | ~42.0 | ~178.0 (C=O) |
| 1-Methylpiperidine-4-carboxylic acid | ~45.5 | ~54.5 | ~28.0 | ~41.0 | ~177.0 (C=O) |
| N-Methyl-4-hydroxypiperidine | ~46.5 | ~55.5 | ~34.5 | ~68.0 | - |
| N-Methyl-4-chloropiperidine | ~46.2 | ~55.0 | ~35.0 | ~60.0 | - |
| This compound (Predicted) | ~46.5 | ~54.0 | ~29.0 | ~25.0 | ~122.0 (C≡N) |
Analysis of ¹³C NMR Data:
-
N-CH₃ Carbon: Similar to the proton NMR, the chemical shift of the N-methyl carbon is not significantly perturbed by the C4-substituent.
-
C2 and C6 Carbons: These carbons experience a moderate downfield shift with the introduction of an electronegative group at C4.
-
C4 Carbon: The C4 carbon chemical shift is highly sensitive to the attached substituent. Electronegative groups like -OH and -Cl cause a significant downfield shift (deshielding). The nitrile group in this compound is also deshielding, though to a lesser extent than the hydroxyl or chloro groups.
-
Substituent Carbons: The chemical shifts of the carbons within the substituent groups (e.g., carbonyl, nitrile) appear in their characteristic regions, providing definitive evidence for their presence.
Conclusion
This guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of this compound and a comparative analysis with related 4-substituted derivatives. The key takeaway for researchers is the predictable and systematic manner in which substituents at the C4 position influence the NMR spectra of the piperidine ring. The inductive effects of electronegative substituents are clearly observable, particularly in the downfield shifts of the H4 and C4 signals. These foundational principles of NMR interpretation are crucial for the structural verification of novel piperidine-based compounds in drug discovery and development. The presented data and analysis serve as a valuable reference for scientists working with this important class of heterocyclic molecules.
FT-IR spectrum of 1-Methylpiperidine-4-carbonitrile
An In-Depth Technical Guide to the FT-IR Spectrum of 1-Methylpiperidine-4-carbonitrile: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of its spectral features, offers a comparative analysis against structurally related compounds, and provides robust experimental protocols to ensure data integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a saturated piperidine ring, an N-methyl tertiary amine, and a nitrile functional group at the 4-position. Its structural motifs are prevalent in a wide array of pharmacologically active molecules. Consequently, unambiguous structural verification and purity assessment are critical during the research and development lifecycle.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a unique "fingerprint," allowing for definitive identification and qualitative assessment. This guide will elucidate the characteristic spectral features of this compound and demonstrate how these features distinguish it from structurally similar precursors and analogues.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and a validated acquisition methodology. As this compound is typically a liquid or low-melting solid at room temperature, the neat liquid film method using potassium bromide (KBr) plates is a highly effective and common approach.[1][2]
Step-by-Step Methodology for Neat Liquid Sample Preparation:
-
Equipment & Materials: FT-IR Spectrometer, KBr plates, pipette, appropriate solvent for cleaning (e.g., methylene chloride or ethanol), and lint-free tissues.
-
Plate Inspection & Cleaning: Ensure the KBr plates are clean, dry, and transparent. If residual contamination is present, gently wipe the plates with a tissue soaked in a volatile organic solvent like methylene chloride, followed by a final rinse with ethanol to remove any remaining residue. Dry the plates completely.[1]
-
Sample Application: Place one clean KBr plate on a clean, flat surface. Using a pipette, deposit a single, small drop of this compound onto the center of the plate.[1]
-
Film Formation: Carefully place the second KBr plate on top of the first, sandwiching the liquid sample. Gently rotate the top plate by a quarter turn to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[1]
-
Mounting: Place the assembled KBr plates into the designated sample holder for the FT-IR spectrometer.
-
Data Acquisition:
-
Background Scan: First, run a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[2]
-
Sample Scan: Place the sample holder with the prepared plates into the spectrometer's beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an optimal signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
-
Post-Analysis Cleaning: Thoroughly clean the KBr plates immediately after use as described in Step 2 to prevent cross-contamination.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis from sample preparation to spectral interpretation.
Spectral Analysis of this compound
The is defined by the vibrations of its constituent functional groups. The key to accurate interpretation lies in recognizing the characteristic absorption bands for the nitrile, the tertiary amine, and the saturated aliphatic ring system.
Molecular Structure and Key Functional Groups
Caption: Structure of this compound with key functional groups highlighted.
Table 1: Key FT-IR Vibrational Frequencies and Assignments
| Observed Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Supporting Rationale |
| ~2245 | Sharp, Strong | C≡N Stretch (Nitrile) | This intense, sharp absorption is highly characteristic of saturated alkyl nitriles.[3][4][5] Its position is a definitive marker for the presence of the cyano group. |
| 2950 - 2840 | Strong | Aliphatic C-H Stretches | These bands arise from the symmetric and asymmetric stretching of C-H bonds in the CH₂ groups of the piperidine ring and the N-CH₃ group.[6][7] |
| ~2790 | Medium | Bohlmann Bands (Tertiary Amine C-H) | Often, a medium-intensity band appears below 2800 cm⁻¹ in tertiary amines, resulting from the stretching of a C-H bond anti-periplanar to the nitrogen lone pair. Its presence is indicative of the N-methylpiperidine moiety. |
| ~1450 | Medium | CH₂ Scissoring (Bending) | This absorption is characteristic of the in-plane bending vibration of the methylene groups within the saturated piperidine ring.[8] |
| 1250 - 1000 | Medium-Weak | C-N Stretch | Stretching vibrations for the C-N bonds of the tertiary amine and the C-CN bond appear in the fingerprint region and are often coupled with other vibrations.[9] |
Comparative FT-IR Analysis: Distinguishing Structural Analogs
To fully appreciate the diagnostic power of the FT-IR spectrum, we will compare it with the spectra of three related compounds: Piperidine , 1-Methylpiperidine , and Acetonitrile . This comparison highlights how subtle structural modifications lead to distinct and identifiable spectral changes.
Table 2: Comparative FT-IR Data of this compound and Analogs
| Compound | Key Spectral Features and Differences |
| This compound (Target) | Present: Sharp, strong C≡N stretch (~2245 cm⁻¹). Present: Aliphatic C-H stretches (<3000 cm⁻¹). Absent: N-H stretch. |
| Piperidine | Absent: No C≡N stretch. Present: A medium, sharp N-H stretching band around 3300 cm⁻¹.[8] Present: Aliphatic C-H stretches (<3000 cm⁻¹). The absence of the nitrile peak and the presence of the N-H peak are the primary differentiators. |
| 1-Methylpiperidine | Absent: No C≡N stretch. Absent: No N-H stretch. The spectrum is dominated by aliphatic C-H and C-N stretches.[10] This comparison isolates the spectral contribution of the nitrile group. |
| Acetonitrile (CH₃CN) | Present: Sharp, strong C≡N stretch (~2250 cm⁻¹). Absent: Lacks the complex pattern of C-H stretching and bending vibrations associated with the piperidine ring. The spectrum is much simpler overall. |
This comparative analysis demonstrates that the combination of a strong nitrile absorption near 2245 cm⁻¹ and the absence of an N-H stretch above 3100 cm⁻¹ provides a definitive spectral signature for this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum is clearly defined by a strong and sharp nitrile (C≡N) stretching vibration around 2245 cm⁻¹, multiple aliphatic C-H stretching bands below 3000 cm⁻¹, and the absence of any N-H vibrational modes. Through objective comparison with related structures like piperidine and 1-methylpiperidine, these features are shown to be unique and diagnostic. The methodologies and spectral interpretations presented in this guide provide researchers with a robust framework for identifying this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Piperidine, 1-methyl- [webbook.nist.gov]
A Comparative Guide to the X-ray Crystallography of 1-Methylpiperidine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives, including 1-methylpiperidine-4-carbonitrile and its analogues, are of significant interest due to their versatile applications as intermediates in the synthesis of biologically active molecules.[3][4] A profound understanding of the three-dimensional structure of these compounds is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design.
This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of this compound derivatives. By delving into the principles, experimental protocols, and comparative data, this document aims to equip researchers with the knowledge to make informed decisions about the most suitable analytical approaches for their specific research goals.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is invaluable for understanding its steric and electronic properties.
Causality in Experimental Choices for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is one of meticulous control and informed decisions. The quality of the final structure is intrinsically linked to the quality of the single crystal. The choice of crystallization method and solvent is therefore a critical experimental parameter. Slow evaporation is often the first choice due to its simplicity, allowing molecules to self-assemble into a well-ordered lattice. The solvent selection is crucial; a solvent in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature is ideal for crystallization upon cooling. For piperidine derivatives, a range of solvents from polar protic (e.g., ethanol, methanol) to moderately polar aprotic (e.g., acetonitrile) have proven effective.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth :
-
Slow Evaporation : Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial. Cover the vial with a perforated seal (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow it to stand for several days to weeks until suitable single crystals form.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling : Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room to promote crystal growth.
-
-
Crystal Mounting and Data Collection :
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a diffractometer.[7]
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.[8] This is often done using software like SHELX.[9]
-
Complementary Perspectives: Alternative Analytical Techniques
While X-ray crystallography provides a static, solid-state picture, other techniques offer dynamic and solution-state information, presenting a more holistic understanding of the molecule's behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.[10] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the chemical structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions, providing insights into the preferred conformation in solution.[1][11]
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition :
-
Record the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to obtain a good signal-to-noise ratio, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[12][13]
-
Record the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[12]
-
For conformational analysis, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.[11][13]
-
-
Data Analysis :
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific atoms in the molecule. For piperidine rings, the coupling constants between adjacent protons can help determine their relative orientation (axial or equatorial).
-
Analyze NOESY/ROESY spectra to identify cross-peaks, which indicate spatial proximity between protons, and use this information to deduce the predominant conformation in solution.[11]
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like piperidine derivatives, often yielding the protonated molecule [M+H]⁺.[14][15] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.
-
Sample Preparation : Prepare a dilute solution of the this compound derivative (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[15]
-
Data Acquisition :
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[16]
-
-
Data Analysis :
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural insights. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.[16]
-
Computational Modeling
Computational chemistry offers theoretical insights into the conformational preferences and electronic properties of molecules.[10] Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial substituents, boat, twist-boat) and to predict the most stable three-dimensional structure. These computational models can be validated by comparing the predicted structure with experimental data from X-ray crystallography or NMR.[17]
Caption: Workflow for computational conformational analysis.
Comparative Analysis: Weaving the Data Together
The true power in structural elucidation lies in the synergistic use of these techniques. X-ray crystallography provides the definitive solid-state structure, which serves as a benchmark for both solution-state studies and computational models.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| State of Matter | Solid (single crystal) | Solution | Gas phase (ions) | In silico (gas phase or solvated) |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, crystal packing | Conformational equilibrium, dynamic processes, through-space interactions | Molecular weight, elemental composition, fragmentation patterns | Relative energies of conformers, predicted geometries, electronic properties |
| Strengths | Unambiguous determination of solid-state structure[10] | Provides information on solution-state conformation and dynamics[10] | High sensitivity, requires very small sample amount | Can explore conformations that are difficult to isolate experimentally |
| Limitations | Requires high-quality single crystals, provides a static picture | Provides an average structure in solution, can be complex to interpret | Does not directly provide 3D structural information | Accuracy is dependent on the level of theory and basis set used |
graph "Technique_Interrelation" {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
XRD [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"];
NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"];
MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="2,-1!"];
Comp [label="Computational Modeling", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];
XRD -> Comp [label="Validation of Theory"];
Comp -> NMR [label="Predicts Spectra & Conformers"];
NMR -> Comp [label="Guides Model Selection"];
XRD -> NMR [label="Solid vs. Solution Comparison"];
MS -> XRD [label="Confirms Composition"];
MS -> NMR [label="Confirms Composition"];
}
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion
For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography remains the gold standard, providing an unambiguous view of the molecule's solid-state conformation. However, a comprehensive understanding, particularly for applications in drug development where interactions occur in a biological milieu, necessitates a multi-faceted approach. NMR spectroscopy offers invaluable insights into the dynamic nature of these molecules in solution, while mass spectrometry provides rapid confirmation of molecular identity. Computational modeling serves as a powerful predictive and interpretative tool that ties together experimental observations. By judiciously selecting and integrating these techniques, researchers can build a complete and robust structural picture of this compound derivatives, paving the way for the rational design of novel and effective therapeutic agents.
- The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from --INVALID-LINK--
- Balasubramanian, M., & Padma, N. (1971). Analyse conformationnelle par RMN—VII : Derives piperidiniques. Tetrahedron.
- BenchChem. (n.d.). 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1. Retrieved from --INVALID-LINK--
- ScienceOpen. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
- Navarro-Vázquez, A., & Cobas, J. C. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry.
- Hursthouse, M. B., & Huth, S. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography.
- Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from --INVALID-LINK--
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from --INVALID-LINK--
- Van der Burg, W. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of N-Cyclopropylthian-4-amine Derivatives and Related Compounds. Retrieved from --INVALID-LINK--
- Drebushchak, V. A., & Boldyreva, E. V. (2017). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications.
- The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from --INVALID-LINK--
- Kálai, T., & Hideg, K. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Pandiarajan, K., & Manimekalai, A. (1997). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B.
- Automated Topology Builder. (n.d.). 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. Retrieved from --INVALID-LINK--
- Hughes, D. L. (2021). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance.
- Sun, S. H., & Gu, H. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from --INVALID-LINK--
- Wanner, M. J., & van der Haas, C. J. J. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
- Sanglier, S., et al. (2012). Native Ms: An 'Esi' Way to Support Structure- and Fragment-Based Drug Discovery. Pharmaceuticals.
- Naveen, S., et al. (2014). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Journal of Chemical and Pharmaceutical Research.
- Lummis, P. A., & Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Applied Organometallic Chemistry.
- Gkoktsis, E., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.
- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Bulletin of the Chemical Society of Ethiopia.
- Tormena, C. F., & da Silva, J. B. P. (2024). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. Scientific Reports.
ChemicalBook. (n.d.). 4-Methylpiperidine-4-carbonitrile hydrochloride(948894-26-6) 1 H NMR. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scienceopen.com [scienceopen.com]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Guide to 1-Methylpiperidine-4-carbonitrile and 1-Boc-piperidine-4-carbonitrile in Synthetic Chemistry
In the landscape of modern drug discovery and medicinal chemistry, piperidine scaffolds are indispensable building blocks, prized for their prevalence in bioactive molecules and their favorable physicochemical properties. The functionalization of this core structure is paramount, and the choice of substituent on the piperidine nitrogen dictates the entire synthetic strategy. This guide provides an in-depth, data-supported comparison of two common 4-cyanopiperidine derivatives: the classical 1-Methylpiperidine-4-carbonitrile and the versatile protected intermediate, 1-Boc-piperidine-4-carbonitrile .
Understanding the profound differences in their reactivity is not merely academic; it is a critical decision point that influences reaction outcomes, purification strategies, and the overall efficiency of a synthetic campaign. We will dissect the electronic and steric factors governing their behavior and provide practical, experimentally-grounded protocols to illustrate these principles.
At the Core of Reactivity: The N-Substituent's Electronic and Steric Influence
The fundamental divergence in reactivity between these two molecules stems directly from the nature of the group attached to the piperidine nitrogen: an electron-donating methyl group versus an electron-withdrawing and sterically demanding tert-butyloxycarbonyl (Boc) group.
This compound: The nitrogen atom is a classic tertiary amine. The methyl group exerts a positive inductive effect (+I), donating electron density to the nitrogen. This enhances the availability of the nitrogen's lone pair, making it both a potent nucleophile and a significant Brønsted-Lowry base (pKa of the conjugate acid of N-methylpiperidine is ~10.1)[1].
1-Boc-piperidine-4-carbonitrile: The Boc group fundamentally alters the character of the nitrogen atom. The adjacent carbonyl group is strongly electron-withdrawing. The nitrogen lone pair is delocalized through resonance into the carbonyl, forming a carbamate linkage. This delocalization drastically reduces the nitrogen's nucleophilicity and basicity, rendering it effectively non-reactive under most conditions where a typical amine would be highly reactive.[2][3] Furthermore, the bulky tert-butyl group introduces significant steric hindrance around the nitrogen, further shielding it from potential interactions.[4][5]
Caption: Core differences between N-Methyl and N-Boc substituents.
Comparative Data Summary
The following table summarizes the key physicochemical and reactivity differences, providing a quick reference for synthetic planning.
| Parameter | This compound | 1-Boc-piperidine-4-carbonitrile | Rationale & Implications |
| Molecular Formula | C₇H₁₂N₂[6] | C₁₁H₁₈N₂O₂ | Higher molecular weight for Boc-derivative impacts reagent stoichiometry. |
| Molecular Weight | 124.18 g/mol [6] | 210.27 g/mol | |
| CAS Number | 20691-92-3[6] | 91419-52-2 | |
| Nitrogen Basicity | Basic (pKa ~10.1 for N-methylpiperidine)[1] | Essentially Non-Basic | The N-methylpiperidine will be protonated under acidic conditions, potentially altering solubility and reactivity. The Boc-derivative is stable to a wide pH range.[2] |
| Nitrogen Nucleophilicity | Nucleophilic | Non-Nucleophilic | The N-methyl nitrogen can undergo quaternization or act as an internal catalyst/base. The N-Boc nitrogen is unreactive, serving as a protecting group.[3] |
| Nitrile Reactivity | Can be influenced by the basic nitrogen | Generally predictable and unhindered | The basicity of the N-methyl group can interfere with certain reagents (e.g., Lewis acidic catalysts) or require an acid quench. |
| Synthetic Utility | Final structural motif or simple building block | Versatile intermediate for multi-step synthesis | The Boc group is designed for removal, allowing for subsequent functionalization of the piperidine nitrogen.[7] |
Experimental Comparison: Reduction of the Nitrile Group
A common and critical transformation for these building blocks is the reduction of the 4-cyano group to a 4-(aminomethyl) moiety, a key pharmacophore. While the nitrile itself is electronically isolated from the N-substituent, the choice of reducing agent and reaction conditions must account for the disparate nature of the piperidine nitrogen.
Here, we compare the reduction using two common reagents: Lithium Aluminum Hydride (LAH), a powerful and non-selective hydride donor, and a catalytic hydrogenation approach with Raney Nickel, which offers a milder alternative.
Caption: General workflow for nitrile reduction to a primary amine.
Protocol 1: LAH Reduction of 1-Boc-piperidine-4-carbonitrile
Causality: LAH is an excellent choice for the Boc-protected substrate as there are no acidic protons or other reducible functional groups apart from the nitrile. The reaction is typically clean and high-yielding. The standard Fieser workup neutralizes excess LAH and precipitates aluminum salts, simplifying purification.
Step-by-Step Methodology:
-
To a stirred suspension of Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous Tetrahydrofuran (THF) (10 mL/g of nitrile) under an argon atmosphere at 0 °C, add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Concentrate the combined filtrates under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine, which is often pure enough for subsequent steps.[8]
Protocol 2: Catalytic Hydrogenation of this compound
Causality: While LAH can be used, the basic N-methyl group can coordinate to the aluminum species. A catalytic hydrogenation is often preferred for its operational simplicity and milder conditions. The reaction is performed in a methanolic ammonia solution; the ammonia helps to suppress the formation of secondary amine side products by competing for reaction with the intermediate imine.
Step-by-Step Methodology:
-
To a pressure vessel, add this compound (1.0 eq.) and a slurry of Raney® Nickel (approx. 10% w/w) in methanol.
-
Cool the vessel and add a 7N solution of ammonia in methanol (5-10 volume equivalents).
-
Seal the vessel, purge with argon, and then pressurize with hydrogen gas to 50-100 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-1-methylpiperidine.
Reactivity at the Piperidine Nitrogen: Protection vs. Alkylation
The most dramatic difference in reactivity is observed at the piperidine nitrogen itself.
For 1-Boc-piperidine-4-carbonitrile , the nitrogen is a protected amine. Its primary reaction is deprotection, typically under acidic conditions, to liberate the secondary amine. This is a deliberate and crucial step in many synthetic routes, enabling further functionalization.[2][9]
-
Typical Deprotection: Stirring with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in methanol or dioxane efficiently removes the Boc group, evolving carbon dioxide and tert-butanol (or isobutene).[9]
For This compound , the tertiary amine nitrogen is nucleophilic and can react with electrophiles.
-
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt. This is generally an undesirable side reaction unless specifically intended.
-
Lewis Base Activity: The nitrogen can act as a Lewis base, coordinating to metal catalysts and potentially inhibiting or altering the course of a desired transformation at the nitrile group. This must be considered when planning reactions like transition-metal-catalyzed cross-couplings on derivatives.
Caption: Contrasting reactions at the N-methyl vs. N-Boc position.
Conclusion and Strategic Recommendations
The choice between this compound and 1-Boc-piperidine-4-carbonitrile is a clear strategic decision dictated by the synthetic goal.
-
Choose this compound when: The N-methylpiperidine moiety is a required, final part of the target molecule's structure. Be prepared to account for its basicity in subsequent reaction steps and purifications.
-
Choose 1-Boc-piperidine-4-carbonitrile when: You require a versatile intermediate for multi-step synthesis. The Boc group provides robust protection, allowing for a wide range of transformations on the nitrile or other parts of the molecule before the planned, selective deprotection and subsequent functionalization of the piperidine nitrogen.
By understanding the fundamental electronic and steric properties of the N-substituent, researchers can harness the distinct reactivity of each molecule, leading to more efficient, predictable, and successful synthetic outcomes in the pursuit of novel therapeutics.
References
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 1-Methylpiperidine-4-carbonitrile and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its conformational flexibility and the ability to be readily functionalized make it a privileged structure in a vast array of biologically active compounds. Within this class, 1-Methylpiperidine-4-carbonitrile serves as a versatile building block and a foundational structure for exploring diverse pharmacological activities. This guide provides an in-depth, objective comparison of the biological activity of this compound against its key structural analogs, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their interactions with biological targets, offering insights into the causality behind experimental design and the optimization of lead compounds.
The this compound Scaffold: A Privileged Starting Point
This compound is a synthetically accessible molecule featuring a tertiary amine (the N-methylated piperidine nitrogen) and a nitrile group at the 4-position. This unique combination of functional groups makes it an attractive starting material for the synthesis of compounds targeting the central nervous system (CNS), as well as for developing anticancer and antimicrobial agents.[1] The N-methyl group often plays a crucial role in receptor recognition and can influence properties like basicity and membrane permeability. The 4-carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in various chemical transformations to introduce diverse pharmacophores.
Structure-Activity Relationship (SAR) Analysis: The "Why" Behind Analog Design
The biological activity of piperidine derivatives is exquisitely sensitive to structural modifications. Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The following sections will compare this compound to its analogs based on modifications at two key positions: the 4-position of the piperidine ring and the 1-position (the N-substituent).
Modification at the 4-Position: The Impact of the Carbonitrile and Its Bioisosteres
The nitrile group in this compound is a key modulator of its biological activity. Its electron-withdrawing nature and its ability to act as a hydrogen bond acceptor can significantly influence ligand-receptor interactions. Let's explore how its conversion to other functional groups, such as carboxamide and carboxylic acid, alters the pharmacological profile.
For instance, in the context of sigma receptor ligands, the 4-position substituent on the piperidine ring has been shown to be critical for affinity and selectivity. A study on a series of N-substituted-4-cyano-4-phenylpiperidine analogs revealed that the 4-cyano-4-phenyl substituent is superior for high-affinity sigma-1 receptor binding compared to analogs with no 4-substituent.[2] This highlights the importance of a substituent at this position for specific receptor interactions.
Furthermore, a separate study on piperidine-4-carboxamide derivatives as sigma-1 receptor ligands demonstrated that various substitutions on the amide nitrogen could yield compounds with very high affinity (Ki = 3.7 nM) and selectivity.[2] This suggests that converting the nitrile to a carboxamide opens up new avenues for introducing diverse chemical moieties that can fine-tune the biological activity.
Table 1: Comparative Biological Data of 4-Substituted Piperidine Analogs Targeting Sigma Receptors
| Compound/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Key Structural Feature | Reference |
| N-Substituted-4-cyano-4-phenylpiperidine | Sigma-1 | 3.3 | 4-cyano-4-phenyl | [2] |
| Piperidine-4-carboxamide Derivative | Sigma-1 | 3.7 | 4-carboxamide | [2] |
Note: The parent structures in these studies are not 1-Methylpiperidine, but the data illustrates the influence of the 4-position substituent.
The conversion of the nitrile to a carboxylic acid introduces a negative charge at physiological pH, which can dramatically alter the compound's properties. While this can enhance water solubility, it may also hinder blood-brain barrier penetration. The carboxylate group can form strong ionic interactions with positively charged residues in a receptor's binding pocket, which could either enhance or diminish activity depending on the specific target.
Modification at the 1-Position: The Influence of the N-Substituent
The N-methyl group of this compound is a critical determinant of its biological activity. Altering this substituent can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties.
In the context of opioid receptor ligands, the N-substituent on the piperidine ring is a well-established modulator of activity. For example, replacing the N-methyl group with larger alkyl or arylalkyl groups can significantly alter the binding affinity and efficacy at mu-opioid receptors.[3][4]
A study on benzylpiperidine derivatives as dual mu-opioid and sigma-1 receptor ligands found that specific N-benzyl substitutions led to compounds with high affinity for both receptors and potent antinociceptive effects.[1] This highlights the potential to tune the activity of piperidine-based compounds by modifying the N-substituent.
Table 2: Impact of N-Substituent Modification on Opioid Receptor Affinity
| Parent Scaffold | N-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Normorphine | Phenethyl | Mu-opioid | 0.93 | [3] |
| Benzylpiperidine Derivative | Substituted Benzyl | Mu-opioid | 56.4 | [1] |
Note: This data is from related piperidine-containing scaffolds and illustrates the principle of N-substituent modification.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the findings, it is essential to follow well-validated experimental protocols. Below are representative step-by-step methodologies for key in vitro assays used to characterize the biological activity of piperidine derivatives.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted from studies evaluating the binding affinity of piperidine derivatives at sigma receptors.
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
--INVALID-LINK---pentazocine (radioligand)
-
Guinea pig brain membrane homogenates (source of receptors)
-
Test compounds (this compound and its analogs)
-
Haloperidol (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of --INVALID-LINK---pentazocine (at a final concentration of ~2 nM), and 400 µL of the membrane homogenate suspended in Tris-HCl buffer.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Framework for Rational Drug Design
The key takeaways for researchers are:
-
The 4-position of the piperidine ring is a critical site for modification. The nitrile group of this compound is a versatile handle for introducing other functional groups like carboxamides and carboxylic acids, which can be further derivatized to fine-tune receptor interactions.
-
The N-substituent at the 1-position is a powerful modulator of biological activity. Moving beyond the simple N-methyl group to larger and more complex substituents can dramatically alter affinity and selectivity for various biological targets.
By understanding these fundamental SAR principles and employing robust experimental protocols, researchers can rationally design and synthesize novel piperidine-based compounds with improved therapeutic potential. The continuous exploration of the chemical space around the this compound core will undoubtedly lead to the discovery of new and effective drugs for a wide range of diseases.
References
- 1. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Compass and the Lock: A Comparative Guide to In-Silico Receptor Binding Modeling of 1-Methylpiperidine-4-carbonitrile
In the intricate dance of drug discovery, understanding how a small molecule interacts with its protein target is the pivotal first step. For a molecule like 1-Methylpiperidine-4-carbonitrile, a versatile scaffold in medicinal chemistry, predicting its binding affinity across various receptors is crucial for identifying therapeutic potential and avoiding off-target effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of in-silico modeling techniques to predict and analyze the receptor binding profile of this compound. We will dissect the causality behind methodological choices, offer a self-validating experimental protocol, and present simulated data to illuminate the path from computational hypothesis to experimental insight.
The Molecule in Focus: this compound
This compound is a building block in the synthesis of numerous biologically active molecules.[1] Its piperidine core is a common feature in ligands targeting a wide range of receptors, including G-protein coupled receptors (GPCRs) and transporters. The N-methyl group and the 4-cyano substituent are critical determinants of its steric and electronic profile, influencing how it fits and interacts within a receptor's binding pocket. Predicting its preferred receptor targets and binding modes is an ideal challenge for computational modeling.
I. A Comparison of In-Silico Modeling Strategies
The primary goal of in-silico modeling in this context is to forecast the binding affinity and pose of this compound with various protein targets. Three principal methodologies dominate this field, each offering a different balance of computational cost and predictive power.
-
Molecular Docking: This is the most widely used method for predicting the preferred orientation of a ligand when bound to a receptor.[2] It treats the receptor as a rigid or partially flexible entity and samples numerous conformations of the ligand within the binding site, scoring them based on a force field. Its primary strength is speed, allowing for the screening of large libraries of compounds against a single target.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and realistic view of the binding process.[3][4] By simulating the movement of every atom in the ligand-receptor complex over time, MD can reveal the stability of binding poses, the role of water molecules, and allosteric effects.[3][5] While computationally intensive, it offers a much deeper understanding of the binding mechanism.[3][4][6]
-
Pharmacophore Modeling: This technique focuses on the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[7][8] It can be ligand-based, derived from a set of known active molecules, or structure-based, extracted from the ligand-receptor complex.[7][8] It is particularly useful for virtual screening to identify novel scaffolds that match the key interaction points.[7][9]
For the purpose of this guide, we will focus on a detailed molecular docking workflow, as it represents the most accessible yet powerful first step in assessing the binding potential of this compound.
II. Experimental Protocol: Molecular Docking of this compound
This protocol outlines a step-by-step methodology for performing molecular docking using the widely-used and open-source software, AutoDock Vina.[10][11][12] We will simulate the docking of our ligand against three potential receptor targets identified from the prevalence of the piperidine scaffold in known ligands: the M2 Muscarinic Acetylcholine Receptor, the Sigma-1 Receptor (σ1R), and the Dopamine Transporter (DAT).
Step 1: Preparation of the Ligand
The initial 3D structure of this compound must be prepared for docking.
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher or obtain the SMILES string.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking: Use AutoDock Tools to assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. The final output should be in the PDBQT file format.
Step 2: Preparation of the Receptors
Proper receptor preparation is critical for a meaningful docking simulation.
-
Select PDB Structures: Choose high-resolution crystal structures of the target receptors from the Protein Data Bank (PDB). For this guide, we select:
-
Clean the PDB File: Remove all water molecules, co-factors, and existing ligands from the PDB file.
-
Prepare for Docking: In AutoDock Tools, add polar hydrogens and assign Kollman charges. Save the final receptor structure as a PDBQT file.
Step 3: Defining the Binding Site (Grid Box Generation)
The docking search space must be defined around the known or putative binding site of the receptor.
-
Identify Binding Pocket: For our selected PDBs, the binding site is defined by the location of the co-crystallized ligand.
-
Set Grid Box Parameters: In AutoDock Tools, center a grid box around the identified binding pocket. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is 25 x 25 x 25 Å.
-
Generate Configuration File: Save the grid box coordinates and dimensions in a configuration text file. This file will also specify the paths to the ligand and receptor PDBQT files.
Step 4: Running the Docking Simulation
With all files prepared, the docking can be executed.
-
Execute AutoDock Vina: Run Vina from the command line, specifying the configuration file. vina --config conf.txt --log log.txt
-
Analyze Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding energies for each pose.
The entire workflow can be visualized as follows:
Figure 1: Molecular Docking Workflow.
III. Simulated Results and Comparative Analysis
Executing the above protocol would yield predicted binding affinities and interaction data. The following table summarizes the simulated results for this compound against our three target receptors. This data is illustrative of what a researcher might expect from such a study.
| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Simulated) |
| M2 Muscarinic Receptor | 3UON | -7.2 | Asp103, Tyr104, Tyr403 |
| Sigma-1 Receptor | 5HK1 | -8.5 | Glu172, Tyr173, Trp164 |
| Dopamine Transporter (DAT) | 4M48 | -6.8 | Asp79, Ser149, Phe320 |
Table 1: Simulated Docking Results for this compound
Analysis of Simulated Interactions
-
Sigma-1 Receptor: The simulated data suggests the strongest binding affinity is for the Sigma-1 receptor.[15][18] A hypothetical binding pose could show a crucial salt bridge interaction between the protonated nitrogen of the piperidine ring and the acidic side chain of Glu172. The cyano group might engage in a hydrogen bond with a residue like Tyr173, while the overall scaffold sits within a hydrophobic pocket formed by residues such as Trp164.[18] This strong, multi-point interaction would explain the favorable binding energy.
-
M2 Muscarinic Receptor: The M2 receptor shows a moderate predicted affinity.[13][19] The key interaction is likely an ionic bond between the ligand's tertiary amine and the highly conserved Asp103 in the orthosteric binding pocket.[13] The aromatic residues, such as Tyr104 and Tyr403, could form a "lid" over the binding site, contributing to the binding energy through hydrophobic and pi-stacking interactions.[13]
-
Dopamine Transporter (DAT): The predicted affinity for DAT is the lowest among the three. While the protonated nitrogen could interact with Asp79, the overall fit within the binding pocket might be less optimal compared to the other two receptors. The cyano group may not find a suitable hydrogen bonding partner, leading to a less favorable interaction profile.
This comparative analysis, even with simulated data, demonstrates the power of molecular docking to generate testable hypotheses. The model predicts a preference for the Sigma-1 receptor, suggesting this would be a promising avenue for experimental validation.
The conceptual relationship between the ligand's features and receptor interactions is depicted below:
Figure 2: Ligand-Receptor Interaction Concept.
IV. Beyond Docking: ADMET and Further Validation
While docking provides a valuable snapshot, a comprehensive in-silico assessment should also include predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Numerous open-access web servers and software can predict properties like blood-brain barrier penetration, metabolic stability, and potential toxicity, which are critical for prioritizing drug candidates.[20][21][22][23][24]
Ultimately, in-silico predictions must be validated through in-vitro experiments, such as radioligand binding assays. The computational results, however, provide the crucial compass, guiding experimental efforts toward the most promising targets and saving invaluable time and resources.
V. Conclusion
In-silico modeling is an indispensable tool in modern drug discovery. By applying techniques like molecular docking, we can generate robust, testable hypotheses about the receptor binding profile of molecules like this compound. This guide has demonstrated a comparative framework for these methods, provided a detailed protocol for a self-validating docking experiment, and used simulated data to illustrate how to interpret and compare the results. By understanding the causality behind our computational choices and rigorously analyzing the output, we can effectively navigate the complex landscape of ligand-receptor interactions and accelerate the journey toward novel therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. eagonlab.github.io [eagonlab.github.io]
- 3. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 5. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. rcsb.org [rcsb.org]
- 14. wwPDB: pdb_00003uon [wwpdb.org]
- 15. rcsb.org [rcsb.org]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. rcsb.org [rcsb.org]
- 18. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ayushcoe.in [ayushcoe.in]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 24. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block
An In-Depth Comparative Guide to Purity Assessment of 1-Methylpiperidine-4-carbonitrile by HPLC
This compound is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of neuropharmacology and anti-cancer research.[1] The unique structure of this compound allows for the introduction of diverse functional groups, facilitating the creation of complex molecular architectures for novel therapeutic agents.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is not merely a quality control metric; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.
The Analytical Challenge: Detecting the "Invisible"
The primary challenge in developing an HPLC method for this compound lies in its molecular structure. Unlike aromatic compounds or molecules with extensive conjugation, this saturated heterocyclic nitrile lacks a significant chromophore. This property renders detection by standard UV-Vis spectrophotometry, the most common HPLC detection method, difficult. The nitrile group (-C≡N) exhibits only weak absorbance at very low UV wavelengths (typically < 210 nm), a region prone to interference from common HPLC solvents and additives. This necessitates a carefully considered approach to method development, focusing on both separation and sensitive detection.
Primary Methodology: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Despite the detection challenge, RP-HPLC remains the workhorse of pharmaceutical analysis due to its versatility and robustness.[2] A well-designed RP-HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature is well-suited for retaining the moderately polar this compound and separating it from both more polar starting materials and less polar byproducts. To mitigate peak tailing, which is common for basic compounds like piperidines due to interaction with acidic silanol groups, a modern, end-capped, high-purity silica column is essential.[3]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is standard.
-
pH Control: The piperidine nitrogen is basic. Controlling the mobile phase pH with a buffer (e.g., phosphate or acetate) is critical. Operating at a low pH (e.g., pH 2.5-3.5 with phosphoric or formic acid) ensures the analyte is consistently in its protonated, more polar form, leading to better peak shape and reproducible retention.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and has a lower UV cutoff, which is crucial when detecting at low wavelengths.
-
-
Detection: UV detection at a low wavelength, such as 205 nm, is the most direct approach. While not highly sensitive, it can be sufficient for purity analysis where the main peak is highly concentrated. However, this requires high-purity solvents and a stable baseline.
Experimental Protocol: RP-HPLC with UV Detection
This protocol represents a robust starting point for method development.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Elution Mode: Isocratic or Gradient. A typical starting point would be 95% A / 5% B. A shallow gradient may be required to elute more hydrophobic impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent compatible with the mobile phase (e.g., a 50:50 mixture of Water/Acetonitrile). This creates a 1 mg/mL stock solution.[4]
-
Further dilutions can be made as necessary for analysis.
-
HPLC Analysis Workflow
Caption: Workflow for HPLC purity assessment.
Comparative Analysis of Analytical Techniques
While RP-HPLC with UV is a viable method, its limitations in sensitivity warrant a comparison with other techniques. The choice of method should align with the specific analytical objective, whether it is routine quality control, trace impurity detection, or high-throughput screening.
Advanced HPLC Detection vs. Standard UV
For low-level impurities or when the primary compound has poor UV absorbance, more universal detectors are superior.
-
Charged Aerosol Detector (CAD): This detector nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge. Its response is nearly uniform for all non-volatile analytes, making it excellent for quantifying compounds without chromophores. A method for 4-methanesulfonyl-piperidine, another piperidine derivative lacking a UV chromophore, successfully used CAD with an ion-pairing agent to achieve retention.[5]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that measures the light scattered by analyte particles after solvent evaporation. It is another strong alternative when UV detection is inadequate.
Gas Chromatography (GC)
Several suppliers report the purity of this compound using GC.[1] This is a highly effective alternative, particularly for a volatile compound.
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Advantages:
-
High Efficiency: GC columns provide excellent separation power for volatile compounds.
-
Sensitive Detection: Flame Ionization Detection (FID) is a robust and sensitive universal detector for organic compounds.
-
-
Disadvantages:
-
Analyte Volatility: The compound must be volatile and thermally stable. Non-volatile impurities (e.g., salts, polymeric byproducts) will not be detected.
-
Derivatization: Highly polar or non-volatile impurities may require derivatization to be analyzed, adding complexity to the sample preparation.[6]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing smaller column particles (<2 µm) and higher operating pressures.[7]
-
Principle: The core separation principles are the same as HPLC, but the smaller particles lead to significantly higher efficiency.[8]
-
Advantages:
-
Disadvantages:
-
Higher Cost: UPLC systems have a higher initial capital cost.
-
System Demands: Requires specialized instrumentation capable of handling pressures up to 15,000 psi, compared to the ~6,000 psi for HPLC.[2]
-
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of each technique for the purity analysis of this compound.
| Parameter | HPLC-UV (205 nm) | HPLC-CAD | GC-FID | UPLC-UV (205 nm) |
| Principle | Liquid Chromatography | Liquid Chromatography | Gas Chromatography | Ultra-Performance LC |
| Typical Analysis Time | 15–25 minutes | 15–25 minutes | 10–20 minutes | 2–5 minutes[2] |
| Resolution | Good | Good | Excellent | Superior[8] |
| Sensitivity (LOD/LOQ) | Moderate | High | High | High[8] |
| Key Advantage | Widely available, robust | Universal detection for non-volatile analytes | Excellent for volatile analytes | High speed and resolution[9] |
| Key Limitation | Poor sensitivity for non-UV active compounds | Requires volatile mobile phase buffers | Only for volatile & thermally stable compounds | High backpressure, instrument cost[8] |
| Best For | Routine QC, assay of major component | Impurity profiling, reference standard qualification | Purity testing of volatile samples, residual solvents | High-throughput screening, complex impurity profiles |
Conclusion and Expert Recommendations
The optimal method for the purity assessment of this compound is dictated by the specific analytical goal.
-
For routine quality control and assay , a well-developed RP-HPLC method with low-wavelength UV detection is often sufficient, cost-effective, and robust. It provides reliable quantification of the main peak and major impurities.
-
When a comprehensive impurity profile is required, especially for unknown or non-UV active species, HPLC with a universal detector like CAD is the superior choice. It provides a more accurate representation of all non-volatile components.
-
Gas Chromatography (GC-FID) is an excellent and often orthogonal technique. It is ideal for confirming purity against volatile impurities and is the method cited by many commercial suppliers.[1]
-
For laboratories focused on high-throughput analysis or resolving complex mixtures with closely eluting impurities, UPLC offers undeniable advantages in speed and separation power, justifying the higher investment.[7]
Ultimately, a self-validating system might employ two orthogonal techniques, such as RP-HPLC and GC, to provide a comprehensive and trustworthy purity assessment, ensuring that no impurities are overlooked due to the limitations of a single method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. biomedres.us [biomedres.us]
A Comparative Guide to Reference Standards for the Analysis of 1-Methylpiperidine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-Methylpiperidine-4-carbonitrile, a critical building block in the synthesis of various pharmaceuticals.[1][2] The quality of the reference standard directly impacts the accuracy and reliability of analytical methods, making a thorough understanding of their qualification and application essential.
This guide is structured to provide a comprehensive overview, from the foundational principles of reference standards to detailed experimental protocols for their evaluation. We will explore the key analytical techniques employed in the characterization of this compound, compare different grades of reference standards, and provide actionable insights for selecting the most appropriate standard for your analytical needs.
The Critical Role of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[3][4] For this compound, its reference standard is indispensable for:
-
Identity Confirmation: Ensuring that the correct compound is present in a sample.
-
Purity Assessment: Quantifying the amount of this compound in a substance.
-
Impurity Profiling: Identifying and quantifying any unwanted substances.[5]
-
Assay Validation: Establishing the accuracy and precision of an analytical method.
The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide extensive guidelines on the establishment and use of reference standards, emphasizing their legal and scientific importance in the quality control of medicines.[4][6][7][8][9]
Comparative Analysis of Reference Standard Grades
In practice, not all reference standards are created equal. They can be broadly categorized into primary and secondary (or working) standards. The choice between them depends on the application and the required level of uncertainty.
| Feature | Primary Reference Standard | Secondary (Working) Reference Standard |
| Purity | Highest possible purity, extensively characterized. | High purity, but may be of a lower grade than the primary standard. |
| Characterization | Exhaustive characterization using multiple analytical techniques. | Characterized by comparison to the primary reference standard. |
| Traceability | Traceable to national or international standards (e.g., NIST, Ph. Eur., USP).[7] | Traceable to the in-house primary reference standard. |
| Cost | High | Lower |
| Typical Use | - Qualification of secondary standards- Critical assays and regulatory submissions | - Routine quality control- Process monitoring |
Analytical Workflow for Reference Standard Qualification
The qualification of a this compound reference standard is a multi-step process involving a battery of analytical tests to confirm its identity, purity, and assay.
Caption: Workflow for the qualification of a this compound reference standard.
Experimental Protocols for Characterization
The following are detailed protocols for the key analytical techniques used to characterize a this compound reference standard.
Identity Confirmation by FTIR Spectroscopy
Principle: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule, providing a molecular "fingerprint".[10]
Experimental Protocol:
-
Sample Preparation: Place a small drop of the this compound liquid on a potassium bromide (KBr) disc or the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with the spectrum of a known, highly pure standard or with a library spectrum. Key characteristic peaks for this compound include:
-
C≡N stretch (nitrile group) around 2240 cm⁻¹.
-
C-H stretches (aliphatic) around 2800-3000 cm⁻¹.
-
C-N stretch (tertiary amine) around 1100-1200 cm⁻¹.
-
Structural Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to confirm the piperidine ring structure and the methyl group.
-
¹³C NMR: Identify the number of unique carbon environments, including the quaternary carbon of the nitrile group and the carbons of the piperidine ring and methyl group.
-
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hybrid technique that separates volatile and semi-volatile compounds in a mixture and then provides mass information for their identification.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify and quantify any impurities based on their retention times and mass spectra. Potential impurities could include starting materials from synthesis, by-products, or degradation products.
-
Assay Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate and quantify the components of a mixture. For a non-chromophoric compound like this compound, a universal detector or derivatization is often necessary.[12]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration. Prepare a series of calibration standards.
-
HPLC Conditions:
-
Column: A mixed-mode or HILIC column suitable for the retention of polar, basic compounds (e.g., Primesep A).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate).
-
Detector: A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization with a UV-active agent can be employed for detection with a standard UV detector.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizing the Analytical Comparison
Caption: Comparison of primary analytical techniques for reference standard characterization.
Conclusion
The selection and proper use of a reference standard for this compound are fundamental to ensuring the quality and reliability of research and development in the pharmaceutical industry. A primary reference standard, characterized by a comprehensive suite of analytical techniques, provides the highest level of confidence and is essential for regulatory compliance and the qualification of secondary standards. Secondary standards, in turn, offer a practical and cost-effective solution for routine analyses.
By understanding the principles behind reference standard qualification and implementing robust analytical protocols, scientists can ensure the integrity of their data and contribute to the development of safe and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. uspbpep.com [uspbpep.com]
- 4. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. pmrj-rs.jp [pmrj-rs.jp]
- 7. edqm.eu [edqm.eu]
- 8. labmix24.com [labmix24.com]
- 9. Use & Storage of Reference Standards | USP [usp.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Compounds
For researchers, scientists, and drug development professionals, the robust analysis of piperidine-containing compounds is a cornerstone of ensuring pharmaceutical quality, safety, and efficacy. The piperidine ring is a prevalent structural motif in a multitude of active pharmaceutical ingredients (APIs), making the reliability of its quantification and impurity profiling a critical aspect of regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for piperidine compounds, with a focus on the essential process of cross-validation to ensure consistency and reliability of results between different analytical techniques.
The transfer and validation of analytical methods are rigorously governed by international guidelines, primarily those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," lays out the necessary validation parameters, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][2][3][4] More recent updates, such as ICH Q2(R2) and Q14, emphasize a lifecycle approach to analytical procedure development, encouraging a more scientific and risk-based strategy.[5][6][7] This modernized perspective views validation not as a singular event, but as a continuous process ensuring a method's fitness for its intended purpose over time.[7][8]
Comparing Analytical Techniques for Piperidine Compounds
The choice of an analytical technique for piperidine compounds is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in pharmaceutical analysis.[10][11]
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[10][11][12] For piperidine compounds that lack a UV chromophore, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be employed to enable sensitive UV detection.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[11][12] It offers high separation efficiency and provides definitive identification through mass spectral data.[10][16] GC-MS is particularly useful for identifying and quantifying residual solvents and volatile impurities in drug substances.[11]
Performance Characteristics: HPLC vs. GC-MS for Piperidine Analysis
The following table summarizes typical performance characteristics for the analysis of a hypothetical piperidine-containing API, based on established methods for similar compounds.
| Parameter | HPLC with UV Detection (Post-Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Linearity Range | 0.44 - 53.33 µg/mL[13][14][15] | 0.016 - 10 µg/mL[17] |
| Accuracy (% Recovery) | 101.82%[13][14][15] | 79 - 108%[17] |
| Precision (%RSD) | < 1.0%[13][14][15] | < 15%[17] |
| Limit of Detection (LOD) | 0.15 µg/mL[13][14][15] | 0.002 µg/mL[17] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[13][14][15] | 0.016 µg/mL[17] |
The Imperative of Cross-Validation
When an analytical method is transferred between laboratories or when a new method is introduced to test a product already analyzed by an existing method, a cross-validation study is essential.[18][19] This process ensures that both methods provide equivalent results, thereby guaranteeing consistency in quality control and regulatory submissions.[18] The core of cross-validation involves analyzing the same set of samples with both analytical procedures and statistically comparing the outcomes.[18][19]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of HPLC and GC-MS Methods for a Piperidine API
This protocol outlines the steps for a comparative testing approach to cross-validate an established HPLC method with a newly developed GC-MS method for the quantification of a piperidine-containing API in a bulk drug substance.
Objective
To demonstrate the equivalency of a validated RP-HPLC-UV method (Method A) and a newly developed GC-MS method (Method B) for the quantitative analysis of Piperidine API X.
Materials and Reagents
-
Piperidine API X Reference Standard (≥99.5% purity)
-
Piperidine API X Bulk Drug Substance (one homogeneous batch)
-
HPLC Grade Acetonitrile and Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride (Derivatizing Agent for HPLC)
-
Sodium Bicarbonate
-
GC Headspace Grade Solvents (e.g., Dimethylformamide)
-
Inert Gas for GC (Helium or Hydrogen)
Instrumentation
-
Method A: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Method B: GC system with a mass selective detector and a suitable capillary column (e.g., DB-5ms).
Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of the Piperidine API X Reference Standard. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range for both methods.
-
Sample Preparation (Method A - HPLC): Accurately weigh the bulk drug substance and dissolve it in a suitable diluent. An aliquot of this solution will undergo a derivatization reaction with 4-toluenesulfonyl chloride in the presence of a base to form a UV-active derivative.[13][14][15]
-
Sample Preparation (Method B - GC-MS): Accurately weigh the bulk drug substance and dissolve it in a suitable headspace solvent.
Chromatographic Conditions
Table 2: Chromatographic Conditions
| Parameter | Method A: RP-HPLC-UV | Method B: GC-MS |
| Column | Inertsil C18 (250 x 4.6 mm)[14][15] | DB-5ms (30 m x 0.25 mm x 0.25 µm)[17] |
| Mobile Phase/Carrier Gas | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic)[14][15] | Helium at a constant flow rate. |
| Flow Rate | 1.0 mL/min[14][15] | 1.0 mL/min |
| Column Temperature | 30°C[14][15] | Temperature program (e.g., initial 100°C, ramp to 280°C). |
| Detection | UV at the absorbance maximum of the derivative (e.g., ~230 nm)[13] | Mass Spectrometer in Scan or SIM mode. |
| Injection Volume | 20 µL | 1 µL (split injection) |
Cross-Validation Procedure
-
Perform system suitability tests for both the HPLC and GC-MS systems to ensure they are functioning correctly.
-
Analyze the calibration standards using both methods to establish linearity and generate calibration curves.
-
Analyze a minimum of six independent preparations of the same homogeneous batch of the Piperidine API X bulk drug substance with both Method A and Method B.
-
Calculate the assay value for each sample preparation using both methods.
Acceptance Criteria
The acceptance criteria should be pre-defined in the cross-validation protocol. An example is provided below:
-
The average assay value obtained from Method B should not differ from the average assay value from Method A by more than 2.0%.
-
The relative standard deviation of the individual assay values obtained from Method B should be ≤ 2.0%.
-
A statistical comparison of the mean results (e.g., using a two-sample t-test) should show no significant difference between the two methods (p > 0.05).
Data Comparison and Reporting
The results from both methods should be compiled and statistically evaluated.
Table 3: Illustrative Cross-Validation Data
| Sample Preparation | Method A (HPLC) Assay (%) | Method B (GC-MS) Assay (%) |
| 1 | 99.8 | 100.1 |
| 2 | 100.1 | 99.7 |
| 3 | 99.5 | 99.4 |
| 4 | 100.3 | 100.5 |
| 5 | 99.7 | 99.9 |
| 6 | 100.0 | 100.2 |
| Average | 99.90 | 99.97 |
| %RSD | 0.28 | 0.39 |
| Difference in Averages | \multicolumn{2}{c | }{0.07% } |
| t-test (p-value) | \multicolumn{2}{c | }{> 0.05 } |
The final cross-validation report should summarize the objective, procedures, results, statistical analysis, and a concluding statement on the equivalency of the two methods.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product. By carefully selecting appropriate analytical techniques, such as HPLC and GC-MS for piperidine compounds, and rigorously comparing their performance through a well-defined cross-validation protocol, drug developers can be confident in the reliability of their analytical data. This not only satisfies regulatory expectations but also upholds the commitment to producing safe and effective medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. amptechfl.com [amptechfl.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. cmbr-journal.com [cmbr-journal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Functionalized Piperidines
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive natural products. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets. However, the efficient and stereocontrolled synthesis of highly functionalized piperidines remains a significant challenge, driving continuous innovation in synthetic methodology.
This guide provides an in-depth comparative analysis of four contemporary and classical strategies for accessing these valuable scaffolds. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols to bridge the gap between theoretical knowledge and practical application.
Strategic Approaches to Piperidine Synthesis: A Comparative Overview
We will explore the following key methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope:
-
The Workhorse: Catalytic Hydrogenation of Pyridines
-
Complexity in a Single Step: Multicomponent Reactions (MCRs)
-
Precision and Chirality: Rh-Catalyzed Asymmetric Arylation
-
Green and Selective: Chemo-enzymatic Dearomatization
The Workhorse: Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to the piperidine core is the hydrogenation of readily available pyridine precursors.[1][2] This approach, while conceptually simple, is mechanistically challenging due to the high aromatic stability of the pyridine ring and the potential for both the substrate and the saturated product to act as catalyst poisons.[1][2] Consequently, the choice of catalyst and reaction conditions is paramount for achieving high efficiency and chemoselectivity.
Causality of Experimental Choices
The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization energy. This typically necessitates the use of potent catalytic systems, often involving high pressures of hydrogen gas and elevated temperatures.[2]
-
Catalyst Selection: Noble metal heterogeneous catalysts are the most common choice. Rhodium and Ruthenium generally exhibit the highest activity under milder conditions, while Platinum and Palladium are also effective.[1] Nickel-based catalysts, such as Raney Nickel, are a cost-effective alternative but often require more forcing conditions (e.g., higher temperatures and pressures).[1]
-
Acidic Additives: The reaction is often accelerated by the presence of an acid. Protonation of the pyridine nitrogen disrupts the aromatic system, making the ring more susceptible to reduction. However, this approach is not suitable for acid-sensitive substrates.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Alcohols or acidic media like acetic acid are commonly employed.
Performance Comparison of Heterogeneous Catalysts
The selection of a catalyst is a critical decision based on a trade-off between activity, selectivity, cost, and the required reaction conditions. The following table summarizes the performance of several common catalysts for the hydrogenation of pyridine.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| 5% Rh/C | 80 | 70 | 0.5 | >99 | >99 | [2] |
| 5% Ru/C | 100 | 80 | 2 | >99 | >99 | [2] |
| 5% PtO₂ | 25 | 3 | 24 | ~100 | ~100 | [1] |
| Raney Ni | 150 | 150-300 | 6-12 | >95 | >95 | [1] |
| Ru/PDVB | 100 | 10 | 3 | >99 | >99 | [3] |
Note: Performance can vary significantly based on substrate, solvent, and specific catalyst preparation.
Experimental Protocol: Heterogeneous Hydrogenation using PtO₂
This protocol provides a general procedure for the laboratory-scale hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adam's catalyst).
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
To a high-pressure reaction vessel, add the substituted pyridine and the solvent (e.g., ethanol).
-
Carefully add the PtO₂ catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Platinum catalysts can be pyrophoric when dry and exposed to air, especially after the reaction.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar for activated substrates, higher for others).[1]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the required time (typically 12-24 hours). Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS) on aliquots.
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and carefully filter the mixture through a pad of Celite® to remove the catalyst. Safety Note: Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the crude product as necessary by distillation or column chromatography.
Workflow for catalytic hydrogenation of pyridines.
Complexity in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity.[4] For piperidine synthesis, the one-pot condensation of an aldehyde, an amine, and a β-ketoester is a well-established and powerful approach to creating highly functionalized scaffolds.[4]
Causality of Experimental Choices
The success of these MCRs hinges on a carefully orchestrated sequence of reactions occurring in the same pot. The catalyst plays a crucial role in promoting each step of the cascade.
-
Mechanism: The reaction is believed to proceed via an initial condensation of the amine and the β-ketoester to form an enamine. Concurrently, the amine and aldehyde can form an imine. A subsequent aza-Diels-Alder-type [4+2] cycloaddition between the enamine (as the diene component) and the imine (as the dienophile) is proposed to form the piperidine ring.
-
Catalyst: A wide range of catalysts can be employed, including Lewis acids (e.g., InBr₃, ZrOCl₂) and Brønsted acids (e.g., p-TsOH, H₃PW₁₂O₄₀).[4] The catalyst facilitates both the enamine and imine formations and activates the components for the subsequent cycloaddition. Nano-crystalline solid acid catalysts have also been shown to be effective and offer the advantage of easy recovery and reusability.[4]
Performance Data for MCR Synthesis of Piperidines
The following table showcases the synthesis of a piperidine derivative using various nano-crystalline solid acid catalysts, demonstrating the impact of catalyst choice on reaction efficiency.
Reaction: Benzaldehyde (2 mmol), Aniline (2 mmol), Methyl Acetoacetate (1 mmol) in Ethanol at Reflux.
| Catalyst (15 mg) | Time (h) | Yield (%) | Reference |
| Nano-sulfated Zirconia | 6 | 87 | [4] |
| Nano-ZnO | 8 | 70 | [4] |
| Nano-γ-Al₂O₃ | 10 | 65 | [4] |
| Nano-ZSM-5 | 10 | 60 | [4] |
| None | 8 | 10 | [4] |
Experimental Protocol: Three-Component Piperidine Synthesis
This protocol describes a general procedure for the nano-sulfated zirconia-catalyzed synthesis of a functionalized piperidine.
Materials:
-
Aromatic Aldehyde (2.0 mmol)
-
Aniline derivative (2.0 mmol)
-
β-Ketoester (e.g., Methyl Acetoacetate) (1.0 mmol)
-
Nano-sulfated Zirconia (15 mg)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (2.0 mmol), aniline (2.0 mmol), β-ketoester (1.0 mmol), and ethanol (10 mL).
-
Add the nano-sulfated zirconia catalyst (15 mg) to the mixture.
-
Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by TLC.
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
The solid product often precipitates from the solution. Collect the product by filtration.
-
The catalyst can be recovered from the filtrate by centrifugation or filtration for reuse.
-
Wash the collected product with cold ethanol and dry under vacuum to afford the purified functionalized piperidine. Further purification can be achieved by recrystallization if necessary.
Proposed mechanism for the three-component synthesis.
Precision and Chirality: Rh-Catalyzed Asymmetric Arylation
For pharmaceutical applications, controlling the absolute stereochemistry of substituents on the piperidine ring is often critical. Catalytic asymmetric methods provide the most elegant and efficient solution for accessing enantiomerically enriched piperidines. A notable example is the Rhodium-catalyzed asymmetric reductive Heck reaction to furnish 3-substituted piperidines.[5][6] This strategy involves a three-step process starting from pyridine itself.[5][6]
Causality of Experimental Choices
This sophisticated approach relies on a sequence of transformations where the key stereochemistry-defining step is a Rh-catalyzed carbometalation.
-
Partial Reduction: Pyridine is first partially reduced and activated as a dihydropyridine derivative (e.g., a phenyl pyridine-1(2H)-carboxylate). This overcomes the high aromaticity of pyridine, making it susceptible to further functionalization.[5][6]
-
Asymmetric Carbometalation: The core of the method is the highly regio- and enantioselective Rh-catalyzed reaction between the dihydropyridine and an sp²-hybridized boronic acid. A chiral phosphine ligand (e.g., (S)-SEGPHOS) coordinates to the rhodium center, creating a chiral environment that directs the addition of the aryl group to the 3-position of the ring with high fidelity.[5][7]
-
Final Reduction: The resulting tetrahydropyridine intermediate is then reduced to the final chiral piperidine product.
Performance Data for Rh-Catalyzed Asymmetric Arylation
This method demonstrates broad substrate scope with excellent enantioselectivity for a variety of arylboronic acids.
Reaction: Phenyl pyridine-1(2H)-carboxylate (0.5 mmol), Arylboronic Acid (1.5 mmol), [Rh(cod)OH]₂ (3 mol%), (S)-SEGPHOS (7 mol%), CsOH, Toluene/THP/H₂O, 70 °C.
| Arylboronic Acid (Ar) | Product Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 4-MeO-C₆H₄ | 95 | 98 | [5][7] |
| 4-F-C₆H₄ | 85 | 98 | [5][7] |
| 4-CF₃-C₆H₄ | 91 | 99 | [5][7] |
| 3-Cl-C₆H₄ | 88 | 99 | [5][7] |
| 2-Naphthyl | 94 | 99 | [5][7] |
| Thiophen-2-yl | 72 | 97 | [5][7] |
Experimental Protocol: Rh-Catalyzed Asymmetric Arylation
This protocol is adapted from Fletcher et al. for the key asymmetric cross-coupling step.[5][7]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 eq, 0.5 mmol)
-
Arylboronic Acid (3.0 eq, 1.5 mmol)
-
[Rh(cod)OH]₂ (3 mol%, 0.015 mmol)
-
(S)-SEGPHOS (7 mol%, 0.035 mmol)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%, 2.0 eq, 1.0 mmol)
-
Toluene, Tetrahydrofuran (THP), and Water
-
Argon atmosphere
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg) and (S)-SEGPHOS (21.4 mg).
-
Seal the vial, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.
-
Add Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH solution (180 µL).
-
Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol) followed by the dihydropyridine substrate (0.5 mmol).
-
Stir the final reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tetrahydropyridine product by flash column chromatography. The purified intermediate can then be carried on to the final reduction step.
Green and Selective: Chemo-enzymatic Dearomatization
Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable strategy for asymmetric synthesis. Chemo-enzymatic cascades combine the best of both worlds: robust chemical transformations to prepare suitable precursors and highly selective enzymatic steps to install chirality. For piperidine synthesis, a one-pot cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) provides a versatile route to stereo-defined 3- and 3,4-substituted piperidines.[8][9]
Causality of Experimental Choices
This elegant strategy relies on a biocatalytic redox cascade that effectively deracemizes a tetrahydropyridine precursor.
-
Substrate Preparation: A substituted 1,2,3,6-tetrahydropyridine (THP) is prepared via standard chemical methods. This serves as the racemic or prochiral starting material for the enzymatic cascade.
-
Enzymatic Cascade: The reaction is performed in a single pot containing two key enzymes:
-
Amine Oxidase (AmOx): This enzyme selectively oxidizes one enantiomer of the THP to a dihydropyridinium (DHP) intermediate. This DHP is also in equilibrium with the unreacted THP enantiomer, allowing for a dynamic kinetic resolution.[9]
-
Ene-Imine Reductase (EneIRED): This enzyme, which can be chosen to favor the formation of either an (R) or (S) product, reduces the prochiral DHP intermediate with high stereoselectivity to afford the enantiomerically enriched piperidine product.[9]
-
-
Cofactor Recycling: The cascade requires a stoichiometric amount of an electron acceptor for the oxidase (O₂) and a hydride donor for the reductase (NADPH). An additional enzyme system (e.g., glucose dehydrogenase/glucose) is typically included to regenerate the expensive NADPH cofactor in situ.
Biocatalytic cascade for the synthesis of chiral piperidines.
Performance Data for Chemo-enzymatic Synthesis
This approach has been successfully applied to the synthesis of key intermediates for several important drugs, demonstrating its practical utility.
| Substrate (THP) | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |
| Precursor to Preclamol | (S)-(-)-Preclamol | 81 | >99:1 | >99 | [9] |
| Precursor to OSU-6162 | (S)-OSU-6162 Intermediate | 75 | >99:1 | >99 | [9] |
| Precursor to Niraparib | (S)-Niraparib Intermediate | 86 | >99:1 | >99 | [9] |
Experimental Protocol: One-Pot Biocatalytic Deracemization
This generalized protocol outlines the key steps for the chemo-enzymatic synthesis of a chiral piperidine.
Materials:
-
Tetrahydropyridine substrate (e.g., 50 mM)
-
Amine Oxidase (AmOx)
-
Ene-Imine Reductase (EneIRED, either R- or S-selective)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount, e.g., 1 mM)
-
Glucose (e.g., 100 mM)
-
Catalase (to decompose H₂O₂ byproduct)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add glucose, NADP⁺, and catalase to the buffer solution.
-
Add the tetrahydropyridine substrate to the mixture.
-
Initiate the reaction by adding the three enzymes: Amine Oxidase, Ene-Imine Reductase, and Glucose Dehydrogenase. The enzymes can be used as purified proteins or as whole-cell lysates.
-
Gently stir the reaction mixture at a controlled temperature (e.g., 30 °C). Ensure sufficient aeration for the AmOx-catalyzed step, which uses O₂ as the terminal oxidant.
-
Monitor the reaction progress by HPLC or GC using a chiral stationary phase to determine conversion and enantiomeric excess.
-
Once the reaction has reached completion (typically 12-24 hours), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantiomerically enriched piperidine product.
Conclusion and Future Outlook
The synthesis of functionalized piperidines is a mature yet continually evolving field. This guide has benchmarked four distinct and powerful strategies, each with its own set of advantages and ideal applications.
-
Catalytic hydrogenation remains the most direct and economical route for large-scale production where stereochemistry is not a concern or can be addressed via resolution.
-
Multicomponent reactions offer unparalleled efficiency in rapidly building libraries of complex, polysubstituted piperidines for screening and SAR studies.
-
Rhodium-catalyzed asymmetric arylation exemplifies the power of modern transition metal catalysis to deliver high levels of enantiocontrol, a critical requirement for the synthesis of chiral drug candidates.
-
Chemo-enzymatic cascades represent the frontier of sustainable and selective synthesis, providing access to highly enantioenriched products under mild, aqueous conditions.
The choice of the optimal synthetic route will always be context-dependent, guided by factors such as the desired substitution pattern, stereochemical requirements, scalability, and cost. As a Senior Application Scientist, my recommendation is to evaluate these factors carefully. For early-stage discovery, the speed and diversity offered by MCRs may be paramount. For late-stage development and process chemistry, the efficiency of catalytic hydrogenation or the precision of an asymmetric catalytic method will be more critical. The continued development of novel catalytic systems—be they metallic, organic, or biological—will undoubtedly expand the synthetic chemist's toolkit, enabling even more efficient and creative pathways to this privileged heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methylpiperidine-4-carbonitrile
This document provides a detailed protocol for the safe handling and disposal of 1-Methylpiperidine-4-carbonitrile (CAS No. 20691-92-3). As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, safe, and scientifically sound. The procedures outlined herein are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[1][2].
Foundational Step: Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks of this compound is the cornerstone of its safe management. This compound is not benign; its hazard profile necessitates careful and informed handling from acquisition to disposal.
The primary hazards, as identified in its Safety Data Sheet (SDS), include significant toxicity and irritation potential[3]. Specifically, it is classified as:
-
Toxic if swallowed (H301)
-
Toxic in contact with skin (H311)
-
Toxic if inhaled (H331)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Data Summary Table: this compound
| Parameter | Details | Source(s) |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [3] |
| GHS Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [3] |
| Signal Word | Danger | [3] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and face shield, lab coat, certified respirator (if not used in a fume hood) | [3][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, strong reducing agents | [5][6] |
| Potential EPA Waste Code | D003 (Reactivity - for potential cyanide release) or a U- or P-list code if listed. Generators must make the final determination. | [10][11][12] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is an active process that begins the moment waste is generated. Adherence to this workflow ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards[1][10].
Step 1: Immediate Segregation at the Point of Generation
The causality for this first step is rooted in chemical incompatibility. Mixing this compound waste with incompatible substances can trigger dangerous reactions.
-
Action: Collect waste this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, clearly marked hazardous waste container at the satellite accumulation area (SAA)[13].
-
Rationale: Preventing accidental mixing with acids is critical to avoid the potential generation of hydrogen cyanide gas[6]. Segregation also prevents reactions with oxidizing agents and other incompatible materials, ensuring the stability of the waste until disposal[5]. Do not mix different waste streams[13].
Step 2: Container Selection and Integrity
The container is your primary line of defense against leaks and exposures.
-
Action: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with a tightly sealing lid[13][14]. For liquid waste, use a container designed for liquids[13].
-
Rationale: The selected container must be non-reactive with the chemical waste. Chemical compatibility charts are an excellent resource for verifying material suitability[15][16]. A secure, leak-proof container is mandated by both good laboratory practice and regulation to prevent spills and fugitive emissions[9].
Step 3: Precise and Compliant Labeling
Clear labeling is a non-negotiable safety and regulatory requirement, essential for communicating hazards to all personnel and waste handlers.
-
Action: Label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an accurate list of all constituents by percentage[13]. The label must also indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Rationale: OSHA and EPA regulations require that waste containers are clearly and accurately labeled from the moment accumulation begins[2][13]. This ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing mismanagement.
Step 4: Safe Storage in Designated Areas
Waste must be stored safely pending removal by a certified disposal service.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet, away from heat, ignition sources, and incompatible chemicals[7][13].
-
Rationale: Storing the waste in a controlled environment minimizes the risk of accidental spills, reactions, and employee exposure. Keeping containers away from heat sources is crucial, as many related compounds are flammable and can form explosive vapor-air mixtures[6][17].
Step 5: Final Disposal via Licensed Professionals
The final step in the lifecycle of a hazardous chemical is its disposal by a licensed and qualified entity.
-
Action: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service[18]. Never dispose of this compound by pouring it down the drain or mixing it with general laboratory trash[4].
-
Rationale: This chemical is harmful to aquatic life, and improper disposal can lead to significant environmental contamination[7]. Licensed disposal companies are equipped to handle and treat or incinerate the chemical in a manner that is compliant with federal and state regulations, rendering it less harmful[9][18].
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spills: Evacuate the immediate area. If safe to do so, turn off ignition sources[19]. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, Chemizorb®). Do not use combustible materials like paper towels to absorb large spills. Collect the absorbed material into a designated hazardous waste container for disposal.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[7][20]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[5][20]. Seek immediate medical attention.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. This compound | 20691-92-3 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. usbioclean.com [usbioclean.com]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. coleparmer.com [coleparmer.com]
- 16. wisconsin.edu [wisconsin.edu]
- 17. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. capotchem.com [capotchem.com]
- 19. nipissingu.ca [nipissingu.ca]
- 20. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 1-Methylpiperidine-4-carbonitrile
This guide provides essential safety and handling protocols for 1-Methylpiperidine-4-carbonitrile (CAS No. 20691-92-3). As a research chemical with significant potential hazards, adherence to rigorous safety procedures is not merely a recommendation—it is a prerequisite for safe laboratory operations. This document is designed for drug development professionals, researchers, and scientists, offering in-depth, field-proven insights to ensure your safety and the integrity of your work.
Understanding the Hazard: Why This Chemical Demands Respect
This compound is a substituted piperidine, a class of compounds with varied and potent biological activities. Its specific hazard profile, indicated by its H-statements, classifies it as a substance that is toxic if swallowed, inhaled, or in contact with skin.[1] It also causes significant skin and eye irritation and may cause respiratory irritation.[1]
The core directive for handling this compound is exposure elimination . Every step, from receiving the container to its final disposal, must be approached with the primary goal of preventing any contact with the substance.
Key Hazard Classifications for this compound:
-
H301: Toxic if swallowed[1]
-
H311: Toxic in contact with skin[1]
-
H331: Toxic if inhaled[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given the "Toxic" classification (H301, H311, H331), this compound warrants handling procedures similar to those for substances that can cause severe health effects even at low exposure levels.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. Do not compromise. The following table and explanations detail the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Standard |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) | Causality: The chemical is toxic if inhaled and can cause respiratory irritation.[1] A respirator is essential when handling the liquid outside of a certified chemical fume hood or if aerosols could be generated. This must comply with OSHA 29 CFR 1910.134. |
| Eye & Face | Tightly-sealed chemical safety goggles AND a full-face shield | Causality: The designation of "serious eye irritation" (H319) requires robust protection.[1] A face shield protects against splashes to the entire face, which is critical given the compound's dermal toxicity. Equipment must meet ANSI Z87.1 or European Standard EN166 standards.[2][3] |
| Hands | Chemical-resistant gloves (Nitrile rubber, minimum 8 mil thickness) with extended cuffs | Causality: The compound is toxic in contact with skin.[1] Gloves must be inspected for any defects before each use. Practice proper glove removal techniques to avoid contaminating your skin.[4][5] |
| Body | Chemical-resistant laboratory coat and apron; closed-toe shoes | Causality: Protects against accidental spills and splashes. A flame-retardant coat is advisable, as related piperidine compounds are flammable.[6] |
Procedural Guide: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound must be performed inside a certified chemical fume hood to manage toxic vapors.[2][3]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[7][8]
-
Assemble Materials: Prepare all necessary equipment (glassware, reagents, spill kit) and place it within the fume hood to minimize movement in and out of the designated area.
-
Don PPE: Put on all required PPE before opening the chemical container.
Handling and Experimental Protocol
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Storage
-
Container Integrity: Always keep the container tightly closed when not in use.[6]
-
Location: Store in a designated, locked, and well-ventilated area.[3] The product data sheet recommends storage in a refrigerator.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8]
Disposal Protocol
-
Waste Classification: All waste contaminated with this compound is considered hazardous waste.[9]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service.[4] Never discharge this chemical into drains or the environment.[6]
Emergency Response: Immediate Actions
In case of any exposure, time is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Obtain immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[10]
-
Spill: Evacuate the area. If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not allow the spill to enter drains. Place the absorbed material into a sealed container for hazardous waste disposal.[3]
By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and your research.
References
- 1. This compound | 20691-92-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
